Suc-gly-pro-amc
Description
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Structure
3D Structure
Properties
CAS No. |
80049-85-0 |
|---|---|
Molecular Formula |
C21H23N3O7 |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
4-[[2-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C21H23N3O7/c1-12-9-20(29)31-16-10-13(4-5-14(12)16)23-21(30)15-3-2-8-24(15)18(26)11-22-17(25)6-7-19(27)28/h4-5,9-10,15H,2-3,6-8,11H2,1H3,(H,22,25)(H,23,30)(H,27,28)/t15-/m0/s1 |
InChI Key |
NKEPCOOQNLGSLJ-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)CCC(=O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)CCC(=O)O |
Synonyms |
7-(succinyl-Gly-Pro)-4-methylcoumarinamide 7-SGPMC 7-succinylglycyl-prolyl-4-methylcoumaryl-7-amide |
Origin of Product |
United States |
Foundational & Exploratory
The Fluorogenic Probe Suc-gly-pro-amc: A Technical Guide to its Mechanism of Action and Utility in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action and applications of the fluorogenic substrate, Succinyl-Glycyl-Prolyl-7-amino-4-methylcoumarin (Suc-gly-pro-amc). It is a valuable tool for the sensitive and continuous measurement of the activity of specific post-proline cleaving peptidases, primarily Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP). This document details the enzymatic cleavage of the substrate, the resulting fluorescence, and provides standardized protocols for its use in enzyme activity assays.
Mechanism of Action
The functionality of this compound as a fluorogenic substrate is predicated on the principle of fluorescence resonance energy transfer (FRET) quenching and subsequent dequenching upon enzymatic activity. The core components of this mechanism are the peptide sequence (Suc-gly-pro), which confers substrate specificity, and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).
In its intact state, the fluorescence of the AMC moiety is quenched by the attached peptide.[1] Specific endopeptidases, namely FAP and PREP, recognize the Gly-Pro sequence.[2] These enzymes catalyze the hydrolysis of the amide bond between the C-terminal proline residue and the amino group of AMC.[3][4] This cleavage event liberates the free AMC molecule.[1] The unconjugated AMC, when excited by light at its maximum absorbance wavelength, emits a strong fluorescent signal at a higher wavelength, which can be quantified to determine enzyme activity. The N-terminal succinyl group protects the peptide from degradation by exopeptidases, such as dipeptidyl peptidase IV (DPP-IV), thereby ensuring specificity for endopeptidases like FAP and PREP.
Figure 1: Enzymatic cleavage of this compound.
Data Presentation
Spectroscopic Properties of 7-Amino-4-methylcoumarin (AMC)
The liberated fluorophore, 7-amino-4-methylcoumarin, exhibits distinct excitation and emission spectra. While exact wavelengths can be influenced by buffer conditions and instrumentation, the optimal and commonly reported values are summarized below.
| Parameter | Wavelength (nm) | Reference(s) |
| Excitation Maximum (λex) | 341 - 351 | |
| Emission Maximum (λem) | 430 - 445 |
Kinetic Parameters
The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are critical parameters for characterizing the interaction between an enzyme and this compound. While specific values can vary based on experimental conditions (e.g., pH, temperature, buffer composition), the methodology for their determination is standardized. Published studies on similar substrates, such as Z-Gly-Pro-AMC with prolyl oligopeptidase, provide a reference for expected ranges. For instance, a previous study reported a Km value of 20 µM for Z-Gly-Pro-AMC with prolyl oligopeptidase.
| Enzyme | Substrate | Km (µM) | Vmax | Reference(s) |
| Prolyl Oligopeptidase (Porcine Brain) | This compound | Exhibits substrate inhibition kinetics | Not explicitly stated | |
| Fibroblast Activation Protein (Human) | Z-Gly-Pro-AMC | To be determined experimentally | To be determined experimentally |
Note: Researchers should determine these kinetic constants empirically under their specific assay conditions.
Experimental Protocols
The following is a generalized protocol for a continuous kinetic assay to measure FAP or PREP activity using this compound. This protocol should be optimized for the specific enzyme and experimental setup.
Reagents and Materials
-
This compound substrate
-
Purified FAP or PREP enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 1 mM EDTA)
-
96-well black microplates
-
Fluorescence microplate reader with temperature control
Assay Workflow
Figure 2: General experimental workflow for an enzyme assay.
Detailed Method
-
Prepare a standard curve for AMC: To convert relative fluorescence units (RFU) to molar concentrations of the product, prepare a series of known concentrations of free AMC in the assay buffer. Measure the fluorescence of these standards using the same settings as for the kinetic assay.
-
Assay Setup: In a 96-well black microplate, add the components in the following order:
-
Assay Buffer
-
Enzyme solution (at various concentrations for enzyme titration, or a fixed concentration for inhibitor screening)
-
For inhibitor studies, add the inhibitor and pre-incubate with the enzyme for a defined period (e.g., 10-15 minutes) at the assay temperature.
-
-
Reaction Initiation: Pre-warm the plate to the desired assay temperature (e.g., 37°C). Initiate the enzymatic reaction by adding the this compound substrate to each well. The final substrate concentration should ideally span a range around the expected Km value for kinetic studies.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm). Record the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a specified duration (e.g., 30 minutes).
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each reaction.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Convert V₀ from RFU/min to moles/min using the AMC standard curve.
-
For kinetic parameter determination, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Conclusion
This compound is a robust and sensitive fluorogenic substrate for the real-time monitoring of FAP and PREP activity. Its specificity, conferred by the N-terminal succinyl group and the Gly-Pro dipeptide sequence, makes it a valuable tool in basic research for enzyme characterization and in drug discovery for the high-throughput screening of potential inhibitors. Adherence to optimized experimental protocols and careful data analysis are crucial for obtaining accurate and reproducible results.
References
The Fluorogenic Probe Suc-gly-pro-amc: A Technical Guide to its Mechanism of Action and Utility in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action and applications of the fluorogenic substrate, Succinyl-Glycyl-Prolyl-7-amino-4-methylcoumarin (Suc-gly-pro-amc). It is a valuable tool for the sensitive and continuous measurement of the activity of specific post-proline cleaving peptidases, primarily Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP). This document details the enzymatic cleavage of the substrate, the resulting fluorescence, and provides standardized protocols for its use in enzyme activity assays.
Mechanism of Action
The functionality of this compound as a fluorogenic substrate is predicated on the principle of fluorescence resonance energy transfer (FRET) quenching and subsequent dequenching upon enzymatic activity. The core components of this mechanism are the peptide sequence (Suc-gly-pro), which confers substrate specificity, and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC).
In its intact state, the fluorescence of the AMC moiety is quenched by the attached peptide.[1] Specific endopeptidases, namely FAP and PREP, recognize the Gly-Pro sequence.[2] These enzymes catalyze the hydrolysis of the amide bond between the C-terminal proline residue and the amino group of AMC.[3][4] This cleavage event liberates the free AMC molecule.[1] The unconjugated AMC, when excited by light at its maximum absorbance wavelength, emits a strong fluorescent signal at a higher wavelength, which can be quantified to determine enzyme activity. The N-terminal succinyl group protects the peptide from degradation by exopeptidases, such as dipeptidyl peptidase IV (DPP-IV), thereby ensuring specificity for endopeptidases like FAP and PREP.
Figure 1: Enzymatic cleavage of this compound.
Data Presentation
Spectroscopic Properties of 7-Amino-4-methylcoumarin (AMC)
The liberated fluorophore, 7-amino-4-methylcoumarin, exhibits distinct excitation and emission spectra. While exact wavelengths can be influenced by buffer conditions and instrumentation, the optimal and commonly reported values are summarized below.
| Parameter | Wavelength (nm) | Reference(s) |
| Excitation Maximum (λex) | 341 - 351 | |
| Emission Maximum (λem) | 430 - 445 |
Kinetic Parameters
The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are critical parameters for characterizing the interaction between an enzyme and this compound. While specific values can vary based on experimental conditions (e.g., pH, temperature, buffer composition), the methodology for their determination is standardized. Published studies on similar substrates, such as Z-Gly-Pro-AMC with prolyl oligopeptidase, provide a reference for expected ranges. For instance, a previous study reported a Km value of 20 µM for Z-Gly-Pro-AMC with prolyl oligopeptidase.
| Enzyme | Substrate | Km (µM) | Vmax | Reference(s) |
| Prolyl Oligopeptidase (Porcine Brain) | This compound | Exhibits substrate inhibition kinetics | Not explicitly stated | |
| Fibroblast Activation Protein (Human) | Z-Gly-Pro-AMC | To be determined experimentally | To be determined experimentally |
Note: Researchers should determine these kinetic constants empirically under their specific assay conditions.
Experimental Protocols
The following is a generalized protocol for a continuous kinetic assay to measure FAP or PREP activity using this compound. This protocol should be optimized for the specific enzyme and experimental setup.
Reagents and Materials
-
This compound substrate
-
Purified FAP or PREP enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 1 mM EDTA)
-
96-well black microplates
-
Fluorescence microplate reader with temperature control
Assay Workflow
Figure 2: General experimental workflow for an enzyme assay.
Detailed Method
-
Prepare a standard curve for AMC: To convert relative fluorescence units (RFU) to molar concentrations of the product, prepare a series of known concentrations of free AMC in the assay buffer. Measure the fluorescence of these standards using the same settings as for the kinetic assay.
-
Assay Setup: In a 96-well black microplate, add the components in the following order:
-
Assay Buffer
-
Enzyme solution (at various concentrations for enzyme titration, or a fixed concentration for inhibitor screening)
-
For inhibitor studies, add the inhibitor and pre-incubate with the enzyme for a defined period (e.g., 10-15 minutes) at the assay temperature.
-
-
Reaction Initiation: Pre-warm the plate to the desired assay temperature (e.g., 37°C). Initiate the enzymatic reaction by adding the this compound substrate to each well. The final substrate concentration should ideally span a range around the expected Km value for kinetic studies.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm). Record the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a specified duration (e.g., 30 minutes).
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each reaction.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Convert V₀ from RFU/min to moles/min using the AMC standard curve.
-
For kinetic parameter determination, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Conclusion
This compound is a robust and sensitive fluorogenic substrate for the real-time monitoring of FAP and PREP activity. Its specificity, conferred by the N-terminal succinyl group and the Gly-Pro dipeptide sequence, makes it a valuable tool in basic research for enzyme characterization and in drug discovery for the high-throughput screening of potential inhibitors. Adherence to optimized experimental protocols and careful data analysis are crucial for obtaining accurate and reproducible results.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Fluorogenic Substrate Suc-Gly-Pro-AMC for Dipeptidyl Peptidase IV (DPP4)
This technical guide provides a comprehensive overview of the fluorogenic substrate Succinyl-Glycyl-L-Prolyl-7-Amino-4-Methylcoumarin (this compound). It is primarily recognized as a substrate for Dipeptidyl Peptidase IV (DPP4), a significant enzyme in various physiological processes and a therapeutic target. This document details the enzymatic reaction, presents quantitative data, outlines experimental protocols, and illustrates relevant biological pathways.
Core Introduction: The Substrate and its Primary Enzyme Target
This compound is a synthetic molecule designed for the sensitive detection of protease activity. The sequence Gly-Pro makes it a target for enzymes that cleave dipeptides from the N-terminus of polypeptides, particularly where proline is in the penultimate position. Upon enzymatic cleavage of the amide bond between proline and the 7-Amino-4-Methylcoumarin (AMC) group, the highly fluorescent AMC is released. The fluorescence intensity is directly proportional to the enzyme activity and can be monitored over time to determine reaction kinetics.
While this compound can be hydrolyzed by other enzymes such as Prolyl Endopeptidase (PREP) and Fibroblast Activation Protein (FAP), it is most extensively used for characterizing the activity of Dipeptidyl Peptidase IV (DPP4) .[1][2] DPP4, also known as CD26, is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretins like glucagon-like peptide-1 (GLP-1).[3][4][5] Consequently, DPP4 inhibitors are a major class of drugs for the treatment of type 2 diabetes.
Quantitative Data Presentation
The following tables summarize key quantitative parameters related to the enzymatic activity of DPP4 with the closely related and commonly used substrate Gly-Pro-AMC. These values are indicative of the performance expected when using this compound.
Table 1: Hydrolysis Rates of Gly-Pro-AMC by DPP4
| Enzyme Source | Hydrolysis Rate |
| Recombinant Human DPP4 | 24.3 µmol/min/mg |
| RPTEC/TERT1 Cell Lysate | 20.2 nmol/min/mg |
| HUVEC Cell Lysate | 0.58 nmol/min/mg |
Data sourced from a study using Gly-Pro-AMC as the substrate.
Experimental Protocols
A detailed methodology for a standard DPP4 activity assay using a fluorogenic substrate like this compound is provided below. This protocol is based on commercially available assay kits.
Principle
The assay quantifies DPP4 activity by measuring the fluorescence of AMC released from the this compound substrate. The rate of AMC production is proportional to the DPP4 activity in the sample.
Materials
-
DPP4 Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl)
-
This compound Substrate
-
Recombinant DPP4 (Positive Control)
-
DPP4 Inhibitor (e.g., Sitagliptin) for background control
-
Sample (e.g., purified enzyme, cell lysate, serum)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with excitation at 360 nm and emission at 460 nm
Assay Procedure
-
Standard Curve Preparation:
-
Prepare a stock solution of AMC standard (e.g., 1 mM).
-
Create a series of dilutions ranging from 0 to 100 pmol/well in DPP4 Assay Buffer.
-
Add the standards to the 96-well plate.
-
-
Sample Preparation:
-
For cell or tissue lysates, homogenize in cold DPP4 Assay Buffer and centrifuge to remove insoluble material.
-
Serum samples can often be diluted directly in the assay buffer.
-
Prepare test samples in duplicate.
-
-
Reaction Setup:
-
To one set of duplicate samples (the sample blank), add a DPP4 inhibitor and incubate for approximately 10 minutes at 37°C. This will account for any non-DPP4-specific substrate cleavage.
-
To the other set of samples, add an equivalent volume of DPP4 Assay Buffer.
-
Add a positive control (recombinant DPP4) to separate wells.
-
Initiate the reaction by adding the this compound substrate to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence (Ex/Em = 360/460 nm) in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
Alternatively, for an endpoint assay, incubate the plate at 37°C for 30 minutes, protected from light, and then measure the fluorescence.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all readings.
-
Subtract the fluorescence of the inhibitor-treated sample from the untreated sample to get the DPP4-specific activity.
-
Plot the AMC standard curve (fluorescence vs. pmol AMC).
-
Calculate the rate of reaction (pmol/min) for each sample from the linear portion of the kinetic curve and the standard curve.
-
Express the DPP4 activity in terms of units per volume or mass of the original sample. One unit is typically defined as the amount of enzyme that hydrolyzes the substrate to yield 1.0 µmol of AMC per minute at 37°C.
-
Visualization of Pathways and Workflows
Experimental Workflow for DPP4 Activity Assay
The following diagram illustrates the general workflow for determining DPP4 activity using the this compound substrate.
Caption: Workflow for DPP4 activity measurement.
Simplified Signaling Pathway Involving DPP4 in Glucose Homeostasis
DPP4 influences glucose metabolism primarily through its action on incretin (B1656795) hormones. This diagram shows a simplified representation of this pathway.
Caption: DPP4's role in regulating glucose levels.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Fluorogenic Substrate Suc-Gly-Pro-AMC for Dipeptidyl Peptidase IV (DPP4)
This technical guide provides a comprehensive overview of the fluorogenic substrate Succinyl-Glycyl-L-Prolyl-7-Amino-4-Methylcoumarin (this compound). It is primarily recognized as a substrate for Dipeptidyl Peptidase IV (DPP4), a significant enzyme in various physiological processes and a therapeutic target. This document details the enzymatic reaction, presents quantitative data, outlines experimental protocols, and illustrates relevant biological pathways.
Core Introduction: The Substrate and its Primary Enzyme Target
This compound is a synthetic molecule designed for the sensitive detection of protease activity. The sequence Gly-Pro makes it a target for enzymes that cleave dipeptides from the N-terminus of polypeptides, particularly where proline is in the penultimate position. Upon enzymatic cleavage of the amide bond between proline and the 7-Amino-4-Methylcoumarin (AMC) group, the highly fluorescent AMC is released. The fluorescence intensity is directly proportional to the enzyme activity and can be monitored over time to determine reaction kinetics.
While this compound can be hydrolyzed by other enzymes such as Prolyl Endopeptidase (PREP) and Fibroblast Activation Protein (FAP), it is most extensively used for characterizing the activity of Dipeptidyl Peptidase IV (DPP4) .[1][2] DPP4, also known as CD26, is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretins like glucagon-like peptide-1 (GLP-1).[3][4][5] Consequently, DPP4 inhibitors are a major class of drugs for the treatment of type 2 diabetes.
Quantitative Data Presentation
The following tables summarize key quantitative parameters related to the enzymatic activity of DPP4 with the closely related and commonly used substrate Gly-Pro-AMC. These values are indicative of the performance expected when using this compound.
Table 1: Hydrolysis Rates of Gly-Pro-AMC by DPP4
| Enzyme Source | Hydrolysis Rate |
| Recombinant Human DPP4 | 24.3 µmol/min/mg |
| RPTEC/TERT1 Cell Lysate | 20.2 nmol/min/mg |
| HUVEC Cell Lysate | 0.58 nmol/min/mg |
Data sourced from a study using Gly-Pro-AMC as the substrate.
Experimental Protocols
A detailed methodology for a standard DPP4 activity assay using a fluorogenic substrate like this compound is provided below. This protocol is based on commercially available assay kits.
Principle
The assay quantifies DPP4 activity by measuring the fluorescence of AMC released from the this compound substrate. The rate of AMC production is proportional to the DPP4 activity in the sample.
Materials
-
DPP4 Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl)
-
This compound Substrate
-
Recombinant DPP4 (Positive Control)
-
DPP4 Inhibitor (e.g., Sitagliptin) for background control
-
Sample (e.g., purified enzyme, cell lysate, serum)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with excitation at 360 nm and emission at 460 nm
Assay Procedure
-
Standard Curve Preparation:
-
Prepare a stock solution of AMC standard (e.g., 1 mM).
-
Create a series of dilutions ranging from 0 to 100 pmol/well in DPP4 Assay Buffer.
-
Add the standards to the 96-well plate.
-
-
Sample Preparation:
-
For cell or tissue lysates, homogenize in cold DPP4 Assay Buffer and centrifuge to remove insoluble material.
-
Serum samples can often be diluted directly in the assay buffer.
-
Prepare test samples in duplicate.
-
-
Reaction Setup:
-
To one set of duplicate samples (the sample blank), add a DPP4 inhibitor and incubate for approximately 10 minutes at 37°C. This will account for any non-DPP4-specific substrate cleavage.
-
To the other set of samples, add an equivalent volume of DPP4 Assay Buffer.
-
Add a positive control (recombinant DPP4) to separate wells.
-
Initiate the reaction by adding the this compound substrate to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence (Ex/Em = 360/460 nm) in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
Alternatively, for an endpoint assay, incubate the plate at 37°C for 30 minutes, protected from light, and then measure the fluorescence.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all readings.
-
Subtract the fluorescence of the inhibitor-treated sample from the untreated sample to get the DPP4-specific activity.
-
Plot the AMC standard curve (fluorescence vs. pmol AMC).
-
Calculate the rate of reaction (pmol/min) for each sample from the linear portion of the kinetic curve and the standard curve.
-
Express the DPP4 activity in terms of units per volume or mass of the original sample. One unit is typically defined as the amount of enzyme that hydrolyzes the substrate to yield 1.0 µmol of AMC per minute at 37°C.
-
Visualization of Pathways and Workflows
Experimental Workflow for DPP4 Activity Assay
The following diagram illustrates the general workflow for determining DPP4 activity using the this compound substrate.
Caption: Workflow for DPP4 activity measurement.
Simplified Signaling Pathway Involving DPP4 in Glucose Homeostasis
DPP4 influences glucose metabolism primarily through its action on incretin hormones. This diagram shows a simplified representation of this pathway.
Caption: DPP4's role in regulating glucose levels.
References
A Technical Guide to the Suc-Gly-Pro-AMC Fluorescence Assay: Principles, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Suc-Gly-Pro-AMC fluorescence assay, a widely utilized method for measuring the enzymatic activity of prolyl-specific peptidases. The core of this guide focuses on the assay's fundamental principles, detailed experimental methodologies, and its application in inhibitor screening and pathway analysis. Quantitative data is presented in clearly structured tables, and key processes are visualized through detailed diagrams to facilitate understanding and implementation in a research setting.
Core Principle of the Assay
The this compound fluorescence assay is a robust and sensitive method for detecting the activity of certain proteases, most notably Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP). The assay's principle lies in the enzymatic cleavage of a specifically designed fluorogenic substrate, Succinyl-Glycyl-L-Prolyl-7-amino-4-methylcoumarin (this compound).
The substrate itself is non-fluorescent. However, upon enzymatic cleavage at the C-terminal side of the proline residue, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is liberated. The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity and can be measured over time using a fluorometer. The excitation and emission wavelengths for AMC are typically around 380 nm and 460 nm, respectively.
This assay is particularly valuable for high-throughput screening of potential enzyme inhibitors, as a decrease in the rate of fluorescence generation indicates inhibition of the target enzyme.
A Technical Guide to the Suc-Gly-Pro-AMC Fluorescence Assay: Principles, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Suc-Gly-Pro-AMC fluorescence assay, a widely utilized method for measuring the enzymatic activity of prolyl-specific peptidases. The core of this guide focuses on the assay's fundamental principles, detailed experimental methodologies, and its application in inhibitor screening and pathway analysis. Quantitative data is presented in clearly structured tables, and key processes are visualized through detailed diagrams to facilitate understanding and implementation in a research setting.
Core Principle of the Assay
The this compound fluorescence assay is a robust and sensitive method for detecting the activity of certain proteases, most notably Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP). The assay's principle lies in the enzymatic cleavage of a specifically designed fluorogenic substrate, Succinyl-Glycyl-L-Prolyl-7-amino-4-methylcoumarin (this compound).
The substrate itself is non-fluorescent. However, upon enzymatic cleavage at the C-terminal side of the proline residue, the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC) is liberated. The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity and can be measured over time using a fluorometer. The excitation and emission wavelengths for AMC are typically around 380 nm and 460 nm, respectively.
This assay is particularly valuable for high-throughput screening of potential enzyme inhibitors, as a decrease in the rate of fluorescence generation indicates inhibition of the target enzyme.
A Technical Guide to the Chemical Properties and Structure of Suc-Gly-Pro-AMC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and applications of the fluorogenic substrate, N-Succinyl-Glycyl-L-prolyl-7-amido-4-methylcoumarin (Suc-Gly-Pro-AMC). This compound is a valuable tool in drug discovery and biochemical research, primarily for the sensitive detection of enzyme activity, particularly prolyl endopeptidase (PREP) and fibroblast activation protein (FAP).
Core Chemical and Physical Properties
This compound is a synthetic peptide derivative that, upon enzymatic cleavage, releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. This property forms the basis of its use in enzyme activity assays.
| Property | Value | Reference |
| CAS Number | 80049-85-0 | [1] |
| Molecular Formula | C21H23N3O7 | [1] |
| Molecular Weight | 429.43 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | [1][2] |
| Storage | Store at -20°C. Stock solutions can be stored at -20°C for up to 1 month or -80°C for up to 6 months. |
Spectral Properties
The fluorometric detection of enzymatic activity using this compound is based on the significant increase in fluorescence upon the release of the AMC fluorophore.
| Spectral Property | Wavelength (nm) | Reference |
| Excitation Maximum (λex) | ~360 - 380 | |
| Emission Maximum (λem) | ~460 |
Enzymatic Hydrolysis and Signaling Pathway
The enzymatic activity of proteases like prolyl endopeptidase (PREP) or Fibroblast Activation Protein (FAP) on this compound results in the cleavage of the amide bond between the proline residue and the AMC moiety. This releases the AMC molecule, which is highly fluorescent, allowing for the quantification of enzyme activity.
Caption: Enzymatic cleavage of this compound by PREP or FAP.
Experimental Protocols
Standard Enzyme Assay for Prolyl Endopeptidase (PREP) or Fibroblast Activation Protein (FAP) Activity
This protocol provides a general framework for measuring the activity of PREP or FAP using this compound. Researchers should optimize the conditions for their specific enzyme and experimental setup.
1. Reagent Preparation:
-
Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.5, containing 1 M NaCl and 1 mg/mL BSA. The optimal pH and ionic strength may vary depending on the enzyme.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO. To aid dissolution, the tube can be warmed to 37°C and sonicated. Store this stock solution at -20°C or -80°C, protected from light.
-
Enzyme Solution: Dilute the purified enzyme or biological sample containing the enzyme to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
2. Assay Procedure:
-
Set up the reaction in a 96-well black microplate to minimize background fluorescence.
-
To each well, add the appropriate volume of assay buffer.
-
Add the enzyme solution to the respective wells. Include a "no-enzyme" control (assay buffer only) to measure background fluorescence.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the this compound substrate to each well. A typical final substrate concentration is in the range of 10-100 µM.
-
Immediately place the plate in a fluorescence plate reader.
3. Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. Use an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.
-
Subtract the background fluorescence (from the "no-enzyme" control) from all experimental readings.
-
Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.
-
Enzyme activity can be calculated by converting the rate of change in fluorescence to the rate of substrate hydrolysis using a standard curve prepared with free AMC.
Experimental Workflow
The following diagram illustrates a typical workflow for an enzyme inhibition assay using this compound.
Caption: Workflow for an enzyme inhibition assay.
This comprehensive guide provides essential information for the effective use of this compound in research and drug development. By understanding its chemical properties and following standardized protocols, researchers can obtain reliable and reproducible data for enzyme activity and inhibition studies.
References
A Technical Guide to the Chemical Properties and Structure of Suc-Gly-Pro-AMC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and applications of the fluorogenic substrate, N-Succinyl-Glycyl-L-prolyl-7-amido-4-methylcoumarin (Suc-Gly-Pro-AMC). This compound is a valuable tool in drug discovery and biochemical research, primarily for the sensitive detection of enzyme activity, particularly prolyl endopeptidase (PREP) and fibroblast activation protein (FAP).
Core Chemical and Physical Properties
This compound is a synthetic peptide derivative that, upon enzymatic cleavage, releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. This property forms the basis of its use in enzyme activity assays.
| Property | Value | Reference |
| CAS Number | 80049-85-0 | [1] |
| Molecular Formula | C21H23N3O7 | [1] |
| Molecular Weight | 429.43 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | [1][2] |
| Storage | Store at -20°C. Stock solutions can be stored at -20°C for up to 1 month or -80°C for up to 6 months. |
Spectral Properties
The fluorometric detection of enzymatic activity using this compound is based on the significant increase in fluorescence upon the release of the AMC fluorophore.
| Spectral Property | Wavelength (nm) | Reference |
| Excitation Maximum (λex) | ~360 - 380 | |
| Emission Maximum (λem) | ~460 |
Enzymatic Hydrolysis and Signaling Pathway
The enzymatic activity of proteases like prolyl endopeptidase (PREP) or Fibroblast Activation Protein (FAP) on this compound results in the cleavage of the amide bond between the proline residue and the AMC moiety. This releases the AMC molecule, which is highly fluorescent, allowing for the quantification of enzyme activity.
Caption: Enzymatic cleavage of this compound by PREP or FAP.
Experimental Protocols
Standard Enzyme Assay for Prolyl Endopeptidase (PREP) or Fibroblast Activation Protein (FAP) Activity
This protocol provides a general framework for measuring the activity of PREP or FAP using this compound. Researchers should optimize the conditions for their specific enzyme and experimental setup.
1. Reagent Preparation:
-
Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.5, containing 1 M NaCl and 1 mg/mL BSA. The optimal pH and ionic strength may vary depending on the enzyme.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO. To aid dissolution, the tube can be warmed to 37°C and sonicated. Store this stock solution at -20°C or -80°C, protected from light.
-
Enzyme Solution: Dilute the purified enzyme or biological sample containing the enzyme to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
2. Assay Procedure:
-
Set up the reaction in a 96-well black microplate to minimize background fluorescence.
-
To each well, add the appropriate volume of assay buffer.
-
Add the enzyme solution to the respective wells. Include a "no-enzyme" control (assay buffer only) to measure background fluorescence.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the this compound substrate to each well. A typical final substrate concentration is in the range of 10-100 µM.
-
Immediately place the plate in a fluorescence plate reader.
3. Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. Use an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.
-
Subtract the background fluorescence (from the "no-enzyme" control) from all experimental readings.
-
Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.
-
Enzyme activity can be calculated by converting the rate of change in fluorescence to the rate of substrate hydrolysis using a standard curve prepared with free AMC.
Experimental Workflow
The following diagram illustrates a typical workflow for an enzyme inhibition assay using this compound.
Caption: Workflow for an enzyme inhibition assay.
This comprehensive guide provides essential information for the effective use of this compound in research and drug development. By understanding its chemical properties and following standardized protocols, researchers can obtain reliable and reproducible data for enzyme activity and inhibition studies.
References
An In-depth Technical Guide to Utilizing Suc-Gly-Pro-AMC for the Study of Prolyl Endopeptidase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic substrate N-Succinyl-Glycyl-L-prolyl-7-amido-4-methylcoumarin (Suc-Gly-Pro-AMC) and its application in the characterization and inhibition of prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP). PREP is a serine protease that plays a crucial role in the maturation and degradation of neuropeptides and peptide hormones, making it a significant target in drug discovery for neurological and inflammatory diseases.
Core Concepts: The Utility of this compound
This compound is a highly sensitive and specific substrate for PREP and other related proteases like Fibroblast Activation Protein (FAP). The principle of its use lies in the fluorogenic nature of the 7-amido-4-methylcoumarin (AMC) group. In its intact form, the fluorescence of the AMC moiety is quenched. Upon enzymatic cleavage of the amide bond C-terminal to the proline residue by PREP, the highly fluorescent AMC is released. The rate of this release, quantifiable by fluorometry, is directly proportional to the enzyme's activity. This characteristic makes this compound an invaluable tool for enzyme kinetics, inhibitor screening, and diagnostic assays.
The enzymatic reaction can be visualized as follows:
Caption: Enzymatic cleavage of this compound by PREP.
Quantitative Data
Biochemical and Physical Properties
The following table summarizes the key properties of this compound.
| Property | Value |
| Molecular Formula | C19H23N3O7 |
| Molecular Weight | 421.41 g/mol |
| Excitation Wavelength (Ex) | ~380 nm |
| Emission Wavelength (Em) | ~460 nm |
| Appearance | White to off-white solid |
Kinetic Parameters of Prolyl Endopeptidase
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Z-Gly-Pro-AMC | 87.9 | 46.3 | 5.27 x 105 |
| Z-Ala-Pro-AMC | 6.1 | 4.75 | 7.78 x 105 |
| Ala-Ala-Pro-AMC | 29.3 | 6.14 | 2.10 x 105 |
Note: Data for recombinant human prolyl oligopeptidase.
It has been noted that this compound can exhibit substrate inhibition at high concentrations (in the micromolar to millimolar range) when used with porcine brain homogenates or purified recombinant porcine PREP[1].
Inhibitor Potency (IC50) with this compound
This compound is a valuable substrate for determining the potency of PREP inhibitors. The following table provides IC50 values for a panel of inhibitors against recombinant human PREP using this compound as the substrate.
| Inhibitor Compound | IC50 for PREP (nM) |
| Compound 1 | >10,000 |
| Compound 2 | >10,000 |
| Compound 3 | >10,000 |
| Compound 4 | 7,100 |
| Compound 5 | >10,000 |
| Compound 6 | 6,800 |
Experimental Protocols
Standard PREP Activity Assay
This protocol provides a detailed methodology for measuring PREP activity in a sample (e.g., purified enzyme, cell lysate, or tissue homogenate) using this compound.
1. Materials and Reagents:
-
Assay Buffer: 0.1 M Sodium/Potassium Phosphate buffer, pH 7.0, containing 0.1 mM Dithiothreitol (DTT).
-
Substrate Stock Solution: 10 mM this compound in DMSO. Store at -20°C, protected from light.
-
Enzyme Solution: Purified or recombinant PREP, or a biological sample containing PREP, diluted in assay buffer.
-
96-well black microplate.
-
Fluorescence microplate reader.
2. Assay Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in assay buffer to the desired final concentration. A typical starting concentration is 20-100 µM.
-
Pipette 50 µL of the enzyme solution into the wells of the 96-well plate. Include a blank control with 50 µL of assay buffer without the enzyme.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the pre-warmed this compound working solution to each well. The final volume in each well will be 100 µL.
-
Immediately place the plate in the microplate reader and measure the increase in fluorescence over time (kinetic mode) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. Record data every minute for 15-30 minutes.
3. Data Analysis:
-
Plot fluorescence intensity versus time for each sample.
-
Determine the initial velocity (V0) of the reaction from the linear portion of the curve.
-
Subtract the V0 of the blank from the V0 of the samples.
-
To convert the rate of fluorescence increase to the rate of product formation (moles/minute), create a standard curve using known concentrations of free AMC.
PREP Inhibitor Screening Assay
This protocol outlines a method for screening potential PREP inhibitors using this compound.
1. Materials and Reagents:
-
All materials from the standard activity assay.
-
Inhibitor Stock Solutions: A series of concentrations of the test inhibitor, typically dissolved in DMSO.
2. Assay Procedure:
-
Pipette 50 µL of the enzyme solution into the wells of a 96-well plate.
-
Add a small volume (e.g., 1-5 µL) of the inhibitor stock solution or DMSO (for the control) to the wells.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15-30 minutes) to allow for binding.
-
Initiate the reaction by adding 50 µL of the pre-warmed this compound working solution (at a concentration close to its Km).
-
Immediately measure the fluorescence kinetically as described in the standard assay.
3. Data Analysis:
-
Calculate the initial velocity (V0) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Logical Relationships
PREP in the Inflammatory Signaling Cascade
PREP is implicated in inflammatory processes through its role in the generation of the neutrophil chemoattractant, Proline-Glycine-Proline (PGP). This tripeptide is derived from the degradation of extracellular matrix collagen.
Caption: PREP's role in the generation of PGP from collagen.
Experimental Workflow for PREP Activity Measurement
The following diagram illustrates the logical flow of a typical experiment to measure PREP activity.
Caption: Experimental workflow for a PREP activity assay.
References
An In-depth Technical Guide to Utilizing Suc-Gly-Pro-AMC for the Study of Prolyl Endopeptidase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic substrate N-Succinyl-Glycyl-L-prolyl-7-amido-4-methylcoumarin (Suc-Gly-Pro-AMC) and its application in the characterization and inhibition of prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP). PREP is a serine protease that plays a crucial role in the maturation and degradation of neuropeptides and peptide hormones, making it a significant target in drug discovery for neurological and inflammatory diseases.
Core Concepts: The Utility of this compound
This compound is a highly sensitive and specific substrate for PREP and other related proteases like Fibroblast Activation Protein (FAP). The principle of its use lies in the fluorogenic nature of the 7-amido-4-methylcoumarin (AMC) group. In its intact form, the fluorescence of the AMC moiety is quenched. Upon enzymatic cleavage of the amide bond C-terminal to the proline residue by PREP, the highly fluorescent AMC is released. The rate of this release, quantifiable by fluorometry, is directly proportional to the enzyme's activity. This characteristic makes this compound an invaluable tool for enzyme kinetics, inhibitor screening, and diagnostic assays.
The enzymatic reaction can be visualized as follows:
Caption: Enzymatic cleavage of this compound by PREP.
Quantitative Data
Biochemical and Physical Properties
The following table summarizes the key properties of this compound.
| Property | Value |
| Molecular Formula | C19H23N3O7 |
| Molecular Weight | 421.41 g/mol |
| Excitation Wavelength (Ex) | ~380 nm |
| Emission Wavelength (Em) | ~460 nm |
| Appearance | White to off-white solid |
Kinetic Parameters of Prolyl Endopeptidase
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Z-Gly-Pro-AMC | 87.9 | 46.3 | 5.27 x 105 |
| Z-Ala-Pro-AMC | 6.1 | 4.75 | 7.78 x 105 |
| Ala-Ala-Pro-AMC | 29.3 | 6.14 | 2.10 x 105 |
Note: Data for recombinant human prolyl oligopeptidase.
It has been noted that this compound can exhibit substrate inhibition at high concentrations (in the micromolar to millimolar range) when used with porcine brain homogenates or purified recombinant porcine PREP[1].
Inhibitor Potency (IC50) with this compound
This compound is a valuable substrate for determining the potency of PREP inhibitors. The following table provides IC50 values for a panel of inhibitors against recombinant human PREP using this compound as the substrate.
| Inhibitor Compound | IC50 for PREP (nM) |
| Compound 1 | >10,000 |
| Compound 2 | >10,000 |
| Compound 3 | >10,000 |
| Compound 4 | 7,100 |
| Compound 5 | >10,000 |
| Compound 6 | 6,800 |
Experimental Protocols
Standard PREP Activity Assay
This protocol provides a detailed methodology for measuring PREP activity in a sample (e.g., purified enzyme, cell lysate, or tissue homogenate) using this compound.
1. Materials and Reagents:
-
Assay Buffer: 0.1 M Sodium/Potassium Phosphate buffer, pH 7.0, containing 0.1 mM Dithiothreitol (DTT).
-
Substrate Stock Solution: 10 mM this compound in DMSO. Store at -20°C, protected from light.
-
Enzyme Solution: Purified or recombinant PREP, or a biological sample containing PREP, diluted in assay buffer.
-
96-well black microplate.
-
Fluorescence microplate reader.
2. Assay Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in assay buffer to the desired final concentration. A typical starting concentration is 20-100 µM.
-
Pipette 50 µL of the enzyme solution into the wells of the 96-well plate. Include a blank control with 50 µL of assay buffer without the enzyme.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the pre-warmed this compound working solution to each well. The final volume in each well will be 100 µL.
-
Immediately place the plate in the microplate reader and measure the increase in fluorescence over time (kinetic mode) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. Record data every minute for 15-30 minutes.
3. Data Analysis:
-
Plot fluorescence intensity versus time for each sample.
-
Determine the initial velocity (V0) of the reaction from the linear portion of the curve.
-
Subtract the V0 of the blank from the V0 of the samples.
-
To convert the rate of fluorescence increase to the rate of product formation (moles/minute), create a standard curve using known concentrations of free AMC.
PREP Inhibitor Screening Assay
This protocol outlines a method for screening potential PREP inhibitors using this compound.
1. Materials and Reagents:
-
All materials from the standard activity assay.
-
Inhibitor Stock Solutions: A series of concentrations of the test inhibitor, typically dissolved in DMSO.
2. Assay Procedure:
-
Pipette 50 µL of the enzyme solution into the wells of a 96-well plate.
-
Add a small volume (e.g., 1-5 µL) of the inhibitor stock solution or DMSO (for the control) to the wells.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15-30 minutes) to allow for binding.
-
Initiate the reaction by adding 50 µL of the pre-warmed this compound working solution (at a concentration close to its Km).
-
Immediately measure the fluorescence kinetically as described in the standard assay.
3. Data Analysis:
-
Calculate the initial velocity (V0) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Logical Relationships
PREP in the Inflammatory Signaling Cascade
PREP is implicated in inflammatory processes through its role in the generation of the neutrophil chemoattractant, Proline-Glycine-Proline (PGP). This tripeptide is derived from the degradation of extracellular matrix collagen.
Caption: PREP's role in the generation of PGP from collagen.
Experimental Workflow for PREP Activity Measurement
The following diagram illustrates the logical flow of a typical experiment to measure PREP activity.
Caption: Experimental workflow for a PREP activity assay.
References
Understanding Fibroblast Activation Protein (FAP) Activity with Suc-Gly-Pro-AMC: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for measuring the enzymatic activity of Fibroblast Activation Protein (FAP) using the fluorogenic substrate Succinyl-Glycyl-L-prolyl-7-amido-4-methylcoumarin (Suc-Gly-Pro-AMC). FAP, a type II transmembrane serine protease, is a compelling therapeutic target due to its selective expression on reactive stromal fibroblasts in the microenvironment of epithelial cancers, sites of inflammation, and tissue remodeling. Understanding its enzymatic activity is crucial for the discovery and characterization of novel FAP inhibitors.
Core Principles of the FAP Activity Assay
The assay quantifies FAP's post-proline cleaving activity. FAP specifically recognizes and cleaves the Gly-Pro bond in the this compound substrate. This cleavage releases the fluorescent molecule 7-amido-4-methylcoumarin (AMC), which, upon excitation, emits a detectable fluorescent signal. The rate of AMC release is directly proportional to the FAP enzymatic activity in the sample.
Quantitative Data on FAP Activity and Inhibition
The this compound substrate is widely used to determine the potency of FAP inhibitors, typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes IC50 values for various FAP inhibitors obtained using this assay.
| Inhibitor Compound | IC50 (nM) | Cell/Enzyme Source | Reference |
| Ga-AV02070 | 17.1 ± 4.6 | Human FAP enzyme | [1] |
| Ga-AV01084 | 10.9 ± 0.67 | Human FAP enzyme | [1] |
| Ga-AV01088 | 16.7 ± 1.53 | Human FAP enzyme | [1] |
| Ga-JC02076 | 29.7 ± 3.5 | Human FAP enzyme | [1] |
Note: The determination of Michaelis-Menten constants (Km and Vmax) for FAP with this compound is challenging due to the substrate's poor solubility, and as such, reliable values are not consistently reported in the literature. Some studies have noted substrate inhibition kinetics at higher concentrations[2].
Experimental Protocols
Preparation of Cell Lysates for FAP Activity Measurement
This protocol is adapted for cultured adherent cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (or other suitable non-denaturing lysis buffer)
-
Protease inhibitor cocktail
-
Microcentrifuge tubes, pre-chilled
-
Cell scraper
-
Refrigerated microcentrifuge
Procedure:
-
Wash cultured cells twice with ice-cold PBS.
-
Aspirate PBS and add an appropriate volume of ice-cold lysis buffer containing a protease inhibitor cocktail (e.g., 100 µL per 10^6 cells).
-
Incubate on ice for 15-30 minutes, with occasional gentle agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 10,000 x g for 10-20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This contains the soluble and membrane-bound proteins, including FAP.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Lysates can be used immediately or aliquoted and stored at -80°C for future use.
Preparation of Tissue Homogenates
Materials:
-
PBS, ice-cold
-
Homogenization buffer (e.g., PBS or Tris-based buffer with protease inhibitors)
-
Tissue homogenizer (e.g., Dounce or mechanical homogenizer)
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Excise the tissue of interest and place it in ice-cold PBS to wash away any blood.
-
Weigh the tissue and cut it into smaller pieces on ice.
-
Add an appropriate volume of ice-cold homogenization buffer (e.g., 1:10 wet weight to buffer volume).
-
Homogenize the tissue thoroughly on ice.
-
Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C.
-
Carefully collect the supernatant, avoiding the lipid layer and pellet.
-
Determine the total protein concentration of the homogenate.
-
Homogenates can be used immediately or stored at -80°C.
FAP Enzymatic Activity Assay Protocol
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
Recombinant human FAP (rhFAP) or prepared cell/tissue lysates
-
Assay Buffer (e.g., 50 mM Tris, 140 mM NaCl, pH 7.5)
-
This compound substrate stock solution (in DMSO)
-
AMC standard solution (for calibration curve)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard in Assay Buffer in the 96-well plate. This will be used to convert relative fluorescence units (RFU) to moles of AMC.
-
-
Reaction Setup:
-
In a separate set of wells, add a specific amount of protein from your cell lysate or tissue homogenate (e.g., 10-100 µg) or a known amount of rhFAP.
-
For inhibitor studies, pre-incubate the enzyme/lysate with the inhibitor for a specified time (e.g., 10-30 minutes) at room temperature or 37°C.
-
Bring the total volume in each well to a consistent amount with Assay Buffer (e.g., 70 µL).
-
-
Initiate the Reaction:
-
Add the this compound substrate to each well to a final concentration typically in the range of 25-100 µM. The final volume should be consistent across all wells (e.g., 100 µL).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings every 1-5 minutes.
-
Use an excitation wavelength of approximately 355-380 nm and an emission wavelength of 450-460 nm.
-
-
Data Analysis:
-
For each sample, calculate the rate of increase in fluorescence (RFU/min).
-
Subtract the rate of any background fluorescence (wells with substrate but no enzyme).
-
Use the AMC standard curve to convert the rate from RFU/min to pmol AMC/min.
-
Normalize the activity to the amount of protein added (pmol/min/mg protein) or the volume of the sample.
-
For inhibitor studies, plot the FAP activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations: Pathways and Workflows
FAP Signaling in the Tumor Microenvironment
Fibroblast Activation Protein plays a critical role in the tumor microenvironment by influencing multiple signaling pathways that promote tumor progression. Its enzymatic activity contributes to the degradation and remodeling of the extracellular matrix (ECM), which facilitates cancer cell invasion and metastasis. Furthermore, FAP can modulate intracellular signaling cascades, such as the PI3K/Akt and Ras-ERK pathways, which are central to cell proliferation, survival, and migration.
Caption: FAP signaling pathway in the tumor microenvironment.
Experimental Workflow for FAP Activity Assay
The following diagram illustrates the key steps involved in measuring FAP activity from sample preparation to data analysis.
References
Understanding Fibroblast Activation Protein (FAP) Activity with Suc-Gly-Pro-AMC: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for measuring the enzymatic activity of Fibroblast Activation Protein (FAP) using the fluorogenic substrate Succinyl-Glycyl-L-prolyl-7-amido-4-methylcoumarin (Suc-Gly-Pro-AMC). FAP, a type II transmembrane serine protease, is a compelling therapeutic target due to its selective expression on reactive stromal fibroblasts in the microenvironment of epithelial cancers, sites of inflammation, and tissue remodeling. Understanding its enzymatic activity is crucial for the discovery and characterization of novel FAP inhibitors.
Core Principles of the FAP Activity Assay
The assay quantifies FAP's post-proline cleaving activity. FAP specifically recognizes and cleaves the Gly-Pro bond in the this compound substrate. This cleavage releases the fluorescent molecule 7-amido-4-methylcoumarin (AMC), which, upon excitation, emits a detectable fluorescent signal. The rate of AMC release is directly proportional to the FAP enzymatic activity in the sample.
Quantitative Data on FAP Activity and Inhibition
The this compound substrate is widely used to determine the potency of FAP inhibitors, typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes IC50 values for various FAP inhibitors obtained using this assay.
| Inhibitor Compound | IC50 (nM) | Cell/Enzyme Source | Reference |
| Ga-AV02070 | 17.1 ± 4.6 | Human FAP enzyme | [1] |
| Ga-AV01084 | 10.9 ± 0.67 | Human FAP enzyme | [1] |
| Ga-AV01088 | 16.7 ± 1.53 | Human FAP enzyme | [1] |
| Ga-JC02076 | 29.7 ± 3.5 | Human FAP enzyme | [1] |
Note: The determination of Michaelis-Menten constants (Km and Vmax) for FAP with this compound is challenging due to the substrate's poor solubility, and as such, reliable values are not consistently reported in the literature. Some studies have noted substrate inhibition kinetics at higher concentrations[2].
Experimental Protocols
Preparation of Cell Lysates for FAP Activity Measurement
This protocol is adapted for cultured adherent cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (or other suitable non-denaturing lysis buffer)
-
Protease inhibitor cocktail
-
Microcentrifuge tubes, pre-chilled
-
Cell scraper
-
Refrigerated microcentrifuge
Procedure:
-
Wash cultured cells twice with ice-cold PBS.
-
Aspirate PBS and add an appropriate volume of ice-cold lysis buffer containing a protease inhibitor cocktail (e.g., 100 µL per 10^6 cells).
-
Incubate on ice for 15-30 minutes, with occasional gentle agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 10,000 x g for 10-20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This contains the soluble and membrane-bound proteins, including FAP.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Lysates can be used immediately or aliquoted and stored at -80°C for future use.
Preparation of Tissue Homogenates
Materials:
-
PBS, ice-cold
-
Homogenization buffer (e.g., PBS or Tris-based buffer with protease inhibitors)
-
Tissue homogenizer (e.g., Dounce or mechanical homogenizer)
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Excise the tissue of interest and place it in ice-cold PBS to wash away any blood.
-
Weigh the tissue and cut it into smaller pieces on ice.
-
Add an appropriate volume of ice-cold homogenization buffer (e.g., 1:10 wet weight to buffer volume).
-
Homogenize the tissue thoroughly on ice.
-
Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C.
-
Carefully collect the supernatant, avoiding the lipid layer and pellet.
-
Determine the total protein concentration of the homogenate.
-
Homogenates can be used immediately or stored at -80°C.
FAP Enzymatic Activity Assay Protocol
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
Recombinant human FAP (rhFAP) or prepared cell/tissue lysates
-
Assay Buffer (e.g., 50 mM Tris, 140 mM NaCl, pH 7.5)
-
This compound substrate stock solution (in DMSO)
-
AMC standard solution (for calibration curve)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard in Assay Buffer in the 96-well plate. This will be used to convert relative fluorescence units (RFU) to moles of AMC.
-
-
Reaction Setup:
-
In a separate set of wells, add a specific amount of protein from your cell lysate or tissue homogenate (e.g., 10-100 µg) or a known amount of rhFAP.
-
For inhibitor studies, pre-incubate the enzyme/lysate with the inhibitor for a specified time (e.g., 10-30 minutes) at room temperature or 37°C.
-
Bring the total volume in each well to a consistent amount with Assay Buffer (e.g., 70 µL).
-
-
Initiate the Reaction:
-
Add the this compound substrate to each well to a final concentration typically in the range of 25-100 µM. The final volume should be consistent across all wells (e.g., 100 µL).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings every 1-5 minutes.
-
Use an excitation wavelength of approximately 355-380 nm and an emission wavelength of 450-460 nm.
-
-
Data Analysis:
-
For each sample, calculate the rate of increase in fluorescence (RFU/min).
-
Subtract the rate of any background fluorescence (wells with substrate but no enzyme).
-
Use the AMC standard curve to convert the rate from RFU/min to pmol AMC/min.
-
Normalize the activity to the amount of protein added (pmol/min/mg protein) or the volume of the sample.
-
For inhibitor studies, plot the FAP activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations: Pathways and Workflows
FAP Signaling in the Tumor Microenvironment
Fibroblast Activation Protein plays a critical role in the tumor microenvironment by influencing multiple signaling pathways that promote tumor progression. Its enzymatic activity contributes to the degradation and remodeling of the extracellular matrix (ECM), which facilitates cancer cell invasion and metastasis. Furthermore, FAP can modulate intracellular signaling cascades, such as the PI3K/Akt and Ras-ERK pathways, which are central to cell proliferation, survival, and migration.
Caption: FAP signaling pathway in the tumor microenvironment.
Experimental Workflow for FAP Activity Assay
The following diagram illustrates the key steps involved in measuring FAP activity from sample preparation to data analysis.
References
The Role of Suc-Gly-Pro-AMC in Collagenase-Like Peptidase Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic substrate Succinyl-Glycyl-L-Prolyl-7-amino-4-methylcoumarin (Suc-Gly-Pro-AMC) and its applications in the study of collagenase-like peptidases. We will delve into the core principles of its use, provide detailed experimental protocols, present quantitative data, and visualize key biological and experimental processes.
Introduction to this compound and Collagenase-Like Peptidases
Collagenase-like peptidases are a group of enzymes that play a critical role in the remodeling of the extracellular matrix (ECM) by degrading collagen and other protein components.[1] Their activity is implicated in a wide range of physiological processes, including wound healing and development, as well as in pathological conditions such as arthritis, fibrosis, and cancer metastasis.[2][3]
This compound is a synthetic fluorogenic substrate used to measure the activity of these enzymes. It consists of a short peptide sequence (Gly-Pro) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. However, upon cleavage of the amide bond between the proline residue and the AMC moiety by a peptidase, the highly fluorescent AMC is released. The rate of AMC liberation, which can be monitored in real-time using a fluorometer, is directly proportional to the enzyme's activity. A longer variant, Suc-Gly-Pro-Leu-Gly-Pro-AMC, is also used and is cleaved by some collagenase-like peptidases at the Leu-Gly bond.[4]
It is crucial to note that while these substrates are valuable tools for studying collagenase-like peptidases, they are not entirely specific. They can also be cleaved by other proline-preferring peptidases such as Fibroblast Activation Protein (FAP) and prolyl endopeptidases.[5] Therefore, careful experimental design and the use of specific inhibitors are essential for accurate interpretation of results.
Quantitative Data
The following tables summarize key quantitative parameters related to the use of this compound and other relevant fluorogenic substrates in peptidase research.
Table 1: Physicochemical and Spectroscopic Properties of AMC-based Substrates
| Property | Value | Reference(s) |
| Excitation Wavelength (λex) | 360 nm | |
| Emission Wavelength (λem) | 460 nm | |
| Molecular Weight (this compound) | 429.42 g/mol | N/A |
| Molecular Weight (Suc-Gly-Pro-Leu-Gly-Pro-AMC) | 696.76 g/mol | N/A |
| Storage Conditions | Store at -20°C, protect from light |
Table 2: Kinetic Parameters of Fluorogenic Substrates with Metalloproteinases
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| MMP-1 | fTHP-3¹ | 61.2 | 0.080 | 1.3 x 10³ | |
| MMP-2 | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | N/A | N/A | 6.3 x 10⁵ | |
| MMP-7 | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | N/A | N/A | 1.7 x 10⁵ | |
| Proline-Specific Peptidase | Z-Gly-Pro-MCA | 54 | N/A | N/A |
¹ fTHP-3 is a fluorogenic triple-helical peptide substrate, not this compound, but provides representative kinetic data for a collagenase with a synthetic substrate.
Table 3: Inhibitor Potency (IC50) against Clostridium histolyticum Collagenase
| Inhibitor | IC50 (µM) | Reference(s) |
| Shinorine | 104.0 | |
| Porphyra-334 | 105.9 | |
| Palythine | 158.9 |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound and its analogs.
General Assay for Peptidase Activity in Biological Samples
This protocol can be adapted for various sample types, including cell lysates, tissue homogenates, and purified enzyme preparations.
Materials:
-
This compound or Suc-Gly-Pro-Leu-Gly-Pro-AMC
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA
-
Sample (e.g., cell lysate, tissue homogenate, purified enzyme)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the substrate: Dissolve this compound or Suc-Gly-Pro-Leu-Gly-Pro-AMC in a suitable solvent (e.g., DMSO) to a concentration of 10 mM. Store in aliquots at -20°C.
-
Prepare the reaction mixture: In each well of a 96-well plate, add:
-
X µL of sample (the amount will need to be optimized for each experiment)
-
(100 - X) µL of Assay Buffer
-
-
Initiate the reaction: Add the substrate to each well to a final concentration of 20 µM.
-
Incubate and measure fluorescence: Incubate the plate at 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) using a microplate reader with excitation at 360 nm and emission at 460 nm.
-
Controls:
-
Blank: Assay buffer only.
-
Substrate control: Assay buffer and substrate (no enzyme).
-
Positive control: A known amount of a relevant peptidase.
-
Inhibitor control: Sample pre-incubated with a specific inhibitor.
-
Preparation of Cell Homogenates for Peptidase Activity Assay
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
Homogenization buffer (e.g., 20 mM Tris-HCl, pH 7.5, with protease inhibitors)
-
Cell scraper
-
Glass-Teflon homogenizer
Procedure:
-
Culture cells to the desired confluency.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells from the culture dish in a minimal volume of homogenization buffer.
-
Homogenize the cell suspension using a glass-Teflon homogenizer on ice.
-
Centrifuge the homogenate to pellet cell debris (e.g., 10,000 x g for 15 minutes at 4°C).
-
Collect the supernatant, which contains the soluble proteins, and determine the protein concentration. This supernatant can then be used in the peptidase activity assay described in section 3.1.
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to collagenase-like peptidase research.
Signaling Pathway: Role of MMPs in Cancer Progression
Caption: Signaling pathways leading to increased MMP expression and cancer progression.
Experimental Workflow: Fluorogenic Peptidase Activity Assay
Caption: A generalized workflow for measuring peptidase activity using a fluorogenic substrate.
Conclusion
This compound and its analogs are indispensable tools in the study of collagenase-like peptidases. Their use in continuous, high-throughput assays enables researchers to elucidate the roles of these enzymes in health and disease, and provides a robust platform for the discovery and characterization of novel therapeutic inhibitors. A thorough understanding of their substrate specificity, coupled with well-designed experimental protocols, is paramount for generating accurate and reproducible data. This guide serves as a foundational resource for scientists and drug development professionals working in this dynamic field.
References
- 1. researchgate.net [researchgate.net]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Always cleave up your mess: targeting collagen degradation to treat tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Role of Suc-Gly-Pro-AMC in Collagenase-Like Peptidase Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic substrate Succinyl-Glycyl-L-Prolyl-7-amino-4-methylcoumarin (Suc-Gly-Pro-AMC) and its applications in the study of collagenase-like peptidases. We will delve into the core principles of its use, provide detailed experimental protocols, present quantitative data, and visualize key biological and experimental processes.
Introduction to this compound and Collagenase-Like Peptidases
Collagenase-like peptidases are a group of enzymes that play a critical role in the remodeling of the extracellular matrix (ECM) by degrading collagen and other protein components.[1] Their activity is implicated in a wide range of physiological processes, including wound healing and development, as well as in pathological conditions such as arthritis, fibrosis, and cancer metastasis.[2][3]
This compound is a synthetic fluorogenic substrate used to measure the activity of these enzymes. It consists of a short peptide sequence (Gly-Pro) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. However, upon cleavage of the amide bond between the proline residue and the AMC moiety by a peptidase, the highly fluorescent AMC is released. The rate of AMC liberation, which can be monitored in real-time using a fluorometer, is directly proportional to the enzyme's activity. A longer variant, Suc-Gly-Pro-Leu-Gly-Pro-AMC, is also used and is cleaved by some collagenase-like peptidases at the Leu-Gly bond.[4]
It is crucial to note that while these substrates are valuable tools for studying collagenase-like peptidases, they are not entirely specific. They can also be cleaved by other proline-preferring peptidases such as Fibroblast Activation Protein (FAP) and prolyl endopeptidases.[5] Therefore, careful experimental design and the use of specific inhibitors are essential for accurate interpretation of results.
Quantitative Data
The following tables summarize key quantitative parameters related to the use of this compound and other relevant fluorogenic substrates in peptidase research.
Table 1: Physicochemical and Spectroscopic Properties of AMC-based Substrates
| Property | Value | Reference(s) |
| Excitation Wavelength (λex) | 360 nm | |
| Emission Wavelength (λem) | 460 nm | |
| Molecular Weight (this compound) | 429.42 g/mol | N/A |
| Molecular Weight (Suc-Gly-Pro-Leu-Gly-Pro-AMC) | 696.76 g/mol | N/A |
| Storage Conditions | Store at -20°C, protect from light |
Table 2: Kinetic Parameters of Fluorogenic Substrates with Metalloproteinases
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| MMP-1 | fTHP-3¹ | 61.2 | 0.080 | 1.3 x 10³ | |
| MMP-2 | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | N/A | N/A | 6.3 x 10⁵ | |
| MMP-7 | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | N/A | N/A | 1.7 x 10⁵ | |
| Proline-Specific Peptidase | Z-Gly-Pro-MCA | 54 | N/A | N/A |
¹ fTHP-3 is a fluorogenic triple-helical peptide substrate, not this compound, but provides representative kinetic data for a collagenase with a synthetic substrate.
Table 3: Inhibitor Potency (IC50) against Clostridium histolyticum Collagenase
| Inhibitor | IC50 (µM) | Reference(s) |
| Shinorine | 104.0 | |
| Porphyra-334 | 105.9 | |
| Palythine | 158.9 |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound and its analogs.
General Assay for Peptidase Activity in Biological Samples
This protocol can be adapted for various sample types, including cell lysates, tissue homogenates, and purified enzyme preparations.
Materials:
-
This compound or Suc-Gly-Pro-Leu-Gly-Pro-AMC
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA
-
Sample (e.g., cell lysate, tissue homogenate, purified enzyme)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the substrate: Dissolve this compound or Suc-Gly-Pro-Leu-Gly-Pro-AMC in a suitable solvent (e.g., DMSO) to a concentration of 10 mM. Store in aliquots at -20°C.
-
Prepare the reaction mixture: In each well of a 96-well plate, add:
-
X µL of sample (the amount will need to be optimized for each experiment)
-
(100 - X) µL of Assay Buffer
-
-
Initiate the reaction: Add the substrate to each well to a final concentration of 20 µM.
-
Incubate and measure fluorescence: Incubate the plate at 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) using a microplate reader with excitation at 360 nm and emission at 460 nm.
-
Controls:
-
Blank: Assay buffer only.
-
Substrate control: Assay buffer and substrate (no enzyme).
-
Positive control: A known amount of a relevant peptidase.
-
Inhibitor control: Sample pre-incubated with a specific inhibitor.
-
Preparation of Cell Homogenates for Peptidase Activity Assay
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
Homogenization buffer (e.g., 20 mM Tris-HCl, pH 7.5, with protease inhibitors)
-
Cell scraper
-
Glass-Teflon homogenizer
Procedure:
-
Culture cells to the desired confluency.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells from the culture dish in a minimal volume of homogenization buffer.
-
Homogenize the cell suspension using a glass-Teflon homogenizer on ice.
-
Centrifuge the homogenate to pellet cell debris (e.g., 10,000 x g for 15 minutes at 4°C).
-
Collect the supernatant, which contains the soluble proteins, and determine the protein concentration. This supernatant can then be used in the peptidase activity assay described in section 3.1.
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to collagenase-like peptidase research.
Signaling Pathway: Role of MMPs in Cancer Progression
Caption: Signaling pathways leading to increased MMP expression and cancer progression.
Experimental Workflow: Fluorogenic Peptidase Activity Assay
Caption: A generalized workflow for measuring peptidase activity using a fluorogenic substrate.
Conclusion
This compound and its analogs are indispensable tools in the study of collagenase-like peptidases. Their use in continuous, high-throughput assays enables researchers to elucidate the roles of these enzymes in health and disease, and provides a robust platform for the discovery and characterization of novel therapeutic inhibitors. A thorough understanding of their substrate specificity, coupled with well-designed experimental protocols, is paramount for generating accurate and reproducible data. This guide serves as a foundational resource for scientists and drug development professionals working in this dynamic field.
References
- 1. researchgate.net [researchgate.net]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Always cleave up your mess: targeting collagen degradation to treat tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Fluorogenic Substrate Suc-Gly-Pro-AMC: A Technical Guide to its Application in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide Suc-Gly-Pro-AMC (Succinyl-Glycyl-L-Prolyl-7-amino-4-methylcoumarin) is a highly sensitive fluorogenic substrate pivotal in the study of several serine proteases. Its utility lies in the fluorophore 7-amino-4-methylcoumarin (AMC), which is quenched in the peptide-bound state but exhibits significant fluorescence upon enzymatic cleavage. This property makes it an invaluable tool for characterizing the activity of enzymes such as Fibroblast Activation Protein (FAP), Prolyl Endopeptidase (PREP), and Dipeptidyl Peptidase IV (DPP-IV/CD26). This technical guide provides an in-depth overview of the discovery, development, and application of this compound in enzyme assays, complete with detailed experimental protocols and data presentation.
Principle of Detection
The core of this compound's functionality rests on the principle of fluorescence resonance energy transfer (FRET) quenching and dequenching. The succinyl group at the N-terminus and the AMC group at the C-terminus of the Gly-Pro dipeptide form a quenched system. When a target enzyme cleaves the peptide bond between the proline residue and the AMC moiety, the AMC is released, leading to a significant increase in fluorescence intensity. This change in fluorescence can be monitored in real-time to determine enzyme activity. The optimal excitation and emission wavelengths for AMC are typically in the range of 360-380 nm and 440-460 nm, respectively[1][2].
Target Enzymes and their Significance
This compound is a substrate for several key serine proteases with significant roles in physiology and pathology:
-
Fibroblast Activation Protein (FAP): A type II transmembrane serine protease, FAP is minimally expressed in normal adult tissues but is significantly upregulated in sites of tissue remodeling, such as tumors, inflammation, and fibrosis[3]. Its role in cancer progression has made it a promising target for diagnostics and therapeutics[3].
-
Prolyl Endopeptidase (PREP): Also known as prolyl oligopeptidase (POP), PREP is a cytosolic enzyme that cleaves small peptides on the C-terminal side of proline residues[4]. It is implicated in the metabolism of neuropeptides and peptide hormones and is a target for neurological and psychiatric disorders.
-
Dipeptidyl Peptidase IV (DPP-IV/CD26): A transmembrane glycoprotein with a crucial role in glucose metabolism and T-cell activation. DPP-IV inhibitors are an established class of drugs for the treatment of type 2 diabetes.
Quantitative Data
A comprehensive understanding of the kinetic parameters of this compound with its target enzymes is crucial for accurate assay design and data interpretation. While specific kinetic constants can vary depending on the experimental conditions (e.g., buffer composition, pH, temperature) and enzyme source, the following table summarizes available data for this compound and structurally related substrates.
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| FAP | This compound | N/A | N/A | N/A | Data not readily available in searched literature. |
| PREP | Z-Gly-Pro-AMC | 20 | N/A | N/A | |
| DPP-IV | Gly-Pro-AMC | N/A | N/A | N/A | Data not readily available in searched literature. |
Note: "N/A" indicates that specific data for this compound was not found in the provided search results. The kinetic parameters for Z-Gly-Pro-AMC with PREP are included for reference, as it is a closely related substrate. Researchers are encouraged to determine these parameters empirically for their specific assay conditions.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve lyophilized this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
General Enzyme Assay Workflow
The following diagram illustrates a generalized workflow for an enzyme assay using this compound.
Caption: General workflow for an enzyme assay using this compound.
Detailed Protocol: FAP Activity Assay
This protocol is a general guideline and should be optimized for specific experimental needs.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 M NaCl, 1 mg/mL BSA.
-
FAP Enzyme: Dilute recombinant human FAP to a final concentration of 0.2 µg/mL in Assay Buffer.
-
Substrate Solution: Dilute the this compound stock solution to a final concentration of 100 µM in Assay Buffer.
-
-
Assay Procedure:
-
Add 50 µL of the diluted FAP enzyme solution to the wells of a black, clear-bottom 96-well microplate.
-
Include a substrate blank control containing 50 µL of Assay Buffer without the enzyme.
-
To initiate the reaction, add 50 µL of the Substrate Solution to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically for at least 5 minutes at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence signal of the substrate blank from the enzyme-containing wells.
-
Determine the initial reaction velocity (Vmax) from the linear portion of the fluorescence versus time plot.
-
Specific activity can be calculated using a standard curve of free AMC.
-
Detailed Protocol: DPP-IV Inhibitor Screening Assay
This protocol is adapted from methods using the similar substrate Gly-Pro-AMC.
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA.
-
DPP-IV Enzyme: Dilute recombinant human DPP-IV in Assay Buffer to the desired concentration.
-
Substrate Solution: Dilute the this compound stock solution in Assay Buffer to a final concentration that is at or near the K_m_ value.
-
Inhibitor Solutions: Prepare serial dilutions of test compounds and a known DPP-IV inhibitor (e.g., sitagliptin) in Assay Buffer containing a small percentage of DMSO (e.g., <1%).
-
-
Assay Procedure:
-
In a 96-well microplate, add 30 µL of Assay Buffer, 10 µL of the diluted DPP-IV enzyme, and 10 µL of the inhibitor solution (or vehicle control) to the appropriate wells.
-
Include wells for 100% activity (enzyme + vehicle) and a blank (buffer only).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 50 µL of the Substrate Solution to all wells.
-
-
Data Acquisition:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the endpoint fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all wells.
-
Calculate the percent inhibition for each compound concentration relative to the 100% activity control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways
The enzymes targeted by this compound are involved in complex signaling cascades. Understanding these pathways is crucial for interpreting the biological consequences of enzyme inhibition.
FAP Signaling in the Tumor Microenvironment
FAP, highly expressed on cancer-associated fibroblasts (CAFs), plays a significant role in tumor progression through both its enzymatic and non-enzymatic functions. It can influence cell proliferation, migration, and invasion by activating various signaling pathways.
Caption: FAP signaling pathways in cancer-associated fibroblasts.
DPP-IV/CD26 in T-Cell Co-stimulation
DPP-IV, also known as CD26, acts as a co-stimulatory molecule in T-cell activation, a process crucial for adaptive immunity.
Caption: DPP-IV/CD26 co-stimulatory signaling in T-cell activation.
Conclusion
This compound is a versatile and sensitive fluorogenic substrate that has significantly contributed to the study of FAP, PREP, and DPP-IV. Its application in enzyme assays allows for the precise quantification of enzyme activity and the screening of potential inhibitors. The detailed protocols and understanding of the associated signaling pathways provided in this guide offer a solid foundation for researchers to effectively utilize this valuable tool in their drug discovery and development efforts. Further research to elucidate the specific kinetic parameters of this compound with its target enzymes will undoubtedly enhance its application and the interpretation of experimental results.
References
The Fluorogenic Substrate Suc-Gly-Pro-AMC: A Technical Guide to its Application in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide Suc-Gly-Pro-AMC (Succinyl-Glycyl-L-Prolyl-7-amino-4-methylcoumarin) is a highly sensitive fluorogenic substrate pivotal in the study of several serine proteases. Its utility lies in the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC), which is quenched in the peptide-bound state but exhibits significant fluorescence upon enzymatic cleavage. This property makes it an invaluable tool for characterizing the activity of enzymes such as Fibroblast Activation Protein (FAP), Prolyl Endopeptidase (PREP), and Dipeptidyl Peptidase IV (DPP-IV/CD26). This technical guide provides an in-depth overview of the discovery, development, and application of this compound in enzyme assays, complete with detailed experimental protocols and data presentation.
Principle of Detection
The core of this compound's functionality rests on the principle of fluorescence resonance energy transfer (FRET) quenching and dequenching. The succinyl group at the N-terminus and the AMC group at the C-terminus of the Gly-Pro dipeptide form a quenched system. When a target enzyme cleaves the peptide bond between the proline residue and the AMC moiety, the AMC is released, leading to a significant increase in fluorescence intensity. This change in fluorescence can be monitored in real-time to determine enzyme activity. The optimal excitation and emission wavelengths for AMC are typically in the range of 360-380 nm and 440-460 nm, respectively[1][2].
Target Enzymes and their Significance
This compound is a substrate for several key serine proteases with significant roles in physiology and pathology:
-
Fibroblast Activation Protein (FAP): A type II transmembrane serine protease, FAP is minimally expressed in normal adult tissues but is significantly upregulated in sites of tissue remodeling, such as tumors, inflammation, and fibrosis[3]. Its role in cancer progression has made it a promising target for diagnostics and therapeutics[3].
-
Prolyl Endopeptidase (PREP): Also known as prolyl oligopeptidase (POP), PREP is a cytosolic enzyme that cleaves small peptides on the C-terminal side of proline residues[4]. It is implicated in the metabolism of neuropeptides and peptide hormones and is a target for neurological and psychiatric disorders.
-
Dipeptidyl Peptidase IV (DPP-IV/CD26): A transmembrane glycoprotein (B1211001) with a crucial role in glucose metabolism and T-cell activation. DPP-IV inhibitors are an established class of drugs for the treatment of type 2 diabetes.
Quantitative Data
A comprehensive understanding of the kinetic parameters of this compound with its target enzymes is crucial for accurate assay design and data interpretation. While specific kinetic constants can vary depending on the experimental conditions (e.g., buffer composition, pH, temperature) and enzyme source, the following table summarizes available data for this compound and structurally related substrates.
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| FAP | This compound | N/A | N/A | N/A | Data not readily available in searched literature. |
| PREP | Z-Gly-Pro-AMC | 20 | N/A | N/A | |
| DPP-IV | Gly-Pro-AMC | N/A | N/A | N/A | Data not readily available in searched literature. |
Note: "N/A" indicates that specific data for this compound was not found in the provided search results. The kinetic parameters for Z-Gly-Pro-AMC with PREP are included for reference, as it is a closely related substrate. Researchers are encouraged to determine these parameters empirically for their specific assay conditions.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve lyophilized this compound powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
General Enzyme Assay Workflow
The following diagram illustrates a generalized workflow for an enzyme assay using this compound.
Caption: General workflow for an enzyme assay using this compound.
Detailed Protocol: FAP Activity Assay
This protocol is a general guideline and should be optimized for specific experimental needs.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 M NaCl, 1 mg/mL BSA.
-
FAP Enzyme: Dilute recombinant human FAP to a final concentration of 0.2 µg/mL in Assay Buffer.
-
Substrate Solution: Dilute the this compound stock solution to a final concentration of 100 µM in Assay Buffer.
-
-
Assay Procedure:
-
Add 50 µL of the diluted FAP enzyme solution to the wells of a black, clear-bottom 96-well microplate.
-
Include a substrate blank control containing 50 µL of Assay Buffer without the enzyme.
-
To initiate the reaction, add 50 µL of the Substrate Solution to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically for at least 5 minutes at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence signal of the substrate blank from the enzyme-containing wells.
-
Determine the initial reaction velocity (Vmax) from the linear portion of the fluorescence versus time plot.
-
Specific activity can be calculated using a standard curve of free AMC.
-
Detailed Protocol: DPP-IV Inhibitor Screening Assay
This protocol is adapted from methods using the similar substrate Gly-Pro-AMC.
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA.
-
DPP-IV Enzyme: Dilute recombinant human DPP-IV in Assay Buffer to the desired concentration.
-
Substrate Solution: Dilute the this compound stock solution in Assay Buffer to a final concentration that is at or near the K_m_ value.
-
Inhibitor Solutions: Prepare serial dilutions of test compounds and a known DPP-IV inhibitor (e.g., sitagliptin) in Assay Buffer containing a small percentage of DMSO (e.g., <1%).
-
-
Assay Procedure:
-
In a 96-well microplate, add 30 µL of Assay Buffer, 10 µL of the diluted DPP-IV enzyme, and 10 µL of the inhibitor solution (or vehicle control) to the appropriate wells.
-
Include wells for 100% activity (enzyme + vehicle) and a blank (buffer only).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 50 µL of the Substrate Solution to all wells.
-
-
Data Acquisition:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the endpoint fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all wells.
-
Calculate the percent inhibition for each compound concentration relative to the 100% activity control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways
The enzymes targeted by this compound are involved in complex signaling cascades. Understanding these pathways is crucial for interpreting the biological consequences of enzyme inhibition.
FAP Signaling in the Tumor Microenvironment
FAP, highly expressed on cancer-associated fibroblasts (CAFs), plays a significant role in tumor progression through both its enzymatic and non-enzymatic functions. It can influence cell proliferation, migration, and invasion by activating various signaling pathways.
Caption: FAP signaling pathways in cancer-associated fibroblasts.
DPP-IV/CD26 in T-Cell Co-stimulation
DPP-IV, also known as CD26, acts as a co-stimulatory molecule in T-cell activation, a process crucial for adaptive immunity.
Caption: DPP-IV/CD26 co-stimulatory signaling in T-cell activation.
Conclusion
This compound is a versatile and sensitive fluorogenic substrate that has significantly contributed to the study of FAP, PREP, and DPP-IV. Its application in enzyme assays allows for the precise quantification of enzyme activity and the screening of potential inhibitors. The detailed protocols and understanding of the associated signaling pathways provided in this guide offer a solid foundation for researchers to effectively utilize this valuable tool in their drug discovery and development efforts. Further research to elucidate the specific kinetic parameters of this compound with its target enzymes will undoubtedly enhance its application and the interpretation of experimental results.
References
An In-depth Guide to the Laboratory Use of Suc-Gly-Pro-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suc-Gly-Pro-AMC (Succinyl-Glycyl-L-Prolyl-7-amino-4-methylcoumarin) is a highly sensitive fluorogenic substrate indispensable for the study of certain serine proteases. Its primary application lies in the precise measurement of dipeptidyl peptidase IV (DPP-IV/CD26) activity. DPP-IV is a transmembrane glycoprotein (B1211001) and a soluble plasma enzyme that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[1] Consequently, DPP-IV is a significant therapeutic target for type 2 diabetes, making this compound a vital tool in the development of novel DPP-IV inhibitors.[1][2] Beyond DPP-IV, this substrate is also utilized in assays for prolyl endopeptidase (PREP) and fibroblast activation protein (FAP).[3][4]
The utility of this compound stems from its clever design. The AMC (7-amino-4-methylcoumarin) fluorophore is quenched when conjugated to the peptide sequence. Upon enzymatic cleavage of the bond between proline and AMC, the free AMC is liberated, resulting in a significant increase in fluorescence. This fluorescence can be readily quantified, providing a direct measure of enzyme activity. The excitation and emission maxima for AMC are approximately 350-360 nm and 442-465 nm, respectively.
This guide provides a comprehensive overview of the use of this compound in the laboratory, including its chemical and physical properties, detailed experimental protocols for DPP-IV activity and inhibition assays, and a summary of relevant quantitative data.
Chemical and Physical Properties
| Property | Value |
| Synonyms | Succinyl-Gly-Pro-7-amido-4-methylcoumarin, Suc-GP-AMC |
| Molecular Formula | C₂₁H₂₃N₃O₇ |
| Molecular Weight | 429.42 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C, protect from light. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles. |
| Excitation Wavelength | 350 - 360 nm |
| Emission Wavelength | 442 - 465 nm |
Enzymatic Reaction and Signaling Pathway
The enzymatic reaction catalyzed by DPP-IV using this compound as a substrate is a straightforward hydrolysis reaction.
Figure 1: Enzymatic cleavage of this compound by DPP-IV.
DPP-IV's physiological relevance is highlighted by its role in the inactivation of GLP-1, a key hormone in regulating blood glucose levels. By inhibiting DPP-IV, the half-life of active GLP-1 is extended, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release.
Figure 2: DPP-IV's role in the GLP-1 signaling pathway.
Experimental Protocols
Reagent Preparation
-
Assay Buffer: A common buffer is 100 mM HEPES, pH 7.6, containing 100 ug/mL BSA. Alternatively, a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 8.0) can be used.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store this stock solution in aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.
-
DPP-IV Enzyme: Reconstitute recombinant DPP-IV according to the manufacturer's instructions. Keep the enzyme on ice during use.
-
AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (B1665955) in DMSO for generating a standard curve.
-
DPP-IV Inhibitor (for IC₅₀ determination): Dissolve the inhibitor in DMSO to prepare a stock solution of known concentration.
DPP-IV Activity Assay Workflow
Figure 3: General workflow for a DPP-IV activity assay.
Detailed Protocol for DPP-IV Activity Assay
-
Prepare AMC Standard Curve:
-
Create a series of dilutions of the AMC standard stock solution in assay buffer (e.g., 0, 20, 40, 60, 80, and 100 pmol/well).
-
Add 100 µL of each dilution to separate wells of a black 96-well plate.
-
Measure the fluorescence at Ex/Em = 360/460 nm.
-
Plot fluorescence intensity versus AMC concentration and determine the linear regression equation.
-
-
Assay Setup:
-
Add 50 µL of your sample (e.g., purified enzyme, cell lysate, or plasma) to the wells of a 96-well plate. Include a buffer-only control (blank).
-
For a positive control, add a known amount of recombinant DPP-IV.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of this compound in assay buffer. The final concentration in the well should be optimized, but a starting point is often around 20-50 µM.
-
Initiate the reaction by adding 50 µL of the this compound working solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the fluorescence kinetically over a set period (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Convert the change in fluorescence over time (RFU/min) to the rate of AMC production (pmol/min or µmol/min) using the slope from the AMC standard curve.
-
Calculate the specific activity of DPP-IV in your sample (e.g., in U/mg of protein). One unit of DPP-IV activity is defined as the amount of enzyme that hydrolyzes the substrate to yield 1.0 µmol of AMC per minute at 37°C.
-
Protocol for DPP-IV Inhibitor Screening (IC₅₀ Determination)
-
Assay Setup:
-
In a 96-well plate, add 30 µL of assay buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of your test inhibitor at various concentrations.
-
Include a "100% activity" control with 10 µL of solvent (e.g., DMSO) instead of the inhibitor.
-
Include a "background" control with 40 µL of assay buffer and 10 µL of solvent, without the enzyme.
-
A positive control inhibitor, such as Sitagliptin, should be included.
-
-
Pre-incubation:
-
Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Start the reaction by adding 50 µL of the this compound working solution to all wells.
-
Incubate for a fixed time (e.g., 30 minutes) at 37°C.
-
Read the fluorescence at Ex/Em = 360/460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "100% activity" control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Quantitative Data
The following tables summarize key quantitative data for the use of this compound in DPP-IV assays.
Table 1: Kinetic Parameters for DPP-IV
| Enzyme Source | Substrate | Km (µM) | Vmax | Catalytic Efficiency (Vmax/Km) (min⁻¹) |
| Human Plasma | H-Gly-Pro-AMC | 13.75 - 14.35 | - | - |
| Recombinant Human DPP-IV | H-Gly-Pro-AMC | 15.3 - 15.35 | - | - |
| Human Plasma | GP-AMC | - | - | 0.09 |
Data for H-Gly-Pro-AMC from a study validating an analytical method for DPP4 activity. Vmax values were not explicitly stated. Data for GP-AMC from a high-throughput screening assay.
Table 2: IC₅₀ Values of Common DPP-IV Inhibitors
| Inhibitor | Enzyme Source | Substrate | IC₅₀ |
| Sitagliptin | Human Intestinal Caco-2 cells | Gly-Pro-AMC | 0.6 µM |
| Sitagliptin | Human Serum | Gly-Pro-AMC | 0.2 µM |
| Sitagliptin | Human Recombinant DPP-IV | GP-BAN | 36.22 nM |
| Sitagliptin | Human Plasma | GP-BAN | 39.18 nM |
| Linagliptin | In vitro DPP-IV inhibition | Not specified | 1 nM |
GP-BAN is a different fluorogenic substrate. Data from a high-throughput screening assay. Data for Sitagliptin with Gly-Pro-AMC from a study on in situ and ex vivo DPP-IV inhibition. Data for Linagliptin from a review on DPP-4 inhibitors.
Conclusion
This compound is a robust and sensitive tool for the characterization of DPP-IV activity and the screening of its inhibitors. Its straightforward mechanism, coupled with the high sensitivity of fluorescence detection, makes it an ideal choice for researchers in both academic and industrial settings. By following the detailed protocols and understanding the key parameters outlined in this guide, scientists can effectively employ this compound to advance our understanding of DPP-IV and contribute to the development of new therapies for metabolic diseases.
References
An In-depth Guide to the Laboratory Use of Suc-Gly-Pro-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suc-Gly-Pro-AMC (Succinyl-Glycyl-L-Prolyl-7-amino-4-methylcoumarin) is a highly sensitive fluorogenic substrate indispensable for the study of certain serine proteases. Its primary application lies in the precise measurement of dipeptidyl peptidase IV (DPP-IV/CD26) activity. DPP-IV is a transmembrane glycoprotein and a soluble plasma enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[1] Consequently, DPP-IV is a significant therapeutic target for type 2 diabetes, making this compound a vital tool in the development of novel DPP-IV inhibitors.[1][2] Beyond DPP-IV, this substrate is also utilized in assays for prolyl endopeptidase (PREP) and fibroblast activation protein (FAP).[3][4]
The utility of this compound stems from its clever design. The AMC (7-amino-4-methylcoumarin) fluorophore is quenched when conjugated to the peptide sequence. Upon enzymatic cleavage of the bond between proline and AMC, the free AMC is liberated, resulting in a significant increase in fluorescence. This fluorescence can be readily quantified, providing a direct measure of enzyme activity. The excitation and emission maxima for AMC are approximately 350-360 nm and 442-465 nm, respectively.
This guide provides a comprehensive overview of the use of this compound in the laboratory, including its chemical and physical properties, detailed experimental protocols for DPP-IV activity and inhibition assays, and a summary of relevant quantitative data.
Chemical and Physical Properties
| Property | Value |
| Synonyms | Succinyl-Gly-Pro-7-amido-4-methylcoumarin, Suc-GP-AMC |
| Molecular Formula | C₂₁H₂₃N₃O₇ |
| Molecular Weight | 429.42 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C, protect from light. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles. |
| Excitation Wavelength | 350 - 360 nm |
| Emission Wavelength | 442 - 465 nm |
Enzymatic Reaction and Signaling Pathway
The enzymatic reaction catalyzed by DPP-IV using this compound as a substrate is a straightforward hydrolysis reaction.
Figure 1: Enzymatic cleavage of this compound by DPP-IV.
DPP-IV's physiological relevance is highlighted by its role in the inactivation of GLP-1, a key hormone in regulating blood glucose levels. By inhibiting DPP-IV, the half-life of active GLP-1 is extended, leading to enhanced insulin secretion and suppressed glucagon release.
Figure 2: DPP-IV's role in the GLP-1 signaling pathway.
Experimental Protocols
Reagent Preparation
-
Assay Buffer: A common buffer is 100 mM HEPES, pH 7.6, containing 100 ug/mL BSA. Alternatively, a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 8.0) can be used.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store this stock solution in aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.
-
DPP-IV Enzyme: Reconstitute recombinant DPP-IV according to the manufacturer's instructions. Keep the enzyme on ice during use.
-
AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin in DMSO for generating a standard curve.
-
DPP-IV Inhibitor (for IC₅₀ determination): Dissolve the inhibitor in DMSO to prepare a stock solution of known concentration.
DPP-IV Activity Assay Workflow
Figure 3: General workflow for a DPP-IV activity assay.
Detailed Protocol for DPP-IV Activity Assay
-
Prepare AMC Standard Curve:
-
Create a series of dilutions of the AMC standard stock solution in assay buffer (e.g., 0, 20, 40, 60, 80, and 100 pmol/well).
-
Add 100 µL of each dilution to separate wells of a black 96-well plate.
-
Measure the fluorescence at Ex/Em = 360/460 nm.
-
Plot fluorescence intensity versus AMC concentration and determine the linear regression equation.
-
-
Assay Setup:
-
Add 50 µL of your sample (e.g., purified enzyme, cell lysate, or plasma) to the wells of a 96-well plate. Include a buffer-only control (blank).
-
For a positive control, add a known amount of recombinant DPP-IV.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of this compound in assay buffer. The final concentration in the well should be optimized, but a starting point is often around 20-50 µM.
-
Initiate the reaction by adding 50 µL of the this compound working solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the fluorescence kinetically over a set period (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Convert the change in fluorescence over time (RFU/min) to the rate of AMC production (pmol/min or µmol/min) using the slope from the AMC standard curve.
-
Calculate the specific activity of DPP-IV in your sample (e.g., in U/mg of protein). One unit of DPP-IV activity is defined as the amount of enzyme that hydrolyzes the substrate to yield 1.0 µmol of AMC per minute at 37°C.
-
Protocol for DPP-IV Inhibitor Screening (IC₅₀ Determination)
-
Assay Setup:
-
In a 96-well plate, add 30 µL of assay buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of your test inhibitor at various concentrations.
-
Include a "100% activity" control with 10 µL of solvent (e.g., DMSO) instead of the inhibitor.
-
Include a "background" control with 40 µL of assay buffer and 10 µL of solvent, without the enzyme.
-
A positive control inhibitor, such as Sitagliptin, should be included.
-
-
Pre-incubation:
-
Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Start the reaction by adding 50 µL of the this compound working solution to all wells.
-
Incubate for a fixed time (e.g., 30 minutes) at 37°C.
-
Read the fluorescence at Ex/Em = 360/460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "100% activity" control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Quantitative Data
The following tables summarize key quantitative data for the use of this compound in DPP-IV assays.
Table 1: Kinetic Parameters for DPP-IV
| Enzyme Source | Substrate | Km (µM) | Vmax | Catalytic Efficiency (Vmax/Km) (min⁻¹) |
| Human Plasma | H-Gly-Pro-AMC | 13.75 - 14.35 | - | - |
| Recombinant Human DPP-IV | H-Gly-Pro-AMC | 15.3 - 15.35 | - | - |
| Human Plasma | GP-AMC | - | - | 0.09 |
Data for H-Gly-Pro-AMC from a study validating an analytical method for DPP4 activity. Vmax values were not explicitly stated. Data for GP-AMC from a high-throughput screening assay.
Table 2: IC₅₀ Values of Common DPP-IV Inhibitors
| Inhibitor | Enzyme Source | Substrate | IC₅₀ |
| Sitagliptin | Human Intestinal Caco-2 cells | Gly-Pro-AMC | 0.6 µM |
| Sitagliptin | Human Serum | Gly-Pro-AMC | 0.2 µM |
| Sitagliptin | Human Recombinant DPP-IV | GP-BAN | 36.22 nM |
| Sitagliptin | Human Plasma | GP-BAN | 39.18 nM |
| Linagliptin | In vitro DPP-IV inhibition | Not specified | 1 nM |
GP-BAN is a different fluorogenic substrate. Data from a high-throughput screening assay. Data for Sitagliptin with Gly-Pro-AMC from a study on in situ and ex vivo DPP-IV inhibition. Data for Linagliptin from a review on DPP-4 inhibitors.
Conclusion
This compound is a robust and sensitive tool for the characterization of DPP-IV activity and the screening of its inhibitors. Its straightforward mechanism, coupled with the high sensitivity of fluorescence detection, makes it an ideal choice for researchers in both academic and industrial settings. By following the detailed protocols and understanding the key parameters outlined in this guide, scientists can effectively employ this compound to advance our understanding of DPP-IV and contribute to the development of new therapies for metabolic diseases.
References
The Application of Suc-Gly-Pro-AMC in Cancer Research: A Technical Guide
A Comprehensive Analysis of Prolyl Peptidase Activity in the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a pivotal role in cancer progression, metastasis, and response to therapy. Among the key players in the TME are a class of enzymes known as prolyl-specific peptidases. These enzymes, which cleave peptide bonds C-terminal to a proline residue, are crucial regulators of various physiological and pathological processes. The fluorogenic substrate Succinyl-Glycyl-L-Prolyl-7-amino-4-methylcoumarin (Suc-Gly-Pro-AMC) has emerged as an invaluable tool for researchers to probe the activity of these enzymes and understand their implications in cancer. This technical guide provides an in-depth overview of the applications of this compound in cancer research, focusing on its primary enzymatic targets: Fibroblast Activation Protein (FAP), Dipeptidyl Peptidase IV (DPP-IV/CD26), and Prolyl Oligopeptidase (POP).
Core Concepts: The Target Enzymes
This compound serves as a substrate for several key prolyl peptidases that are increasingly recognized for their roles in oncology.
Fibroblast Activation Protein (FAP)
FAP, also known as seprase, is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase/gelatinase activity.[1] Its expression is highly upregulated on cancer-associated fibroblasts (CAFs) in the stroma of over 90% of epithelial cancers, while being virtually absent in normal adult tissues.[1][2] This differential expression makes FAP an attractive target for cancer diagnostics and therapeutics.[3][4] High FAP expression is often associated with a poor prognosis, increased tumor growth, invasion, and metastasis. FAP contributes to tumorigenesis through extensive remodeling of the extracellular matrix (ECM) and by influencing intracellular signaling pathways.
Dipeptidyl Peptidase IV (DPP-IV/CD26)
DPP-IV, also known as the T-cell activation antigen CD26, is a 110-kDa glycoprotein (B1211001) expressed on various cell types, including lymphocytes, endothelial, and epithelial cells. It functions as a serine exopeptidase, cleaving N-terminal dipeptides from polypeptides that have proline or alanine (B10760859) in the penultimate position. The role of DPP-IV in cancer is multifaceted and context-dependent, with reports suggesting it can act as both a tumor suppressor and a promoter of malignancy. Its substrates include growth factors, chemokines, and neuropeptides, and it is involved in immune regulation, signal transduction, and apoptosis.
Prolyl Oligopeptidase (POP)
POP, also known as prolyl endopeptidase (PREP), is a cytosolic serine peptidase that cleaves short peptides (less than 30 amino acids) on the C-terminal side of proline residues. POP is implicated in various cellular processes, including cell proliferation, differentiation, and angiogenesis. Elevated POP activity has been observed in several types of cancer, and its inhibition has been shown to reduce cancer cell proliferation, suggesting it as a potential therapeutic target.
Quantitative Data on Enzyme Inhibition
The enzymatic activity of FAP, DPP-IV, and POP can be targeted by specific inhibitors. The potency of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which can be determined using assays with substrates like this compound and its analogs. Below are tables summarizing the IC50 values for various inhibitors against these enzymes.
Table 1: IC50 Values of FAP Inhibitors
| Inhibitor | Substrate Used | IC50 (nM) | Reference |
| natGa-SB02055 | This compound | 0.41 ± 0.06 | |
| natGa-SB04028 | This compound | 13.9 ± 1.29 | |
| natGa-PNT6555 | This compound | 78.1 ± 4.59 | |
| N-(4-quinolinoyl)-Gly-boroPro | Z-Gly-Pro-AMC | 3.7 ± 0.2 | |
| N-(4-quinolinoyl)-D-Ala-boroPro | Z-Gly-Pro-AMC | 6.4 ± 1.4 | |
| N-(benzoyl)-D-Ala-boroPro | Z-Gly-Pro-AMC | 54 ± 2.9 | |
| ARI-3099 (N-(pyridine-4-carbonyl)-D-Ala-boroPro) | Z-Gly-Pro-AMC | 36 ± 4.8 | |
| Ga-AV01084 | This compound | 10.9 ± 0.67 | |
| Ga-AV01088 | This compound | 16.7 ± 1.53 | |
| Ga-AV02070 | This compound | 17.1 ± 4.6 |
Table 2: IC50 Values of DPP-IV Inhibitors
| Inhibitor | Substrate Used | IC50 (µM) | Reference |
| Compound 1 (4-benzylpiperidine derivative) | Gly-Pro-AMC | 1.6 ± 0.04 | |
| Compound 2 (2-benzylpyrrolidine derivative) | Gly-Pro-AMC | 0.3 ± 0.03 | |
| Compound 3 (phenethyl-piperazine derivative) | Gly-Pro-AMC | 1.2 ± 0.04 | |
| Compound 4 (4-amino-1-benzylpiperidine derivative) | Gly-Pro-AMC | 4 ± 0.08 | |
| Sitagliptin | Gly-Pro-AMC | 0.019 | |
| Vildagliptin | Gly-Pro-AMC | 0.062 | |
| Diprotin A | Gly-Pro-AMC | 24.7 | |
| Compound [I] (unspecified structure) | Not Specified | 0.017 |
Table 3: Kinetic Parameters of a POP Inhibitor
| Inhibitor | Substrate Used | Ki (nM) | kon (x105 M-1s-1) | koff (x10-4 s-1) | Reference |
| Isophthalic acid bis-(L-prolylpyrrolidine) amide with R=CHO | Z-Gly-Pro-AMC | 0.10 ± 0.01 | 2.43 ± 0.12 | 0.23 ± 0.01 | |
| Isophthalic acid bis-(L-prolylpyrrolidine) amide with R=CN | Z-Gly-Pro-AMC | 0.38 ± 0.02 | 12.0 ± 0.08 | 4.56 ± 0.03 | |
| Isophthalic acid bis-(L-prolylpyrrolidine) amide with R=COCH2OH | Z-Gly-Pro-AMC | 0.14 ± 0.01 | 4.50 ± 0.17 | 0.63 ± 0.02 |
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound and its analogs to measure prolyl peptidase activity.
General Fluorometric Enzyme Activity Assay
This protocol describes a general method for measuring the activity of FAP, DPP-IV, or POP in a 96-well plate format using a fluorogenic AMC-conjugated substrate.
Materials:
-
Recombinant human FAP, DPP-IV, or POP enzyme
-
Fluorogenic substrate:
-
For FAP and POP: this compound or Z-Gly-Pro-AMC
-
For DPP-IV: Gly-Pro-AMC
-
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0)
-
Inhibitor compounds (if performing inhibition assays)
-
7-amino-4-methylcoumarin (AMC) standard for calibration
-
DMSO for dissolving substrates and inhibitors
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~460 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the AMC-conjugated substrate (e.g., 10 mM) in DMSO.
-
Prepare a stock solution of the AMC standard (e.g., 1 mM) in DMSO.
-
Dilute the enzyme to a working concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
If testing inhibitors, prepare a stock solution in DMSO and create a serial dilution in assay buffer.
-
-
AMC Standard Curve:
-
Prepare a dilution series of the AMC standard in assay buffer in a 96-well plate (e.g., 0-100 µM).
-
Include a buffer-only blank.
-
Measure the fluorescence at the endpoint.
-
Plot fluorescence intensity (Relative Fluorescence Units, RFU) versus AMC concentration to generate a standard curve. The slope of this curve will be used to convert RFU/min to pmol/min.
-
-
Enzyme Activity Assay:
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
For inhibition assays, add a specific volume of the inhibitor solution to the wells. For control wells, add the same volume of assay buffer with DMSO.
-
Add the enzyme solution to each well (e.g., 50 µL of a 0.2 µg/mL rhFAP solution).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a set time (e.g., 10-15 minutes), particularly for inhibition assays.
-
Initiate the reaction by adding the substrate solution (e.g., 50 µL of 100 µM substrate). The final substrate concentration should be optimized, ideally at or above the Michaelis constant (Km) for kinetic studies.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence kinetically for a defined period (e.g., 5-30 minutes) at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
For each well, plot the fluorescence intensity (RFU) versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (RFU/min).
-
Subtract the rate of the substrate-only blank (autohydrolysis) from all sample rates.
-
Convert the V₀ from RFU/min to pmol/min using the slope from the AMC standard curve.
-
For inhibition assays, plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Determination of Kinetic Parameters (Km and Vmax)
To determine the Michaelis constant (Km) and maximum reaction velocity (Vmax), the general enzyme activity assay is performed with varying substrate concentrations.
Procedure:
-
Follow the general enzyme activity assay protocol.
-
Use a constant, low enzyme concentration.
-
Vary the final concentration of the this compound substrate over a wide range (e.g., 0.1 x Km to 10 x Km).
-
Measure the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to calculate Km and Vmax.
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows
To better understand the context in which this compound is utilized, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.
FAP Signaling in the Tumor Microenvironment
FAP, primarily expressed on CAFs, influences cancer progression through various signaling pathways. It can promote cell proliferation, migration, and invasion by activating pathways such as PI3K/Akt and by remodeling the ECM.
Caption: FAP signaling pathways promoting tumor progression.
DPP-IV/CD26 Signaling and its Dual Role in Cancer
The signaling cascades involving DPP-IV/CD26 are complex and can lead to either pro- or anti-tumorigenic effects depending on the cellular context. Its interaction with various molecules, including chemokines and growth factors, modulates key cellular processes.
Caption: The dual role of DPP-IV/CD26 signaling in cancer.
Experimental Workflow for an Enzyme Inhibition Assay
The following diagram outlines the logical steps involved in performing a typical enzyme inhibition assay using a fluorogenic substrate like this compound.
Caption: Workflow for an enzyme inhibition assay.
Conclusion and Future Directions
The fluorogenic substrate this compound and its analogs are indispensable tools in cancer research, enabling the sensitive and specific measurement of key prolyl peptidase activities. The insights gained from these assays are crucial for understanding the complex roles of FAP, DPP-IV, and POP in the tumor microenvironment. This knowledge is actively being translated into the development of novel diagnostic and therapeutic strategies. The continued use of this compound in high-throughput screening and detailed kinetic studies will undoubtedly accelerate the discovery of potent and selective inhibitors of these enzymes, paving the way for new targeted cancer therapies. Future research will likely focus on developing more specific substrates to further dissect the individual contributions of these peptidases in various cancer types and on leveraging this enzymatic activity for in vivo imaging and drug delivery applications.
References
The Application of Suc-Gly-Pro-AMC in Cancer Research: A Technical Guide
A Comprehensive Analysis of Prolyl Peptidase Activity in the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a pivotal role in cancer progression, metastasis, and response to therapy. Among the key players in the TME are a class of enzymes known as prolyl-specific peptidases. These enzymes, which cleave peptide bonds C-terminal to a proline residue, are crucial regulators of various physiological and pathological processes. The fluorogenic substrate Succinyl-Glycyl-L-Prolyl-7-amino-4-methylcoumarin (Suc-Gly-Pro-AMC) has emerged as an invaluable tool for researchers to probe the activity of these enzymes and understand their implications in cancer. This technical guide provides an in-depth overview of the applications of this compound in cancer research, focusing on its primary enzymatic targets: Fibroblast Activation Protein (FAP), Dipeptidyl Peptidase IV (DPP-IV/CD26), and Prolyl Oligopeptidase (POP).
Core Concepts: The Target Enzymes
This compound serves as a substrate for several key prolyl peptidases that are increasingly recognized for their roles in oncology.
Fibroblast Activation Protein (FAP)
FAP, also known as seprase, is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase/gelatinase activity.[1] Its expression is highly upregulated on cancer-associated fibroblasts (CAFs) in the stroma of over 90% of epithelial cancers, while being virtually absent in normal adult tissues.[1][2] This differential expression makes FAP an attractive target for cancer diagnostics and therapeutics.[3][4] High FAP expression is often associated with a poor prognosis, increased tumor growth, invasion, and metastasis. FAP contributes to tumorigenesis through extensive remodeling of the extracellular matrix (ECM) and by influencing intracellular signaling pathways.
Dipeptidyl Peptidase IV (DPP-IV/CD26)
DPP-IV, also known as the T-cell activation antigen CD26, is a 110-kDa glycoprotein expressed on various cell types, including lymphocytes, endothelial, and epithelial cells. It functions as a serine exopeptidase, cleaving N-terminal dipeptides from polypeptides that have proline or alanine in the penultimate position. The role of DPP-IV in cancer is multifaceted and context-dependent, with reports suggesting it can act as both a tumor suppressor and a promoter of malignancy. Its substrates include growth factors, chemokines, and neuropeptides, and it is involved in immune regulation, signal transduction, and apoptosis.
Prolyl Oligopeptidase (POP)
POP, also known as prolyl endopeptidase (PREP), is a cytosolic serine peptidase that cleaves short peptides (less than 30 amino acids) on the C-terminal side of proline residues. POP is implicated in various cellular processes, including cell proliferation, differentiation, and angiogenesis. Elevated POP activity has been observed in several types of cancer, and its inhibition has been shown to reduce cancer cell proliferation, suggesting it as a potential therapeutic target.
Quantitative Data on Enzyme Inhibition
The enzymatic activity of FAP, DPP-IV, and POP can be targeted by specific inhibitors. The potency of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which can be determined using assays with substrates like this compound and its analogs. Below are tables summarizing the IC50 values for various inhibitors against these enzymes.
Table 1: IC50 Values of FAP Inhibitors
| Inhibitor | Substrate Used | IC50 (nM) | Reference |
| natGa-SB02055 | This compound | 0.41 ± 0.06 | |
| natGa-SB04028 | This compound | 13.9 ± 1.29 | |
| natGa-PNT6555 | This compound | 78.1 ± 4.59 | |
| N-(4-quinolinoyl)-Gly-boroPro | Z-Gly-Pro-AMC | 3.7 ± 0.2 | |
| N-(4-quinolinoyl)-D-Ala-boroPro | Z-Gly-Pro-AMC | 6.4 ± 1.4 | |
| N-(benzoyl)-D-Ala-boroPro | Z-Gly-Pro-AMC | 54 ± 2.9 | |
| ARI-3099 (N-(pyridine-4-carbonyl)-D-Ala-boroPro) | Z-Gly-Pro-AMC | 36 ± 4.8 | |
| Ga-AV01084 | This compound | 10.9 ± 0.67 | |
| Ga-AV01088 | This compound | 16.7 ± 1.53 | |
| Ga-AV02070 | This compound | 17.1 ± 4.6 |
Table 2: IC50 Values of DPP-IV Inhibitors
| Inhibitor | Substrate Used | IC50 (µM) | Reference |
| Compound 1 (4-benzylpiperidine derivative) | Gly-Pro-AMC | 1.6 ± 0.04 | |
| Compound 2 (2-benzylpyrrolidine derivative) | Gly-Pro-AMC | 0.3 ± 0.03 | |
| Compound 3 (phenethyl-piperazine derivative) | Gly-Pro-AMC | 1.2 ± 0.04 | |
| Compound 4 (4-amino-1-benzylpiperidine derivative) | Gly-Pro-AMC | 4 ± 0.08 | |
| Sitagliptin | Gly-Pro-AMC | 0.019 | |
| Vildagliptin | Gly-Pro-AMC | 0.062 | |
| Diprotin A | Gly-Pro-AMC | 24.7 | |
| Compound [I] (unspecified structure) | Not Specified | 0.017 |
Table 3: Kinetic Parameters of a POP Inhibitor
| Inhibitor | Substrate Used | Ki (nM) | kon (x105 M-1s-1) | koff (x10-4 s-1) | Reference |
| Isophthalic acid bis-(L-prolylpyrrolidine) amide with R=CHO | Z-Gly-Pro-AMC | 0.10 ± 0.01 | 2.43 ± 0.12 | 0.23 ± 0.01 | |
| Isophthalic acid bis-(L-prolylpyrrolidine) amide with R=CN | Z-Gly-Pro-AMC | 0.38 ± 0.02 | 12.0 ± 0.08 | 4.56 ± 0.03 | |
| Isophthalic acid bis-(L-prolylpyrrolidine) amide with R=COCH2OH | Z-Gly-Pro-AMC | 0.14 ± 0.01 | 4.50 ± 0.17 | 0.63 ± 0.02 |
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound and its analogs to measure prolyl peptidase activity.
General Fluorometric Enzyme Activity Assay
This protocol describes a general method for measuring the activity of FAP, DPP-IV, or POP in a 96-well plate format using a fluorogenic AMC-conjugated substrate.
Materials:
-
Recombinant human FAP, DPP-IV, or POP enzyme
-
Fluorogenic substrate:
-
For FAP and POP: this compound or Z-Gly-Pro-AMC
-
For DPP-IV: Gly-Pro-AMC
-
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0)
-
Inhibitor compounds (if performing inhibition assays)
-
7-amino-4-methylcoumarin (AMC) standard for calibration
-
DMSO for dissolving substrates and inhibitors
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~460 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the AMC-conjugated substrate (e.g., 10 mM) in DMSO.
-
Prepare a stock solution of the AMC standard (e.g., 1 mM) in DMSO.
-
Dilute the enzyme to a working concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
If testing inhibitors, prepare a stock solution in DMSO and create a serial dilution in assay buffer.
-
-
AMC Standard Curve:
-
Prepare a dilution series of the AMC standard in assay buffer in a 96-well plate (e.g., 0-100 µM).
-
Include a buffer-only blank.
-
Measure the fluorescence at the endpoint.
-
Plot fluorescence intensity (Relative Fluorescence Units, RFU) versus AMC concentration to generate a standard curve. The slope of this curve will be used to convert RFU/min to pmol/min.
-
-
Enzyme Activity Assay:
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
For inhibition assays, add a specific volume of the inhibitor solution to the wells. For control wells, add the same volume of assay buffer with DMSO.
-
Add the enzyme solution to each well (e.g., 50 µL of a 0.2 µg/mL rhFAP solution).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a set time (e.g., 10-15 minutes), particularly for inhibition assays.
-
Initiate the reaction by adding the substrate solution (e.g., 50 µL of 100 µM substrate). The final substrate concentration should be optimized, ideally at or above the Michaelis constant (Km) for kinetic studies.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence kinetically for a defined period (e.g., 5-30 minutes) at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
For each well, plot the fluorescence intensity (RFU) versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (RFU/min).
-
Subtract the rate of the substrate-only blank (autohydrolysis) from all sample rates.
-
Convert the V₀ from RFU/min to pmol/min using the slope from the AMC standard curve.
-
For inhibition assays, plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Determination of Kinetic Parameters (Km and Vmax)
To determine the Michaelis constant (Km) and maximum reaction velocity (Vmax), the general enzyme activity assay is performed with varying substrate concentrations.
Procedure:
-
Follow the general enzyme activity assay protocol.
-
Use a constant, low enzyme concentration.
-
Vary the final concentration of the this compound substrate over a wide range (e.g., 0.1 x Km to 10 x Km).
-
Measure the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to calculate Km and Vmax.
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows
To better understand the context in which this compound is utilized, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.
FAP Signaling in the Tumor Microenvironment
FAP, primarily expressed on CAFs, influences cancer progression through various signaling pathways. It can promote cell proliferation, migration, and invasion by activating pathways such as PI3K/Akt and by remodeling the ECM.
Caption: FAP signaling pathways promoting tumor progression.
DPP-IV/CD26 Signaling and its Dual Role in Cancer
The signaling cascades involving DPP-IV/CD26 are complex and can lead to either pro- or anti-tumorigenic effects depending on the cellular context. Its interaction with various molecules, including chemokines and growth factors, modulates key cellular processes.
Caption: The dual role of DPP-IV/CD26 signaling in cancer.
Experimental Workflow for an Enzyme Inhibition Assay
The following diagram outlines the logical steps involved in performing a typical enzyme inhibition assay using a fluorogenic substrate like this compound.
Caption: Workflow for an enzyme inhibition assay.
Conclusion and Future Directions
The fluorogenic substrate this compound and its analogs are indispensable tools in cancer research, enabling the sensitive and specific measurement of key prolyl peptidase activities. The insights gained from these assays are crucial for understanding the complex roles of FAP, DPP-IV, and POP in the tumor microenvironment. This knowledge is actively being translated into the development of novel diagnostic and therapeutic strategies. The continued use of this compound in high-throughput screening and detailed kinetic studies will undoubtedly accelerate the discovery of potent and selective inhibitors of these enzymes, paving the way for new targeted cancer therapies. Future research will likely focus on developing more specific substrates to further dissect the individual contributions of these peptidases in various cancer types and on leveraging this enzymatic activity for in vivo imaging and drug delivery applications.
References
Methodological & Application
Application Notes and Protocols for FAP Activity Measurement Using a Suc-Gly-Pro-AMC Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining Fibroblast Activation Protein (FAP) activity using the fluorogenic substrate Suc-Gly-Pro-AMC. FAP, a cell-surface serine protease, is a promising target in drug development due to its selective expression on activated stromal fibroblasts in tumors and sites of tissue remodeling. This assay allows for the quantitative measurement of FAP's enzymatic activity, which is crucial for screening potential inhibitors and characterizing its biochemical function.
Principle of the Assay
Fibroblast Activation Protein (FAP) exhibits a dipeptidyl peptidase activity that specifically cleaves substrates after a proline residue. The this compound substrate is a synthetic peptide composed of Succinyl, Glycine, and Proline, conjugated to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon cleavage by FAP between the Proline and AMC residues, the free AMC is released, resulting in a measurable increase in fluorescence. This fluorescence intensity is directly proportional to the FAP enzymatic activity.[1]
Biochemical Reaction Pathway
The enzymatic reaction involves the hydrolysis of the amide bond between the proline residue of the substrate and the amine group of AMC.
Caption: FAP-mediated cleavage of this compound.
Experimental Protocol
This protocol is designed for a 96-well plate format, suitable for high-throughput screening.
Materials and Reagents:
| Reagent | Recommended Supplier | Catalog Number |
| Recombinant Human FAP | R&D Systems | 3715-SE |
| This compound Substrate | Bachem | I-1145 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| NaCl | Sigma-Aldrich | S9888 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Black, flat-bottom 96-well plates | Corning | 3603 |
Equipment:
-
Fluorescence microplate reader with excitation at 380 nm and emission at 460 nm.
-
Standard laboratory equipment (pipettes, tubes, etc.).
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, pH 8.0. Add 1 mg/mL BSA to the buffer before use.[2]
-
Recombinant Human FAP Stock Solution: Reconstitute lyophilized FAP in the assay buffer to a stock concentration of 100 µg/mL. Aliquot and store at -80°C.
-
FAP Working Solution: Dilute the FAP stock solution to 0.2 µg/mL in assay buffer.[3]
-
Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C.[4]
-
Substrate Working Solution: Dilute the substrate stock solution to 100 µM in assay buffer.[3]
Assay Procedure:
Caption: Experimental workflow for the FAP activity assay.
-
Prepare the Plate Layout: Designate wells for blanks (assay buffer + substrate), positive controls (FAP + substrate), and test compounds (FAP + substrate + inhibitor).
-
Add FAP Enzyme: Add 50 µL of the 0.2 µg/mL FAP working solution to the appropriate wells. For blank wells, add 50 µL of assay buffer.
-
Add Inhibitors (Optional): If screening for FAP inhibitors, add the desired concentration of test compounds to the designated wells and incubate for 15 minutes at 37°C.
-
Initiate the Reaction: Add 50 µL of the 100 µM substrate working solution to all wells to start the enzymatic reaction. The final concentration of the substrate in the well will be 50 µM.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically every minute for 30-60 minutes at 37°C.
Data Analysis and Presentation
Calculation of FAP Activity:
-
Subtract Background: For each time point, subtract the fluorescence reading of the blank wells from the readings of the other wells.
-
Determine the Rate of Reaction: Plot the fluorescence intensity versus time. The initial linear portion of the curve represents the initial velocity (V₀) of the reaction. Calculate the slope of this linear portion (ΔRFU/min).
-
Convert to Molar Concentration: Use a standard curve of free AMC to convert the change in relative fluorescence units (RFU) to the concentration of the product formed.
Data Presentation for FAP Inhibition:
For inhibitor screening, calculate the percent inhibition for each concentration of the test compound:
% Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces FAP activity by 50%).
Example Data Tables:
Table 1: FAP Activity Measurement
| Sample | ΔRFU/min | FAP Activity (pmol AMC/min/µg) |
| Control | 1500 | 1850 |
| Test Compound 1 | 750 | 925 |
| Test Compound 2 | 200 | 247 |
Table 2: IC₅₀ Values for FAP Inhibitors
| Inhibitor | IC₅₀ (nM) |
| FAPI-04 | 15.2 ± 2.1 |
| UAMC1110 | 0.6 ± 0.1 |
| Linagliptin | 490 ± 80 |
Troubleshooting and Considerations
-
Substrate Inhibition: this compound can exhibit substrate inhibition at high concentrations. It is important to determine the optimal substrate concentration for your specific assay conditions.
-
DMSO Concentration: Ensure the final concentration of DMSO in the assay is low (typically <1%) as it can affect enzyme activity.
-
Linear Range: Ensure that the fluorescence measurements are within the linear range of the instrument.
-
Specificity: While this compound is a relatively specific substrate for FAP, other prolyl endopeptidases may also cleave it. For complex biological samples, consider using specific FAP inhibitors as controls to confirm the measured activity is from FAP.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FAP Activity Measurement Using a Suc-Gly-Pro-AMC Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining Fibroblast Activation Protein (FAP) activity using the fluorogenic substrate Suc-Gly-Pro-AMC. FAP, a cell-surface serine protease, is a promising target in drug development due to its selective expression on activated stromal fibroblasts in tumors and sites of tissue remodeling. This assay allows for the quantitative measurement of FAP's enzymatic activity, which is crucial for screening potential inhibitors and characterizing its biochemical function.
Principle of the Assay
Fibroblast Activation Protein (FAP) exhibits a dipeptidyl peptidase activity that specifically cleaves substrates after a proline residue. The this compound substrate is a synthetic peptide composed of Succinyl, Glycine, and Proline, conjugated to a fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon cleavage by FAP between the Proline and AMC residues, the free AMC is released, resulting in a measurable increase in fluorescence. This fluorescence intensity is directly proportional to the FAP enzymatic activity.[1]
Biochemical Reaction Pathway
The enzymatic reaction involves the hydrolysis of the amide bond between the proline residue of the substrate and the amine group of AMC.
Caption: FAP-mediated cleavage of this compound.
Experimental Protocol
This protocol is designed for a 96-well plate format, suitable for high-throughput screening.
Materials and Reagents:
| Reagent | Recommended Supplier | Catalog Number |
| Recombinant Human FAP | R&D Systems | 3715-SE |
| This compound Substrate | Bachem | I-1145 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| NaCl | Sigma-Aldrich | S9888 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Black, flat-bottom 96-well plates | Corning | 3603 |
Equipment:
-
Fluorescence microplate reader with excitation at 380 nm and emission at 460 nm.
-
Standard laboratory equipment (pipettes, tubes, etc.).
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, pH 8.0. Add 1 mg/mL BSA to the buffer before use.[2]
-
Recombinant Human FAP Stock Solution: Reconstitute lyophilized FAP in the assay buffer to a stock concentration of 100 µg/mL. Aliquot and store at -80°C.
-
FAP Working Solution: Dilute the FAP stock solution to 0.2 µg/mL in assay buffer.[3]
-
Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C.[4]
-
Substrate Working Solution: Dilute the substrate stock solution to 100 µM in assay buffer.[3]
Assay Procedure:
Caption: Experimental workflow for the FAP activity assay.
-
Prepare the Plate Layout: Designate wells for blanks (assay buffer + substrate), positive controls (FAP + substrate), and test compounds (FAP + substrate + inhibitor).
-
Add FAP Enzyme: Add 50 µL of the 0.2 µg/mL FAP working solution to the appropriate wells. For blank wells, add 50 µL of assay buffer.
-
Add Inhibitors (Optional): If screening for FAP inhibitors, add the desired concentration of test compounds to the designated wells and incubate for 15 minutes at 37°C.
-
Initiate the Reaction: Add 50 µL of the 100 µM substrate working solution to all wells to start the enzymatic reaction. The final concentration of the substrate in the well will be 50 µM.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically every minute for 30-60 minutes at 37°C.
Data Analysis and Presentation
Calculation of FAP Activity:
-
Subtract Background: For each time point, subtract the fluorescence reading of the blank wells from the readings of the other wells.
-
Determine the Rate of Reaction: Plot the fluorescence intensity versus time. The initial linear portion of the curve represents the initial velocity (V₀) of the reaction. Calculate the slope of this linear portion (ΔRFU/min).
-
Convert to Molar Concentration: Use a standard curve of free AMC to convert the change in relative fluorescence units (RFU) to the concentration of the product formed.
Data Presentation for FAP Inhibition:
For inhibitor screening, calculate the percent inhibition for each concentration of the test compound:
% Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces FAP activity by 50%).
Example Data Tables:
Table 1: FAP Activity Measurement
| Sample | ΔRFU/min | FAP Activity (pmol AMC/min/µg) |
| Control | 1500 | 1850 |
| Test Compound 1 | 750 | 925 |
| Test Compound 2 | 200 | 247 |
Table 2: IC₅₀ Values for FAP Inhibitors
| Inhibitor | IC₅₀ (nM) |
| FAPI-04 | 15.2 ± 2.1 |
| UAMC1110 | 0.6 ± 0.1 |
| Linagliptin | 490 ± 80 |
Troubleshooting and Considerations
-
Substrate Inhibition: this compound can exhibit substrate inhibition at high concentrations. It is important to determine the optimal substrate concentration for your specific assay conditions.
-
DMSO Concentration: Ensure the final concentration of DMSO in the assay is low (typically <1%) as it can affect enzyme activity.
-
Linear Range: Ensure that the fluorescence measurements are within the linear range of the instrument.
-
Specificity: While this compound is a relatively specific substrate for FAP, other prolyl endopeptidases may also cleave it. For complex biological samples, consider using specific FAP inhibitors as controls to confirm the measured activity is from FAP.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for Prolyl Endopeptidase Assay Using Suc-Gly-Pro-AMC
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocols
Introduction
Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that plays a crucial role in various physiological processes by cleaving peptide bonds on the C-terminal side of proline residues.[1] This enzyme is implicated in the regulation of neuropeptides and hormones, making it a significant target for drug discovery in fields such as neuroscience and oncology.[1][2] PREP's activity is typically restricted to smaller peptides, generally under 30 amino acids in length.[3][4] This application note provides a detailed standard operating procedure for the sensitive determination of PREP activity using the fluorogenic substrate Succinyl-Glycyl-Prolyl-7-amido-4-methylcoumarin (Suc-Gly-Pro-AMC).
The assay principle is based on the enzymatic cleavage of the this compound substrate by PREP. This cleavage releases the highly fluorescent 7-amido-4-methylcoumarin (AMC) molecule. The rate of AMC release, measured by monitoring the increase in fluorescence intensity over time, is directly proportional to the PREP activity in the sample. This method is suitable for kinetic studies, inhibitor screening, and quantifying PREP activity in various biological samples.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for performing the prolyl endopeptidase assay.
1. Materials and Reagents
-
Enzyme: Purified or recombinant prolyl endopeptidase.
-
Substrate: this compound (MW: 429.42 g/mol ).
-
Buffer: PREP Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.5-7.7, 1 mM EDTA). An alternative is Tris-HCl buffer (e.g., 100 mM Tris-HCl, pH 8.0, 1 mM EDTA).
-
Solvent for Substrate: DMSO or Methanol.
-
Inhibitor (Optional): A specific PREP inhibitor, such as Z-Pro-Prolinal, can be used as a negative control.
-
Equipment:
-
Fluorescence microplate reader with excitation and emission filters for ~360-380 nm and ~440-465 nm, respectively.
-
Standard 96-well black microplates.
-
Precision pipettes and tips.
-
Incubator or temperature-controlled plate reader set to 37°C.
-
2. Reagent Preparation
-
PREP Assay Buffer: Prepare the chosen buffer system (e.g., 100 mM Potassium Phosphate, 1 mM EDTA) and adjust the pH to the desired value (typically 7.5-7.7). Store at 4°C.
-
This compound Stock Solution:
-
Dissolve this compound in 100% DMSO to create a stock solution (e.g., 4.6 mM).
-
Alternatively, a 6.9 mM stock solution can be made in 100% methanol.
-
Store the stock solution in aliquots at -20°C or -80°C, protected from light. At -20°C, the solution is stable for at least one month, and at -80°C, for up to six months.
-
-
Working Substrate Solution: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in the PREP Assay Buffer. The final concentration in the assay typically ranges from 10 µM to 1000 µM. It is important to note that substrate inhibition kinetics have been observed at higher concentrations.
-
Enzyme Solution: Dilute the prolyl endopeptidase to the desired concentration in the PREP Assay Buffer. The optimal concentration should be determined empirically but should result in a linear rate of fluorescence increase over the desired time course.
-
AMC Standard Curve: Prepare a series of dilutions of free AMC in the PREP Assay Buffer to generate a standard curve. This is essential for converting the relative fluorescence units (RFU) to the amount of product formed (moles or µmoles).
3. Assay Protocol in a 96-Well Plate Format
The following protocol is a general guideline and may require optimization based on the specific experimental conditions.
-
Plate Setup:
-
Add the appropriate volume of PREP Assay Buffer to all wells.
-
Include wells for:
-
Blank: Contains assay buffer and substrate, but no enzyme. This is to determine the background fluorescence.
-
Negative Control (Optional): Contains assay buffer, substrate, enzyme, and a PREP inhibitor.
-
Positive Control: Contains assay buffer, substrate, and enzyme.
-
Test Samples: Contains assay buffer, substrate, and the sample to be tested.
-
-
-
Pre-incubation:
-
Add the enzyme solution (or test sample) to the appropriate wells.
-
If using an inhibitor, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at the assay temperature (37°C).
-
-
Initiate Reaction:
-
Add the working substrate solution to all wells to start the enzymatic reaction.
-
The final reaction volume is typically 100-200 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a specific period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.
-
Use an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-465 nm.
-
4. Data Analysis
-
Subtract Background: Subtract the fluorescence readings of the blank wells from all other readings.
-
Determine the Rate of Reaction: Plot the fluorescence intensity (RFU) versus time (minutes) for each well. The initial linear portion of the curve represents the initial velocity (V₀) of the reaction. Calculate the slope of this linear portion (ΔRFU/Δt).
-
Convert RFU to Moles of AMC: Use the AMC standard curve to convert the ΔRFU/Δt to the rate of AMC production in moles per minute.
-
Calculate Enzyme Activity: The enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the release of 1 µmol of AMC from the substrate per minute under the specified assay conditions.
Data Presentation
The following tables provide a summary of typical quantitative data for the prolyl endopeptidase assay.
Table 1: Reagent Concentrations and Volumes
| Reagent | Stock Concentration | Final Concentration in Assay | Typical Volume (per well) |
| This compound | 4.6 mM in DMSO | 10 - 1000 µM | 10 - 50 µL |
| Prolyl Endopeptidase | Varies | Empirically Determined | 10 - 20 µL |
| PREP Assay Buffer | 1X | 1X | 130 - 180 µL |
| Total Volume | - | - | 200 µL |
Table 2: Assay Parameters
| Parameter | Recommended Value |
| Temperature | 37°C |
| Incubation Time | 30 - 120 minutes |
| Excitation Wavelength | 360 - 380 nm |
| Emission Wavelength | 440 - 465 nm |
| Microplate Type | 96-well, black, flat-bottom |
| Data Acquisition | Kinetic |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the prolyl endopeptidase assay.
Prolyl Endopeptidase Signaling Pathway
Caption: Role of PREP in neuropeptide regulation.
References
Standard Operating Procedure for Prolyl Endopeptidase Assay Using Suc-Gly-Pro-AMC
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocols
Introduction
Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that plays a crucial role in various physiological processes by cleaving peptide bonds on the C-terminal side of proline residues.[1] This enzyme is implicated in the regulation of neuropeptides and hormones, making it a significant target for drug discovery in fields such as neuroscience and oncology.[1][2] PREP's activity is typically restricted to smaller peptides, generally under 30 amino acids in length.[3][4] This application note provides a detailed standard operating procedure for the sensitive determination of PREP activity using the fluorogenic substrate Succinyl-Glycyl-Prolyl-7-amido-4-methylcoumarin (Suc-Gly-Pro-AMC).
The assay principle is based on the enzymatic cleavage of the this compound substrate by PREP. This cleavage releases the highly fluorescent 7-amido-4-methylcoumarin (AMC) molecule. The rate of AMC release, measured by monitoring the increase in fluorescence intensity over time, is directly proportional to the PREP activity in the sample. This method is suitable for kinetic studies, inhibitor screening, and quantifying PREP activity in various biological samples.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for performing the prolyl endopeptidase assay.
1. Materials and Reagents
-
Enzyme: Purified or recombinant prolyl endopeptidase.
-
Substrate: this compound (MW: 429.42 g/mol ).
-
Buffer: PREP Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.5-7.7, 1 mM EDTA). An alternative is Tris-HCl buffer (e.g., 100 mM Tris-HCl, pH 8.0, 1 mM EDTA).
-
Solvent for Substrate: DMSO or Methanol.
-
Inhibitor (Optional): A specific PREP inhibitor, such as Z-Pro-Prolinal, can be used as a negative control.
-
Equipment:
-
Fluorescence microplate reader with excitation and emission filters for ~360-380 nm and ~440-465 nm, respectively.
-
Standard 96-well black microplates.
-
Precision pipettes and tips.
-
Incubator or temperature-controlled plate reader set to 37°C.
-
2. Reagent Preparation
-
PREP Assay Buffer: Prepare the chosen buffer system (e.g., 100 mM Potassium Phosphate, 1 mM EDTA) and adjust the pH to the desired value (typically 7.5-7.7). Store at 4°C.
-
This compound Stock Solution:
-
Dissolve this compound in 100% DMSO to create a stock solution (e.g., 4.6 mM).
-
Alternatively, a 6.9 mM stock solution can be made in 100% methanol.
-
Store the stock solution in aliquots at -20°C or -80°C, protected from light. At -20°C, the solution is stable for at least one month, and at -80°C, for up to six months.
-
-
Working Substrate Solution: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in the PREP Assay Buffer. The final concentration in the assay typically ranges from 10 µM to 1000 µM. It is important to note that substrate inhibition kinetics have been observed at higher concentrations.
-
Enzyme Solution: Dilute the prolyl endopeptidase to the desired concentration in the PREP Assay Buffer. The optimal concentration should be determined empirically but should result in a linear rate of fluorescence increase over the desired time course.
-
AMC Standard Curve: Prepare a series of dilutions of free AMC in the PREP Assay Buffer to generate a standard curve. This is essential for converting the relative fluorescence units (RFU) to the amount of product formed (moles or µmoles).
3. Assay Protocol in a 96-Well Plate Format
The following protocol is a general guideline and may require optimization based on the specific experimental conditions.
-
Plate Setup:
-
Add the appropriate volume of PREP Assay Buffer to all wells.
-
Include wells for:
-
Blank: Contains assay buffer and substrate, but no enzyme. This is to determine the background fluorescence.
-
Negative Control (Optional): Contains assay buffer, substrate, enzyme, and a PREP inhibitor.
-
Positive Control: Contains assay buffer, substrate, and enzyme.
-
Test Samples: Contains assay buffer, substrate, and the sample to be tested.
-
-
-
Pre-incubation:
-
Add the enzyme solution (or test sample) to the appropriate wells.
-
If using an inhibitor, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at the assay temperature (37°C).
-
-
Initiate Reaction:
-
Add the working substrate solution to all wells to start the enzymatic reaction.
-
The final reaction volume is typically 100-200 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a specific period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.
-
Use an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-465 nm.
-
4. Data Analysis
-
Subtract Background: Subtract the fluorescence readings of the blank wells from all other readings.
-
Determine the Rate of Reaction: Plot the fluorescence intensity (RFU) versus time (minutes) for each well. The initial linear portion of the curve represents the initial velocity (V₀) of the reaction. Calculate the slope of this linear portion (ΔRFU/Δt).
-
Convert RFU to Moles of AMC: Use the AMC standard curve to convert the ΔRFU/Δt to the rate of AMC production in moles per minute.
-
Calculate Enzyme Activity: The enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the release of 1 µmol of AMC from the substrate per minute under the specified assay conditions.
Data Presentation
The following tables provide a summary of typical quantitative data for the prolyl endopeptidase assay.
Table 1: Reagent Concentrations and Volumes
| Reagent | Stock Concentration | Final Concentration in Assay | Typical Volume (per well) |
| This compound | 4.6 mM in DMSO | 10 - 1000 µM | 10 - 50 µL |
| Prolyl Endopeptidase | Varies | Empirically Determined | 10 - 20 µL |
| PREP Assay Buffer | 1X | 1X | 130 - 180 µL |
| Total Volume | - | - | 200 µL |
Table 2: Assay Parameters
| Parameter | Recommended Value |
| Temperature | 37°C |
| Incubation Time | 30 - 120 minutes |
| Excitation Wavelength | 360 - 380 nm |
| Emission Wavelength | 440 - 465 nm |
| Microplate Type | 96-well, black, flat-bottom |
| Data Acquisition | Kinetic |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the prolyl endopeptidase assay.
Prolyl Endopeptidase Signaling Pathway
Caption: Role of PREP in neuropeptide regulation.
References
Application Notes and Protocols for Suc-Gly-Pro-AMC Fluorogenic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suc-Gly-Pro-AMC assay is a highly sensitive and continuous fluorometric method for the detection of prolyl endopeptidase (PREP), Fibroblast Activation Protein (FAP), and Dipeptidyl Peptidase IV (DPP4) activity. These serine proteases are involved in a variety of physiological and pathological processes, including glucose metabolism, inflammation, and cancer progression, making them key targets for drug discovery and development.[1][2]
This assay utilizes the fluorogenic substrate Succinyl-Glycyl-L-Prolyl-7-amino-4-methylcoumarin (this compound). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage at the C-terminal side of the proline residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released.[1][2] The rate of AMC liberation, measured by the increase in fluorescence intensity, is directly proportional to the enzyme activity.
Assay Principle
The enzymatic reaction involves the hydrolysis of the peptide bond between proline and AMC, leading to the release of the fluorescent AMC molecule. The fluorescence can be monitored kinetically, providing a real-time measurement of enzyme activity.
References
Application Notes and Protocols for Suc-Gly-Pro-AMC Fluorogenic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suc-Gly-Pro-AMC assay is a highly sensitive and continuous fluorometric method for the detection of prolyl endopeptidase (PREP), Fibroblast Activation Protein (FAP), and Dipeptidyl Peptidase IV (DPP4) activity. These serine proteases are involved in a variety of physiological and pathological processes, including glucose metabolism, inflammation, and cancer progression, making them key targets for drug discovery and development.[1][2]
This assay utilizes the fluorogenic substrate Succinyl-Glycyl-L-Prolyl-7-amino-4-methylcoumarin (this compound). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage at the C-terminal side of the proline residue, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released.[1][2] The rate of AMC liberation, measured by the increase in fluorescence intensity, is directly proportional to the enzyme activity.
Assay Principle
The enzymatic reaction involves the hydrolysis of the peptide bond between proline and AMC, leading to the release of the fluorescent AMC molecule. The fluorescence can be monitored kinetically, providing a real-time measurement of enzyme activity.
References
Application of Suc-gly-pro-amc in High-Throughput Screening of Protease Inhibitors
Application Note & Protocol
Introduction
Succinyl-Glycyl-Prolyl-7-amino-4-methylcoumarin (Suc-gly-pro-amc) is a highly sensitive fluorogenic substrate utilized for the detection and quantification of post-proline cleaving enzyme activities. Its specific cleavage by certain proteases releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be measured to determine enzyme activity. This property makes this compound an invaluable tool in high-throughput screening (HTS) campaigns aimed at discovering inhibitors of key enzymatic targets involved in various pathologies. This document provides detailed protocols and data for the application of this compound in HTS, primarily focusing on two major therapeutic targets: Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV (DPP4).
Principle of the Assay
The core of the assay is the enzymatic hydrolysis of the non-fluorescent substrate this compound. Specific proteases cleave the bond between the proline residue and the AMC group, liberating the highly fluorescent AMC moiety. The increase in fluorescence intensity is directly proportional to the enzyme's activity. In an HTS setting, potential inhibitors are introduced to the reaction, and their efficacy is determined by the degree to which they suppress the fluorescence signal.
The enzymatic reaction can be visualized as follows:
Caption: Enzymatic cleavage of this compound.
Target Enzymes and Therapeutic Relevance
This compound is a substrate for several proline-specific peptidases. The two most prominent targets for HTS applications are:
-
Fibroblast Activation Protein (FAP): A cell-surface serine protease that is overexpressed in the stroma of many cancers and in tissues undergoing remodeling, such as in fibrosis and arthritis.[1][2] Its restricted expression in healthy tissues makes it an attractive target for anti-cancer and anti-fibrotic therapies.[1][2]
-
Dipeptidyl Peptidase IV (DPP4): Also known as CD26, this enzyme plays a critical role in glucose metabolism by inactivating incretin hormones like GLP-1.[3] DPP4 inhibitors are an established class of drugs for the treatment of type 2 diabetes.
Quantitative Data Summary
The following tables summarize key quantitative parameters for utilizing this compound and similar substrates in FAP and DPP4 assays.
Table 1: Substrate and Enzyme Concentrations
| Parameter | Fibroblast Activation Protein (FAP) | Dipeptidyl Peptidase IV (DPP4) | Reference |
| Substrate | This compound | H-Gly-Pro-AMC | |
| Substrate Concentration | 25 µM (in U87MG cells) | 50 µM | |
| Enzyme Concentration | 0.2 µg/mL (recombinant human FAP) | Varies (human recombinant or plasma) |
Table 2: Assay Conditions and Detection Settings
| Parameter | Value | Reference |
| Excitation Wavelength | 350-380 nm | |
| Emission Wavelength | 450-465 nm | |
| Incubation Temperature | 37°C | |
| Incubation Time | 30-60 minutes |
High-Throughput Screening Workflow
The general workflow for an HTS campaign to identify inhibitors of FAP or DPP4 using this compound is outlined below.
Caption: High-Throughput Screening (HTS) Workflow.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human FAP or DPP4.
-
Substrate: this compound.
-
Assay Buffer: e.g., 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5 for FAP.
-
Positive Control Inhibitor: e.g., Sitagliptin for DPP4.
-
Compound Library: Test compounds dissolved in DMSO.
-
Microplates: 96- or 384-well black, clear-bottom plates.
-
Fluorescence Plate Reader: Capable of excitation at ~360 nm and emission at ~460 nm.
Protocol 1: High-Throughput Screening for FAP Inhibitors
-
Compound Plating: Dispense test compounds and controls into the wells of a 384-well microplate. Typically, a small volume (e.g., 1 µL) of compound stock in DMSO is used.
-
Enzyme Preparation: Dilute recombinant human FAP to the desired working concentration (e.g., 0.2 µg/mL) in pre-warmed assay buffer.
-
Enzyme Addition: Add the diluted FAP solution to each well containing the test compounds.
-
Pre-incubation: Gently mix and incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow for the interaction between the enzyme and potential inhibitors.
-
Substrate Preparation: Prepare a working solution of this compound in the assay buffer.
-
Reaction Initiation: Add the this compound solution to all wells to start the enzymatic reaction. The final substrate concentration should be at or near its Km value for the enzyme.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Determine the percent inhibition for each test compound relative to the uninhibited control.
Protocol 2: High-Throughput Screening for DPP4 Inhibitors
-
Compound Plating: Dispense test compounds, positive control (e.g., Teneligliptin or Sitagliptin), and negative controls (DMSO) into the wells of a microplate.
-
DPP4 Enzyme Addition: Add a solution of recombinant human DPP4 to each well. Alternatively, human plasma can be used as a source of DPP4.
-
Pre-incubation: Mix gently and incubate the plate at 37°C for 10-15 minutes.
-
Substrate Preparation: Prepare a working solution of a suitable substrate like H-Gly-Pro-AMC in the appropriate assay buffer. Protect the solution from light.
-
Reaction Initiation: Add the substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Data Analysis: Calculate the percent inhibition for each compound. Compounds showing inhibition above a predefined threshold (e.g., >50%) are considered "hits".
Data Interpretation and Hit Validation
The primary output of the HTS is a list of "hits" that exhibit significant inhibition of the target enzyme. The logical flow for hit validation is as follows:
Caption: Hit Validation and Lead Optimization Pathway.
Conclusion
This compound is a robust and versatile fluorogenic substrate for the high-throughput screening of FAP and DPP4 inhibitors. The assays are sensitive, reliable, and adaptable to automated HTS platforms. The detailed protocols and data provided herein serve as a comprehensive guide for researchers and drug development professionals aiming to identify novel therapeutic agents targeting these important enzymes.
References
Application of Suc-gly-pro-amc in High-Throughput Screening of Protease Inhibitors
Application Note & Protocol
Introduction
Succinyl-Glycyl-Prolyl-7-amino-4-methylcoumarin (Suc-gly-pro-amc) is a highly sensitive fluorogenic substrate utilized for the detection and quantification of post-proline cleaving enzyme activities. Its specific cleavage by certain proteases releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), which can be measured to determine enzyme activity. This property makes this compound an invaluable tool in high-throughput screening (HTS) campaigns aimed at discovering inhibitors of key enzymatic targets involved in various pathologies. This document provides detailed protocols and data for the application of this compound in HTS, primarily focusing on two major therapeutic targets: Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV (DPP4).
Principle of the Assay
The core of the assay is the enzymatic hydrolysis of the non-fluorescent substrate this compound. Specific proteases cleave the bond between the proline residue and the AMC group, liberating the highly fluorescent AMC moiety. The increase in fluorescence intensity is directly proportional to the enzyme's activity. In an HTS setting, potential inhibitors are introduced to the reaction, and their efficacy is determined by the degree to which they suppress the fluorescence signal.
The enzymatic reaction can be visualized as follows:
Caption: Enzymatic cleavage of this compound.
Target Enzymes and Therapeutic Relevance
This compound is a substrate for several proline-specific peptidases. The two most prominent targets for HTS applications are:
-
Fibroblast Activation Protein (FAP): A cell-surface serine protease that is overexpressed in the stroma of many cancers and in tissues undergoing remodeling, such as in fibrosis and arthritis.[1][2] Its restricted expression in healthy tissues makes it an attractive target for anti-cancer and anti-fibrotic therapies.[1][2]
-
Dipeptidyl Peptidase IV (DPP4): Also known as CD26, this enzyme plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones like GLP-1.[3] DPP4 inhibitors are an established class of drugs for the treatment of type 2 diabetes.
Quantitative Data Summary
The following tables summarize key quantitative parameters for utilizing this compound and similar substrates in FAP and DPP4 assays.
Table 1: Substrate and Enzyme Concentrations
| Parameter | Fibroblast Activation Protein (FAP) | Dipeptidyl Peptidase IV (DPP4) | Reference |
| Substrate | This compound | H-Gly-Pro-AMC | |
| Substrate Concentration | 25 µM (in U87MG cells) | 50 µM | |
| Enzyme Concentration | 0.2 µg/mL (recombinant human FAP) | Varies (human recombinant or plasma) |
Table 2: Assay Conditions and Detection Settings
| Parameter | Value | Reference |
| Excitation Wavelength | 350-380 nm | |
| Emission Wavelength | 450-465 nm | |
| Incubation Temperature | 37°C | |
| Incubation Time | 30-60 minutes |
High-Throughput Screening Workflow
The general workflow for an HTS campaign to identify inhibitors of FAP or DPP4 using this compound is outlined below.
Caption: High-Throughput Screening (HTS) Workflow.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human FAP or DPP4.
-
Substrate: this compound.
-
Assay Buffer: e.g., 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5 for FAP.
-
Positive Control Inhibitor: e.g., Sitagliptin for DPP4.
-
Compound Library: Test compounds dissolved in DMSO.
-
Microplates: 96- or 384-well black, clear-bottom plates.
-
Fluorescence Plate Reader: Capable of excitation at ~360 nm and emission at ~460 nm.
Protocol 1: High-Throughput Screening for FAP Inhibitors
-
Compound Plating: Dispense test compounds and controls into the wells of a 384-well microplate. Typically, a small volume (e.g., 1 µL) of compound stock in DMSO is used.
-
Enzyme Preparation: Dilute recombinant human FAP to the desired working concentration (e.g., 0.2 µg/mL) in pre-warmed assay buffer.
-
Enzyme Addition: Add the diluted FAP solution to each well containing the test compounds.
-
Pre-incubation: Gently mix and incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow for the interaction between the enzyme and potential inhibitors.
-
Substrate Preparation: Prepare a working solution of this compound in the assay buffer.
-
Reaction Initiation: Add the this compound solution to all wells to start the enzymatic reaction. The final substrate concentration should be at or near its Km value for the enzyme.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Determine the percent inhibition for each test compound relative to the uninhibited control.
Protocol 2: High-Throughput Screening for DPP4 Inhibitors
-
Compound Plating: Dispense test compounds, positive control (e.g., Teneligliptin or Sitagliptin), and negative controls (DMSO) into the wells of a microplate.
-
DPP4 Enzyme Addition: Add a solution of recombinant human DPP4 to each well. Alternatively, human plasma can be used as a source of DPP4.
-
Pre-incubation: Mix gently and incubate the plate at 37°C for 10-15 minutes.
-
Substrate Preparation: Prepare a working solution of a suitable substrate like H-Gly-Pro-AMC in the appropriate assay buffer. Protect the solution from light.
-
Reaction Initiation: Add the substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Data Analysis: Calculate the percent inhibition for each compound. Compounds showing inhibition above a predefined threshold (e.g., >50%) are considered "hits".
Data Interpretation and Hit Validation
The primary output of the HTS is a list of "hits" that exhibit significant inhibition of the target enzyme. The logical flow for hit validation is as follows:
Caption: Hit Validation and Lead Optimization Pathway.
Conclusion
This compound is a robust and versatile fluorogenic substrate for the high-throughput screening of FAP and DPP4 inhibitors. The assays are sensitive, reliable, and adaptable to automated HTS platforms. The detailed protocols and data provided herein serve as a comprehensive guide for researchers and drug development professionals aiming to identify novel therapeutic agents targeting these important enzymes.
References
In Situ Detection of Protease Activity with Suc-Gly-Pro-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic substrate Succinyl-Glycyl-L-Prolyl-7-amino-4-methylcoumarin (Suc-Gly-Pro-AMC) is a valuable tool for the sensitive detection of protease activity both in vitro and in situ. This synthetic peptide is primarily recognized and cleaved by proteases with post-proline cleaving activity, most notably Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP). Upon enzymatic cleavage of the amide bond between the proline residue and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence can be monitored in real-time, providing a direct and quantitative measure of protease activity.
This document provides detailed application notes and protocols for the use of this compound in various experimental settings, including cell culture, tissue homogenates, and in situ zymography of tissue sections. These methodologies are crucial for basic research into protease function and for the high-throughput screening of potential protease inhibitors in drug development.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate this compound. In its intact form, the fluorescence of the AMC moiety is quenched. Specific proteases cleave the peptide bond C-terminal to the proline residue, liberating the free AMC fluorophore. The free AMC exhibits strong fluorescence when excited at approximately 360-380 nm, with an emission maximum at around 460 nm. The rate of fluorescence increase is directly proportional to the level of active protease in the sample.
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound and related substrates with their target proteases. It is important to note that precise kinetic constants (Km, kcat) for this compound are not extensively reported in peer-reviewed literature, suggesting its primary use in inhibitor screening and relative activity measurements. Data for structurally similar substrates are provided for reference.
| Parameter | Enzyme | Substrate | Value | Sample Type | Reference |
| Working Concentration | FAP | This compound | 25 µM | U87MG cells | [1] |
| Working Concentration | PREP | This compound | 4 mM | Mouse liver homogenate | [1] |
| Working Concentration | FAP | Suc-Gly-Pro-Leu-Gly-Pro-AMC | 20 µM | Human plasma | [2] |
| Excitation Wavelength | - | Free AMC | 360-380 nm | - | General Knowledge |
| Emission Wavelength | - | Free AMC | 460 nm | General Knowledge | General Knowledge |
| Km | PREP | Z-Gly-Pro-AMC | 20 µM | Purified enzyme | |
| kcat/Km | FAP | Z-Gly-Pro-AMC | 15 M⁻¹s⁻¹ | Purified enzyme |
Experimental Protocols
Protocol 1: In Situ Protease Activity Assay in Cultured Cells
This protocol describes the measurement of FAP or PREP activity in live or lysed cultured cells.
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Cultured cells (e.g., FAP-expressing cancer cell lines like U87MG, or neuronal cells for PREP activity)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM EDTA)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
-
Cell lysis buffer (optional, e.g., RIPA buffer)
-
Protease inhibitors (for negative controls, e.g., specific FAP or PREP inhibitors)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a desired density and culture until they reach the desired confluency.
-
Sample Preparation (choose one):
-
Live Cells: Gently wash the cells twice with pre-warmed Assay Buffer.
-
Cell Lysates: Wash cells with PBS, then lyse the cells using a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
Prepare a working solution of this compound in Assay Buffer. The final concentration should be optimized, but a starting point of 25-50 µM is recommended.
-
For inhibitor studies, pre-incubate the cells or lysates with the inhibitor or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Reaction Initiation: Add the this compound working solution to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over a period of 15 to 90 minutes, with readings taken every 1-5 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Calculate the rate of reaction (increase in fluorescence per unit time). For cell lysates, normalize the activity to the protein concentration.
Protocol 2: Protease Activity Assay in Tissue Homogenates
This protocol is suitable for measuring total FAP or PREP activity in tissue samples.
Materials:
-
This compound
-
Tissue sample
-
Homogenization Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4, with protease inhibitors for initial homogenization, to be diluted out for the assay)
-
Assay Buffer
-
Dounce homogenizer or other tissue homogenizer
-
Centrifuge
-
Fluorescence microplate reader
Procedure:
-
Tissue Homogenization: Weigh the tissue sample and homogenize it in ice-cold Homogenization Buffer.
-
Lysate Preparation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 15-20 minutes to pellet insoluble material. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the tissue lysate.
-
Assay Setup: In a 96-well plate, add a specific amount of tissue lysate (e.g., 10-50 µg of protein) to each well. Adjust the volume with Assay Buffer.
-
Reaction Initiation: Add the this compound working solution to each well. Final substrate concentrations may need to be higher for tissue homogenates and should be optimized (e.g., up to 4 mM for PREP in liver homogenates).[1]
-
Fluorescence Measurement and Data Analysis: Follow steps 5 and 6 from Protocol 1.
Protocol 3: In Situ Zymography of Protease Activity in Tissue Sections
This protocol allows for the visualization and localization of protease activity directly within tissue sections.
Materials:
-
Fresh frozen tissue sections (5-10 µm thick) mounted on glass slides
-
This compound
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM CaCl₂)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Section Preparation: Cut fresh frozen tissue sections using a cryostat and mount them on glass slides. Allow the sections to air dry briefly.
-
Substrate Overlay Preparation: Prepare a solution of this compound in the Reaction Buffer. A final concentration of 50-100 µM is a good starting point.
-
Incubation: Carefully overlay the tissue section with the substrate solution. Incubate the slides in a humidified chamber at 37°C for 30 minutes to several hours. The optimal incubation time will depend on the level of enzyme activity and should be determined empirically.
-
Washing: Gently wash the slides with PBS to remove excess substrate.
-
Coverslipping: Mount a coverslip over the tissue section using an aqueous mounting medium.
-
Imaging: Visualize the fluorescence using a fluorescence microscope equipped with a DAPI filter set (or similar, with excitation ~360 nm and emission ~460 nm). Areas with high protease activity will exhibit bright blue fluorescence.
-
Controls: For negative controls, pre-incubate adjacent tissue sections with a specific inhibitor for FAP or PREP before adding the substrate overlay, or use a reaction buffer without the substrate.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: FAP signaling in the tumor microenvironment.
Caption: Principle of the fluorogenic protease assay.
Caption: General experimental workflow for protease activity detection.
References
In Situ Detection of Protease Activity with Suc-Gly-Pro-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic substrate Succinyl-Glycyl-L-Prolyl-7-amino-4-methylcoumarin (Suc-Gly-Pro-AMC) is a valuable tool for the sensitive detection of protease activity both in vitro and in situ. This synthetic peptide is primarily recognized and cleaved by proteases with post-proline cleaving activity, most notably Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP). Upon enzymatic cleavage of the amide bond between the proline residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) group, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence can be monitored in real-time, providing a direct and quantitative measure of protease activity.
This document provides detailed application notes and protocols for the use of this compound in various experimental settings, including cell culture, tissue homogenates, and in situ zymography of tissue sections. These methodologies are crucial for basic research into protease function and for the high-throughput screening of potential protease inhibitors in drug development.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate this compound. In its intact form, the fluorescence of the AMC moiety is quenched. Specific proteases cleave the peptide bond C-terminal to the proline residue, liberating the free AMC fluorophore. The free AMC exhibits strong fluorescence when excited at approximately 360-380 nm, with an emission maximum at around 460 nm. The rate of fluorescence increase is directly proportional to the level of active protease in the sample.
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound and related substrates with their target proteases. It is important to note that precise kinetic constants (Km, kcat) for this compound are not extensively reported in peer-reviewed literature, suggesting its primary use in inhibitor screening and relative activity measurements. Data for structurally similar substrates are provided for reference.
| Parameter | Enzyme | Substrate | Value | Sample Type | Reference |
| Working Concentration | FAP | This compound | 25 µM | U87MG cells | [1] |
| Working Concentration | PREP | This compound | 4 mM | Mouse liver homogenate | [1] |
| Working Concentration | FAP | Suc-Gly-Pro-Leu-Gly-Pro-AMC | 20 µM | Human plasma | [2] |
| Excitation Wavelength | - | Free AMC | 360-380 nm | - | General Knowledge |
| Emission Wavelength | - | Free AMC | 460 nm | General Knowledge | General Knowledge |
| Km | PREP | Z-Gly-Pro-AMC | 20 µM | Purified enzyme | |
| kcat/Km | FAP | Z-Gly-Pro-AMC | 15 M⁻¹s⁻¹ | Purified enzyme |
Experimental Protocols
Protocol 1: In Situ Protease Activity Assay in Cultured Cells
This protocol describes the measurement of FAP or PREP activity in live or lysed cultured cells.
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Cultured cells (e.g., FAP-expressing cancer cell lines like U87MG, or neuronal cells for PREP activity)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM EDTA)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
-
Cell lysis buffer (optional, e.g., RIPA buffer)
-
Protease inhibitors (for negative controls, e.g., specific FAP or PREP inhibitors)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a desired density and culture until they reach the desired confluency.
-
Sample Preparation (choose one):
-
Live Cells: Gently wash the cells twice with pre-warmed Assay Buffer.
-
Cell Lysates: Wash cells with PBS, then lyse the cells using a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
Prepare a working solution of this compound in Assay Buffer. The final concentration should be optimized, but a starting point of 25-50 µM is recommended.
-
For inhibitor studies, pre-incubate the cells or lysates with the inhibitor or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Reaction Initiation: Add the this compound working solution to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over a period of 15 to 90 minutes, with readings taken every 1-5 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Calculate the rate of reaction (increase in fluorescence per unit time). For cell lysates, normalize the activity to the protein concentration.
Protocol 2: Protease Activity Assay in Tissue Homogenates
This protocol is suitable for measuring total FAP or PREP activity in tissue samples.
Materials:
-
This compound
-
Tissue sample
-
Homogenization Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4, with protease inhibitors for initial homogenization, to be diluted out for the assay)
-
Assay Buffer
-
Dounce homogenizer or other tissue homogenizer
-
Centrifuge
-
Fluorescence microplate reader
Procedure:
-
Tissue Homogenization: Weigh the tissue sample and homogenize it in ice-cold Homogenization Buffer.
-
Lysate Preparation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 15-20 minutes to pellet insoluble material. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the tissue lysate.
-
Assay Setup: In a 96-well plate, add a specific amount of tissue lysate (e.g., 10-50 µg of protein) to each well. Adjust the volume with Assay Buffer.
-
Reaction Initiation: Add the this compound working solution to each well. Final substrate concentrations may need to be higher for tissue homogenates and should be optimized (e.g., up to 4 mM for PREP in liver homogenates).[1]
-
Fluorescence Measurement and Data Analysis: Follow steps 5 and 6 from Protocol 1.
Protocol 3: In Situ Zymography of Protease Activity in Tissue Sections
This protocol allows for the visualization and localization of protease activity directly within tissue sections.
Materials:
-
Fresh frozen tissue sections (5-10 µm thick) mounted on glass slides
-
This compound
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM CaCl₂)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Section Preparation: Cut fresh frozen tissue sections using a cryostat and mount them on glass slides. Allow the sections to air dry briefly.
-
Substrate Overlay Preparation: Prepare a solution of this compound in the Reaction Buffer. A final concentration of 50-100 µM is a good starting point.
-
Incubation: Carefully overlay the tissue section with the substrate solution. Incubate the slides in a humidified chamber at 37°C for 30 minutes to several hours. The optimal incubation time will depend on the level of enzyme activity and should be determined empirically.
-
Washing: Gently wash the slides with PBS to remove excess substrate.
-
Coverslipping: Mount a coverslip over the tissue section using an aqueous mounting medium.
-
Imaging: Visualize the fluorescence using a fluorescence microscope equipped with a DAPI filter set (or similar, with excitation ~360 nm and emission ~460 nm). Areas with high protease activity will exhibit bright blue fluorescence.
-
Controls: For negative controls, pre-incubate adjacent tissue sections with a specific inhibitor for FAP or PREP before adding the substrate overlay, or use a reaction buffer without the substrate.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: FAP signaling in the tumor microenvironment.
Caption: Principle of the fluorogenic protease assay.
Caption: General experimental workflow for protease activity detection.
References
Application Notes and Protocols for the Use of Suc-Gly-Pro-AMC in Inhibitor Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suc-Gly-Pro-AMC (Succinyl-Glycyl-L-prolyl-7-amino-4-methylcoumarin) is a highly sensitive fluorogenic substrate utilized for the continuous assay of specific proteases. Its cleavage by enzymes that recognize the Gly-Pro dipeptide sequence results in the liberation of the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. This property makes it an invaluable tool in drug discovery for the high-throughput screening (HTS) of inhibitors against key enzymatic targets, primarily Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP), also known as Prolyl Oligopeptidase (POP). These enzymes are implicated in a variety of pathological conditions, including cancer, fibrosis, and neurological disorders, making them attractive targets for therapeutic intervention.
This document provides detailed application notes and protocols for the use of this compound in inhibitor screening assays, guidance on data interpretation, and visualization of the associated biological pathways and experimental workflows.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate this compound. Upon cleavage of the amide bond between the proline residue and the AMC moiety by the target enzyme, the free AMC is released. The liberated AMC fluoresces intensely upon excitation, and the rate of its formation is directly proportional to the enzyme's activity. In the presence of an inhibitor, the rate of AMC release is reduced, allowing for the quantification of inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Reaction:
This compound (non-fluorescent) + Enzyme → Suc-Gly-Pro + AMC (fluorescent)
The fluorescence of free AMC is typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[1][2]
Target Enzymes
This compound is a substrate for serine proteases that exhibit post-proline cleaving activity. The two primary enzymes assayed using this substrate are:
-
Fibroblast Activation Protein (FAP): A type II transmembrane serine protease that is overexpressed in the stroma of many epithelial cancers and sites of tissue remodeling. FAP has both dipeptidyl peptidase and endopeptidase activity and is a target for cancer therapy and diagnostic imaging.[3]
-
Prolyl Endopeptidase (PREP) / Prolyl Oligopeptidase (POP): A cytosolic serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues. PREP is involved in the metabolism of neuropeptides and peptide hormones and is a target for neurological and psychiatric disorders.[4][5]
Data Presentation: Inhibitor Potency (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various inhibitors against FAP and PREP, as determined using this compound or the closely related substrate Z-Gly-Pro-AMC.
| Target Enzyme | Inhibitor | Substrate Used | IC50 (nM) | Reference |
| Fibroblast Activation Protein (FAP) | Gly-boroPro | Z-Gly-Pro-AMC | 36 ± 3 | |
| N-(Pyridine-4-carbonyl)-d-Ala-boroPro (ARI-3099) | Z-Gly-Pro-AMC | 36 ± 2 | ||
| N-(4-Quinolinoyl)-Gly-boroPro | Not Specified | 3.7 ± 0.2 | ||
| Talabostat (Val-boroPro) | Z-Gly-Pro-AMC | - | ||
| Prolyl Endopeptidase (PREP) | N-(Pyridine-3-carbonyl)-Val-boroPro (ARI-3531) | Z-Gly-Pro-AMC | 0.43 ± 0.02 | |
| Isophthalic acid bis-(L-prolylpyrrolidine) amide with CHO group | Z-Gly-Pro-AMC | - (Ki = 0.1 nM) | ||
| Isophthalic acid bis-(L-prolylpyrrolidine) amide with CN group | Z-Gly-Pro-AMC | - (Ki = 0.1 nM) | ||
| Isophthalic acid bis-(L-prolylpyrrolidine) amide with COCH2OH group | Z-Gly-Pro-AMC | - (Ki = 0.079 nM) |
Experimental Protocols
Materials and Reagents
-
Recombinant human FAP or PREP
-
This compound
-
Assay Buffer (specific to the enzyme, see below)
-
Test inhibitors and vehicle control (e.g., DMSO)
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader
Protocol for FAP Inhibitor Screening
-
Assay Buffer Preparation: Prepare an assay buffer consisting of 50 mM Tris-HCl, pH 7.5, containing 1 M NaCl and 1 mg/mL BSA.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Dilute the substrate to the desired final concentration (e.g., 50 µM) in the assay buffer.
-
Dilute recombinant human FAP to the desired final concentration (e.g., 0.1 µg/mL) in the assay buffer.
-
Prepare serial dilutions of the test inhibitors in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.
-
-
Assay Procedure:
-
Add a small volume (e.g., 5 µL) of the serially diluted inhibitor or vehicle control to the wells of the microplate.
-
Add the diluted FAP enzyme solution (e.g., 20 µL) to each well.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the this compound substrate solution (e.g., 25 µL) to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a specified period (e.g., 30-60 minutes) with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol for PREP Inhibitor Screening
-
Assay Buffer Preparation: Prepare an assay buffer consisting of 0.1 M sodium/potassium phosphate buffer, pH 7.0, containing 0.1 mM DTT.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Dilute the substrate to the desired final concentration (e.g., 100 µM) in the assay buffer.
-
Dilute recombinant human PREP to the desired final concentration in the assay buffer.
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
-
Assay Procedure:
-
Follow the same steps as the FAP inhibitor screening protocol, adjusting the enzyme and substrate concentrations as needed. A pre-incubation step of the enzyme with the inhibitor is often recommended.
-
-
Data Acquisition:
-
Measure the fluorescence intensity as described for the FAP assay.
-
-
Data Analysis:
-
Calculate the IC50 values as described for the FAP assay.
-
Mandatory Visualizations
Signaling Pathways Involving FAP
Fibroblast Activation Protein is a key player in the tumor microenvironment, where it influences cancer progression through various signaling pathways.
Caption: FAP's role in cancer-associated signaling pathways.
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical high-throughput screening workflow for identifying enzyme inhibitors using this compound.
Caption: High-throughput inhibitor screening workflow.
Logical Relationship: Assay Quality Control (Z'-Factor)
The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. It reflects the separation between the signals of the positive and negative controls.
Caption: Z'-Factor calculation and interpretation for assay quality.
References
Application Notes and Protocols for the Use of Suc-Gly-Pro-AMC in Inhibitor Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suc-Gly-Pro-AMC (Succinyl-Glycyl-L-prolyl-7-amino-4-methylcoumarin) is a highly sensitive fluorogenic substrate utilized for the continuous assay of specific proteases. Its cleavage by enzymes that recognize the Gly-Pro dipeptide sequence results in the liberation of the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. This property makes it an invaluable tool in drug discovery for the high-throughput screening (HTS) of inhibitors against key enzymatic targets, primarily Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP), also known as Prolyl Oligopeptidase (POP). These enzymes are implicated in a variety of pathological conditions, including cancer, fibrosis, and neurological disorders, making them attractive targets for therapeutic intervention.
This document provides detailed application notes and protocols for the use of this compound in inhibitor screening assays, guidance on data interpretation, and visualization of the associated biological pathways and experimental workflows.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate this compound. Upon cleavage of the amide bond between the proline residue and the AMC moiety by the target enzyme, the free AMC is released. The liberated AMC fluoresces intensely upon excitation, and the rate of its formation is directly proportional to the enzyme's activity. In the presence of an inhibitor, the rate of AMC release is reduced, allowing for the quantification of inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Reaction:
This compound (non-fluorescent) + Enzyme → Suc-Gly-Pro + AMC (fluorescent)
The fluorescence of free AMC is typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[1][2]
Target Enzymes
This compound is a substrate for serine proteases that exhibit post-proline cleaving activity. The two primary enzymes assayed using this substrate are:
-
Fibroblast Activation Protein (FAP): A type II transmembrane serine protease that is overexpressed in the stroma of many epithelial cancers and sites of tissue remodeling. FAP has both dipeptidyl peptidase and endopeptidase activity and is a target for cancer therapy and diagnostic imaging.[3]
-
Prolyl Endopeptidase (PREP) / Prolyl Oligopeptidase (POP): A cytosolic serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues. PREP is involved in the metabolism of neuropeptides and peptide hormones and is a target for neurological and psychiatric disorders.[4][5]
Data Presentation: Inhibitor Potency (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various inhibitors against FAP and PREP, as determined using this compound or the closely related substrate Z-Gly-Pro-AMC.
| Target Enzyme | Inhibitor | Substrate Used | IC50 (nM) | Reference |
| Fibroblast Activation Protein (FAP) | Gly-boroPro | Z-Gly-Pro-AMC | 36 ± 3 | |
| N-(Pyridine-4-carbonyl)-d-Ala-boroPro (ARI-3099) | Z-Gly-Pro-AMC | 36 ± 2 | ||
| N-(4-Quinolinoyl)-Gly-boroPro | Not Specified | 3.7 ± 0.2 | ||
| Talabostat (Val-boroPro) | Z-Gly-Pro-AMC | - | ||
| Prolyl Endopeptidase (PREP) | N-(Pyridine-3-carbonyl)-Val-boroPro (ARI-3531) | Z-Gly-Pro-AMC | 0.43 ± 0.02 | |
| Isophthalic acid bis-(L-prolylpyrrolidine) amide with CHO group | Z-Gly-Pro-AMC | - (Ki = 0.1 nM) | ||
| Isophthalic acid bis-(L-prolylpyrrolidine) amide with CN group | Z-Gly-Pro-AMC | - (Ki = 0.1 nM) | ||
| Isophthalic acid bis-(L-prolylpyrrolidine) amide with COCH2OH group | Z-Gly-Pro-AMC | - (Ki = 0.079 nM) |
Experimental Protocols
Materials and Reagents
-
Recombinant human FAP or PREP
-
This compound
-
Assay Buffer (specific to the enzyme, see below)
-
Test inhibitors and vehicle control (e.g., DMSO)
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader
Protocol for FAP Inhibitor Screening
-
Assay Buffer Preparation: Prepare an assay buffer consisting of 50 mM Tris-HCl, pH 7.5, containing 1 M NaCl and 1 mg/mL BSA.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Dilute the substrate to the desired final concentration (e.g., 50 µM) in the assay buffer.
-
Dilute recombinant human FAP to the desired final concentration (e.g., 0.1 µg/mL) in the assay buffer.
-
Prepare serial dilutions of the test inhibitors in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.
-
-
Assay Procedure:
-
Add a small volume (e.g., 5 µL) of the serially diluted inhibitor or vehicle control to the wells of the microplate.
-
Add the diluted FAP enzyme solution (e.g., 20 µL) to each well.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the this compound substrate solution (e.g., 25 µL) to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a specified period (e.g., 30-60 minutes) with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol for PREP Inhibitor Screening
-
Assay Buffer Preparation: Prepare an assay buffer consisting of 0.1 M sodium/potassium phosphate (B84403) buffer, pH 7.0, containing 0.1 mM DTT.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Dilute the substrate to the desired final concentration (e.g., 100 µM) in the assay buffer.
-
Dilute recombinant human PREP to the desired final concentration in the assay buffer.
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
-
Assay Procedure:
-
Follow the same steps as the FAP inhibitor screening protocol, adjusting the enzyme and substrate concentrations as needed. A pre-incubation step of the enzyme with the inhibitor is often recommended.
-
-
Data Acquisition:
-
Measure the fluorescence intensity as described for the FAP assay.
-
-
Data Analysis:
-
Calculate the IC50 values as described for the FAP assay.
-
Mandatory Visualizations
Signaling Pathways Involving FAP
Fibroblast Activation Protein is a key player in the tumor microenvironment, where it influences cancer progression through various signaling pathways.
Caption: FAP's role in cancer-associated signaling pathways.
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical high-throughput screening workflow for identifying enzyme inhibitors using this compound.
Caption: High-throughput inhibitor screening workflow.
Logical Relationship: Assay Quality Control (Z'-Factor)
The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. It reflects the separation between the signals of the positive and negative controls.
Caption: Z'-Factor calculation and interpretation for assay quality.
References
Monitoring Real-Time Enzyme Activity with Suc-Gly-Pro-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic substrate, Succinyl-Glycyl-L-Prolyl-7-amino-4-methylcoumarin (Suc-Gly-Pro-AMC), is a valuable tool for the real-time monitoring of specific serine protease activity. Its utility lies in the highly fluorescent nature of the 7-amino-4-methylcoumarin (AMC) leaving group, which is released upon enzymatic cleavage of the amide bond following the proline residue. This release results in a quantifiable increase in fluorescence, directly proportional to the enzyme's activity. This document provides detailed application notes and protocols for utilizing this compound to assay the activity of key enzymes, including Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP), which are significant targets in cancer and neurological research, respectively.
Principle of the Assay
The fundamental principle of the assay is the enzymatic hydrolysis of the non-fluorescent substrate this compound. The enzyme of interest cleaves the peptide bond between the proline and the AMC moiety. This cleavage liberates the AMC fluorophore, which exhibits strong fluorescence when excited with ultraviolet light. The rate of this fluorescence increase is a direct measure of the enzyme's kinetic activity.
Caption: Enzymatic cleavage of this compound.
Target Enzymes and Their Significance
This compound is a substrate for several prolyl-specific peptidases. The two primary enzymes discussed in these notes are:
-
Fibroblast Activation Protein (FAP): A type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many epithelial cancers.[1] Its expression is low in most healthy adult tissues, making it an attractive target for cancer diagnostics and therapeutics. FAP is implicated in tumor growth, invasion, and metastasis through extracellular matrix remodeling and immune suppression.[1][2]
-
Prolyl Endopeptidase (PREP) , also known as Prolyl Oligopeptidase (POP): A cytosolic serine protease that cleaves small peptides (<30 amino acids) at the C-terminal side of proline residues.[3] PREP is involved in the metabolism of neuropeptides and peptide hormones, and its dysregulation has been linked to neurological disorders, including neurodegenerative diseases.[4]
Data Presentation
The following tables summarize key quantitative data for the use of this compound in enzyme activity assays.
Table 1: General Properties and Spectral Data for this compound
| Parameter | Value | Reference |
| Molecular Weight | 429.43 g/mol | N/A |
| Excitation Wavelength | 360-380 nm | |
| Emission Wavelength | 460 nm | |
| Storage of Stock Solution | -20°C (1 month) or -80°C (6 months), protected from light |
Table 2: Enzyme-Specific Assay Conditions and Kinetic Parameters
| Enzyme | Typical Substrate Concentration | Assay Buffer Components | pH | Temperature | Kinetic Parameters (with this compound) | Reference |
| Fibroblast Activation Protein (FAP) | 25 µM - 100 µM | 50 mM Tris, 1 M NaCl, 1 mg/mL BSA | 7.5 | 37°C | Specific Activity: >1800 pmol/min/µg | |
| Prolyl Endopeptidase (PREP/POP) | 10 µM - 4 mM | 0.1 M Sodium/Potassium Phosphate, 0.1 mM DTT | 7.0 | 23-37°C | Exhibits substrate inhibition at higher concentrations |
Experimental Protocols
Preparation of Reagents
1. This compound Stock Solution (e.g., 10 mM):
-
Dissolve the appropriate amount of this compound powder in DMSO to make a 10 mM stock solution.
-
To aid dissolution, the tube can be warmed to 37°C and sonicated.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for up to one month or -80°C for up to six months, protected from light.
2. Assay Buffer:
-
FAP Assay Buffer: 50 mM Tris-HCl, 1 M NaCl, 1 mg/mL BSA, adjust pH to 7.5.
-
PREP Assay Buffer: 0.1 M Sodium/Potassium Phosphate, 0.1 mM DTT, adjust pH to 7.0.
3. Enzyme Solution:
-
Prepare a stock solution of the purified enzyme in an appropriate buffer.
-
On the day of the experiment, dilute the enzyme to the desired working concentration in the respective assay buffer. Keep the enzyme on ice.
4. AMC Standard Curve:
-
Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO.
-
Perform serial dilutions in the assay buffer to generate standards ranging from 0 to 100 µM. This will be used to convert relative fluorescence units (RFU) to the amount of product formed.
Experimental Workflow
Caption: General workflow for a real-time enzyme assay.
Protocol 1: Fibroblast Activation Protein (FAP) Activity Assay
This protocol is adapted for a 96-well plate format with a final reaction volume of 100 µL.
-
Prepare the Plate:
-
Standards: Add 100 µL of each AMC standard dilution to separate wells.
-
Blank: Add 50 µL of FAP Assay Buffer and 50 µL of the diluted substrate to at least three wells.
-
Samples: Add 50 µL of the diluted FAP enzyme solution to the sample wells.
-
-
Pre-incubation: Equilibrate the plate to 37°C for 5-10 minutes.
-
Initiate the Reaction:
-
Dilute the this compound stock solution in FAP Assay Buffer to a 2X working concentration (e.g., 200 µM for a final concentration of 100 µM).
-
Add 50 µL of the 2X substrate solution to the sample wells to start the reaction.
-
-
Real-Time Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 15-30 minutes.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all readings.
-
Plot the AMC standard concentrations against their corresponding fluorescence values to generate a standard curve.
-
Determine the initial reaction velocity (V₀) for each sample from the linear portion of the fluorescence versus time plot (RFU/min).
-
Use the standard curve to convert V₀ from RFU/min to pmol/min.
-
Calculate the specific activity of the enzyme (pmol/min/µg of protein).
-
Protocol 2: Prolyl Endopeptidase (PREP) Activity Assay
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Prepare the Plate:
-
Standards: Add 100 µL of each AMC standard dilution (prepared in PREP Assay Buffer) to separate wells.
-
Blank: Add 50 µL of PREP Assay Buffer and 50 µL of the diluted substrate to at least three wells.
-
Samples: Add 50 µL of the diluted PREP enzyme solution (e.g., from tissue homogenate or purified enzyme) to the sample wells.
-
-
Pre-incubation: Equilibrate the plate to 37°C for 10-15 minutes.
-
Initiate the Reaction:
-
Dilute the this compound stock solution in PREP Assay Buffer to a 2X working concentration.
-
Add 50 µL of the 2X substrate solution to the sample wells.
-
-
Real-Time Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 460 nm) at regular intervals.
-
-
Data Analysis:
-
Follow the same data analysis steps as described for the FAP activity assay.
-
Signaling Pathways
FAP in the Tumor Microenvironment
FAP plays a multifaceted role in the tumor microenvironment. It is highly expressed by cancer-associated fibroblasts (CAFs), which are activated by tumor-secreted factors like TGF-β and TNF-α. FAP, in turn, promotes tumor progression through several mechanisms.
Caption: FAP's role in the tumor microenvironment.
Prolyl Endopeptidase in Neurological Processes
PREP is involved in the maturation and degradation of various neuropeptides, thereby influencing neuronal signaling. Its activity can impact processes like memory and learning, and its dysregulation is associated with neurodegenerative diseases.
Caption: PREP's role in neuropeptide processing.
Conclusion
This compound is a versatile and sensitive substrate for the real-time monitoring of FAP and PREP activity. The provided protocols offer a robust framework for researchers to investigate the roles of these enzymes in various physiological and pathological contexts. Accurate and reproducible measurements of enzyme activity are crucial for understanding disease mechanisms and for the development of novel therapeutic inhibitors. These application notes serve as a comprehensive guide for the effective use of this compound in academic and industrial research settings.
References
- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities [frontiersin.org]
- 3. Frontiers | Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? [frontiersin.org]
- 4. Brain prolyl endopeptidase expression in aging, APP transgenic mice and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Monitoring Real-Time Enzyme Activity with Suc-Gly-Pro-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic substrate, Succinyl-Glycyl-L-Prolyl-7-amino-4-methylcoumarin (Suc-Gly-Pro-AMC), is a valuable tool for the real-time monitoring of specific serine protease activity. Its utility lies in the highly fluorescent nature of the 7-amino-4-methylcoumarin (B1665955) (AMC) leaving group, which is released upon enzymatic cleavage of the amide bond following the proline residue. This release results in a quantifiable increase in fluorescence, directly proportional to the enzyme's activity. This document provides detailed application notes and protocols for utilizing this compound to assay the activity of key enzymes, including Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP), which are significant targets in cancer and neurological research, respectively.
Principle of the Assay
The fundamental principle of the assay is the enzymatic hydrolysis of the non-fluorescent substrate this compound. The enzyme of interest cleaves the peptide bond between the proline and the AMC moiety. This cleavage liberates the AMC fluorophore, which exhibits strong fluorescence when excited with ultraviolet light. The rate of this fluorescence increase is a direct measure of the enzyme's kinetic activity.
Caption: Enzymatic cleavage of this compound.
Target Enzymes and Their Significance
This compound is a substrate for several prolyl-specific peptidases. The two primary enzymes discussed in these notes are:
-
Fibroblast Activation Protein (FAP): A type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many epithelial cancers.[1] Its expression is low in most healthy adult tissues, making it an attractive target for cancer diagnostics and therapeutics. FAP is implicated in tumor growth, invasion, and metastasis through extracellular matrix remodeling and immune suppression.[1][2]
-
Prolyl Endopeptidase (PREP) , also known as Prolyl Oligopeptidase (POP): A cytosolic serine protease that cleaves small peptides (<30 amino acids) at the C-terminal side of proline residues.[3] PREP is involved in the metabolism of neuropeptides and peptide hormones, and its dysregulation has been linked to neurological disorders, including neurodegenerative diseases.[4]
Data Presentation
The following tables summarize key quantitative data for the use of this compound in enzyme activity assays.
Table 1: General Properties and Spectral Data for this compound
| Parameter | Value | Reference |
| Molecular Weight | 429.43 g/mol | N/A |
| Excitation Wavelength | 360-380 nm | |
| Emission Wavelength | 460 nm | |
| Storage of Stock Solution | -20°C (1 month) or -80°C (6 months), protected from light |
Table 2: Enzyme-Specific Assay Conditions and Kinetic Parameters
| Enzyme | Typical Substrate Concentration | Assay Buffer Components | pH | Temperature | Kinetic Parameters (with this compound) | Reference |
| Fibroblast Activation Protein (FAP) | 25 µM - 100 µM | 50 mM Tris, 1 M NaCl, 1 mg/mL BSA | 7.5 | 37°C | Specific Activity: >1800 pmol/min/µg | |
| Prolyl Endopeptidase (PREP/POP) | 10 µM - 4 mM | 0.1 M Sodium/Potassium Phosphate, 0.1 mM DTT | 7.0 | 23-37°C | Exhibits substrate inhibition at higher concentrations |
Experimental Protocols
Preparation of Reagents
1. This compound Stock Solution (e.g., 10 mM):
-
Dissolve the appropriate amount of this compound powder in DMSO to make a 10 mM stock solution.
-
To aid dissolution, the tube can be warmed to 37°C and sonicated.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for up to one month or -80°C for up to six months, protected from light.
2. Assay Buffer:
-
FAP Assay Buffer: 50 mM Tris-HCl, 1 M NaCl, 1 mg/mL BSA, adjust pH to 7.5.
-
PREP Assay Buffer: 0.1 M Sodium/Potassium Phosphate, 0.1 mM DTT, adjust pH to 7.0.
3. Enzyme Solution:
-
Prepare a stock solution of the purified enzyme in an appropriate buffer.
-
On the day of the experiment, dilute the enzyme to the desired working concentration in the respective assay buffer. Keep the enzyme on ice.
4. AMC Standard Curve:
-
Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO.
-
Perform serial dilutions in the assay buffer to generate standards ranging from 0 to 100 µM. This will be used to convert relative fluorescence units (RFU) to the amount of product formed.
Experimental Workflow
Caption: General workflow for a real-time enzyme assay.
Protocol 1: Fibroblast Activation Protein (FAP) Activity Assay
This protocol is adapted for a 96-well plate format with a final reaction volume of 100 µL.
-
Prepare the Plate:
-
Standards: Add 100 µL of each AMC standard dilution to separate wells.
-
Blank: Add 50 µL of FAP Assay Buffer and 50 µL of the diluted substrate to at least three wells.
-
Samples: Add 50 µL of the diluted FAP enzyme solution to the sample wells.
-
-
Pre-incubation: Equilibrate the plate to 37°C for 5-10 minutes.
-
Initiate the Reaction:
-
Dilute the this compound stock solution in FAP Assay Buffer to a 2X working concentration (e.g., 200 µM for a final concentration of 100 µM).
-
Add 50 µL of the 2X substrate solution to the sample wells to start the reaction.
-
-
Real-Time Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 15-30 minutes.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all readings.
-
Plot the AMC standard concentrations against their corresponding fluorescence values to generate a standard curve.
-
Determine the initial reaction velocity (V₀) for each sample from the linear portion of the fluorescence versus time plot (RFU/min).
-
Use the standard curve to convert V₀ from RFU/min to pmol/min.
-
Calculate the specific activity of the enzyme (pmol/min/µg of protein).
-
Protocol 2: Prolyl Endopeptidase (PREP) Activity Assay
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Prepare the Plate:
-
Standards: Add 100 µL of each AMC standard dilution (prepared in PREP Assay Buffer) to separate wells.
-
Blank: Add 50 µL of PREP Assay Buffer and 50 µL of the diluted substrate to at least three wells.
-
Samples: Add 50 µL of the diluted PREP enzyme solution (e.g., from tissue homogenate or purified enzyme) to the sample wells.
-
-
Pre-incubation: Equilibrate the plate to 37°C for 10-15 minutes.
-
Initiate the Reaction:
-
Dilute the this compound stock solution in PREP Assay Buffer to a 2X working concentration.
-
Add 50 µL of the 2X substrate solution to the sample wells.
-
-
Real-Time Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 460 nm) at regular intervals.
-
-
Data Analysis:
-
Follow the same data analysis steps as described for the FAP activity assay.
-
Signaling Pathways
FAP in the Tumor Microenvironment
FAP plays a multifaceted role in the tumor microenvironment. It is highly expressed by cancer-associated fibroblasts (CAFs), which are activated by tumor-secreted factors like TGF-β and TNF-α. FAP, in turn, promotes tumor progression through several mechanisms.
Caption: FAP's role in the tumor microenvironment.
Prolyl Endopeptidase in Neurological Processes
PREP is involved in the maturation and degradation of various neuropeptides, thereby influencing neuronal signaling. Its activity can impact processes like memory and learning, and its dysregulation is associated with neurodegenerative diseases.
Caption: PREP's role in neuropeptide processing.
Conclusion
This compound is a versatile and sensitive substrate for the real-time monitoring of FAP and PREP activity. The provided protocols offer a robust framework for researchers to investigate the roles of these enzymes in various physiological and pathological contexts. Accurate and reproducible measurements of enzyme activity are crucial for understanding disease mechanisms and for the development of novel therapeutic inhibitors. These application notes serve as a comprehensive guide for the effective use of this compound in academic and industrial research settings.
References
- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities [frontiersin.org]
- 3. Frontiers | Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? [frontiersin.org]
- 4. Brain prolyl endopeptidase expression in aging, APP transgenic mice and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting high background fluorescence in Suc-gly-pro-amc assays
Technical Support Center: Suc-Gly-Pro-AMC Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background fluorescence in this compound (Succinyl-Glycyl-L-Prolyl-7-amino-4-methylcoumarin) assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what is it used for?
The this compound assay is a sensitive, fluorescence-based method used to measure the activity of certain proteases. It is commonly used to detect the activity of prolyl endopeptidases (PREP) and dipeptidyl peptidase IV (DPP-IV or CD26)[1][2][3]. DPP-IV is a key enzyme in glucose metabolism and a target for type 2 diabetes therapies[4]. The assay is also utilized in cancer research to study fibroblast activation protein (FAP)[1].
Q2: How does the this compound assay work?
The assay utilizes a synthetic peptide substrate, Suc-Gly-Pro, which is linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its conjugated form, the fluorescence of AMC is quenched. When the enzyme of interest (like DPP-IV) cleaves the peptide bond between proline and AMC, the free AMC is released. This free AMC fluoresces brightly when excited with UV light, and the increase in fluorescence intensity is directly proportional to the enzyme's activity.
Q3: What are the standard excitation and emission wavelengths for detecting free AMC?
The released AMC fluorophore is typically detected using an excitation wavelength in the range of 340-380 nm and an emission wavelength in the range of 440-460 nm. The optimal wavelengths can vary slightly depending on the instrument and buffer conditions.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can significantly reduce the sensitivity and dynamic range of the assay by masking the true signal from the enzymatic reaction. The following Q&A guide will help you diagnose and resolve common causes of this issue.
Q1: What are the primary sources of high background fluorescence in my assay?
High background fluorescence can stem from three main sources: the reagents, the assay conditions, and the instrumentation. It's crucial to systematically investigate each of these potential sources to identify the root cause.
Q2: My "no-enzyme" control shows high fluorescence. What is the likely cause?
If you observe high fluorescence in a control well that contains all assay components except the enzyme, the issue is independent of enzymatic activity. The most common culprits are:
-
Substrate Autohydrolysis: The this compound substrate may be unstable in the assay buffer and hydrolyzing spontaneously, leading to the release of free AMC. This can be exacerbated by improper storage or handling.
-
Contaminated Reagents: The assay buffer, water, or other reagents may be contaminated with fluorescent impurities or microbes.
To minimize substrate degradation, adhere to the following storage guidelines:
| Reagent | Storage Temperature | Duration | Special Instructions |
| This compound (Lyophilized Powder) | -20°C or lower | 12 months or more | Protect from light. |
| This compound (Stock Solution in DMSO) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Q3: How can I test for and prevent substrate autohydrolysis?
To determine if substrate autohydrolysis is occurring, you should run a "substrate only" control. This involves incubating the this compound substrate in the assay buffer without the enzyme and measuring the fluorescence over time. A significant increase in fluorescence indicates autohydrolysis.
To prevent autohydrolysis:
-
Always prepare the substrate solution fresh just before use.
-
Avoid prolonged storage of diluted substrate solutions.
-
Ensure the pH of the assay buffer is optimal, as extreme pH can promote hydrolysis.
Q4: Could my assay buffer be contributing to the high background?
Yes, the assay buffer can be a source of high background. Here's what to check:
-
Contamination: Buffers can be contaminated with fluorescent compounds or microbes. Always use high-purity water and sterile-filter the buffer if necessary.
-
Inappropriate Components: Some buffer components, like bovine serum albumin (BSA), can sometimes bind to fluorescent molecules and alter their properties. Test each buffer component individually for fluorescence.
Below are typical components for a DPP-IV assay buffer:
| Component | Typical Concentration | pH |
| Tris-HCl | 20 mM | 8.0 |
| NaCl | 100 mM | |
| EDTA | 1 mM | |
| Table based on information from Abcam and GLPBIO. |
Q5: How do I troubleshoot high background related to my plate reader settings?
Incorrect instrument settings are a common, yet easily fixable, cause of high background.
-
Incorrect Wavelengths: Ensure your plate reader is set to the correct excitation and emission wavelengths for free AMC (Ex/Em = ~360/460 nm).
-
Photomultiplier Tube (PMT) Gain is Too High: The PMT gain amplifies the fluorescence signal. A very high gain setting will amplify both the specific signal and the background noise, which can lead to saturation. It is important to titrate the gain to find a setting that provides a strong signal for your positive control without excessively amplifying the background of your negative control.
| Parameter | Recommended Setting | Purpose |
| Excitation Wavelength | 350-380 nm | To excite the free AMC fluorophore. |
| Emission Wavelength | 450-460 nm | To detect the emitted fluorescence from free AMC. |
| PMT Gain | Instrument Dependent | Adjust to maximize signal-to-noise ratio without saturating the detector. |
| Plate Type | Black, opaque | To minimize well-to-well crosstalk and background from the plate itself. |
Q6: Can the microplate itself be a source of high background?
Yes, the type of microplate used is critical. Plastic-bottom dishes, especially those not designed for fluorescence, can fluoresce brightly. For fluorescence assays, it is essential to use black, opaque-walled microplates with clear bottoms. This design minimizes background fluorescence and prevents crosstalk between wells.
Experimental Protocols
Protocol 1: Standard DPP-IV Activity Assay using this compound
This protocol provides a general procedure for measuring DPP-IV activity.
1. Reagent Preparation:
-
DPP-IV Assay Buffer (1X): Prepare a solution of 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, and 1 mM EDTA. Dilute from a 10X stock with HPLC-grade water.
-
Substrate Solution: Prepare a stock solution of this compound in DMSO. Just before use, dilute the stock solution with the 1X Assay Buffer to the desired final concentration (e.g., 100 µM). Protect from light.
-
Enzyme Solution: Dilute the DPP-IV enzyme to the desired concentration in cold 1X Assay Buffer. Keep the enzyme on ice.
-
AMC Standard: Prepare a standard curve of free AMC (e.g., 0 to 10 µM) in 1X Assay Buffer to convert relative fluorescence units (RFU) to the amount of product formed.
2. Assay Procedure:
-
Set up the assay in a black, clear-bottom 96-well plate.
-
Standard Wells: Add 50 µL of each AMC standard concentration in duplicate.
-
Sample Wells: Add your test samples containing the enzyme.
-
Positive Control: Add a known amount of active DPP-IV enzyme.
-
Negative/Background Control: Add all reaction components except the enzyme.
-
Adjust the volume of all wells to 50 µL with 1X Assay Buffer.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells, bringing the total volume to 100 µL.
-
Immediately measure the fluorescence in a microplate reader (Ex/Em = 360/460 nm). Read the plate in kinetic mode at 37°C for at least 30 minutes, taking readings every 1-2 minutes.
3. Data Analysis:
-
Subtract the fluorescence of the blank (buffer only) from all readings.
-
Plot the AMC standard curve (RFU vs. concentration).
-
Determine the reaction rate (V) for each sample by calculating the slope of the linear portion of the kinetic curve (RFU/min).
-
Convert the reaction rate from RFU/min to µmol/min using the slope of the AMC standard curve.
Protocol 2: Troubleshooting - Diagnosing High Background Fluorescence
Use this protocol to systematically identify the source of high background.
1. Prepare Control Wells: In a 96-well plate, set up the following controls:
-
Well A (Buffer Only): 100 µL of 1X Assay Buffer.
-
Well B (Substrate Only): 50 µL of 1X Assay Buffer + 50 µL of Substrate Solution.
-
Well C (Enzyme Only): 50 µL of Enzyme Solution + 50 µL of 1X Assay Buffer.
2. Incubation and Measurement:
-
Incubate the plate at 37°C for the standard duration of your assay (e.g., 30-60 minutes).
-
Measure the fluorescence of all wells at Ex/Em = 360/460 nm.
3. Interpretation:
-
High RFU in Well A: Indicates that your assay buffer or the microplate itself is fluorescent. Prepare fresh buffer with high-purity reagents.
-
High RFU in Well B (compared to Well A): Suggests substrate autohydrolysis or contamination in the substrate stock. Prepare fresh substrate solution.
-
High RFU in Well C (compared to Well A): Indicates that your enzyme preparation contains fluorescent contaminants. Consider further purification of the enzyme.
Visualizations
Caption: Workflow for a standard this compound enzyme assay.
Caption: Decision tree for troubleshooting high background fluorescence.
References
Troubleshooting high background fluorescence in Suc-gly-pro-amc assays
Technical Support Center: Suc-Gly-Pro-AMC Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background fluorescence in this compound (Succinyl-Glycyl-L-Prolyl-7-amino-4-methylcoumarin) assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what is it used for?
The this compound assay is a sensitive, fluorescence-based method used to measure the activity of certain proteases. It is commonly used to detect the activity of prolyl endopeptidases (PREP) and dipeptidyl peptidase IV (DPP-IV or CD26)[1][2][3]. DPP-IV is a key enzyme in glucose metabolism and a target for type 2 diabetes therapies[4]. The assay is also utilized in cancer research to study fibroblast activation protein (FAP)[1].
Q2: How does the this compound assay work?
The assay utilizes a synthetic peptide substrate, Suc-Gly-Pro, which is linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its conjugated form, the fluorescence of AMC is quenched. When the enzyme of interest (like DPP-IV) cleaves the peptide bond between proline and AMC, the free AMC is released. This free AMC fluoresces brightly when excited with UV light, and the increase in fluorescence intensity is directly proportional to the enzyme's activity.
Q3: What are the standard excitation and emission wavelengths for detecting free AMC?
The released AMC fluorophore is typically detected using an excitation wavelength in the range of 340-380 nm and an emission wavelength in the range of 440-460 nm. The optimal wavelengths can vary slightly depending on the instrument and buffer conditions.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can significantly reduce the sensitivity and dynamic range of the assay by masking the true signal from the enzymatic reaction. The following Q&A guide will help you diagnose and resolve common causes of this issue.
Q1: What are the primary sources of high background fluorescence in my assay?
High background fluorescence can stem from three main sources: the reagents, the assay conditions, and the instrumentation. It's crucial to systematically investigate each of these potential sources to identify the root cause.
Q2: My "no-enzyme" control shows high fluorescence. What is the likely cause?
If you observe high fluorescence in a control well that contains all assay components except the enzyme, the issue is independent of enzymatic activity. The most common culprits are:
-
Substrate Autohydrolysis: The this compound substrate may be unstable in the assay buffer and hydrolyzing spontaneously, leading to the release of free AMC. This can be exacerbated by improper storage or handling.
-
Contaminated Reagents: The assay buffer, water, or other reagents may be contaminated with fluorescent impurities or microbes.
To minimize substrate degradation, adhere to the following storage guidelines:
| Reagent | Storage Temperature | Duration | Special Instructions |
| This compound (Lyophilized Powder) | -20°C or lower | 12 months or more | Protect from light. |
| This compound (Stock Solution in DMSO) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Q3: How can I test for and prevent substrate autohydrolysis?
To determine if substrate autohydrolysis is occurring, you should run a "substrate only" control. This involves incubating the this compound substrate in the assay buffer without the enzyme and measuring the fluorescence over time. A significant increase in fluorescence indicates autohydrolysis.
To prevent autohydrolysis:
-
Always prepare the substrate solution fresh just before use.
-
Avoid prolonged storage of diluted substrate solutions.
-
Ensure the pH of the assay buffer is optimal, as extreme pH can promote hydrolysis.
Q4: Could my assay buffer be contributing to the high background?
Yes, the assay buffer can be a source of high background. Here's what to check:
-
Contamination: Buffers can be contaminated with fluorescent compounds or microbes. Always use high-purity water and sterile-filter the buffer if necessary.
-
Inappropriate Components: Some buffer components, like bovine serum albumin (BSA), can sometimes bind to fluorescent molecules and alter their properties. Test each buffer component individually for fluorescence.
Below are typical components for a DPP-IV assay buffer:
| Component | Typical Concentration | pH |
| Tris-HCl | 20 mM | 8.0 |
| NaCl | 100 mM | |
| EDTA | 1 mM | |
| Table based on information from Abcam and GLPBIO. |
Q5: How do I troubleshoot high background related to my plate reader settings?
Incorrect instrument settings are a common, yet easily fixable, cause of high background.
-
Incorrect Wavelengths: Ensure your plate reader is set to the correct excitation and emission wavelengths for free AMC (Ex/Em = ~360/460 nm).
-
Photomultiplier Tube (PMT) Gain is Too High: The PMT gain amplifies the fluorescence signal. A very high gain setting will amplify both the specific signal and the background noise, which can lead to saturation. It is important to titrate the gain to find a setting that provides a strong signal for your positive control without excessively amplifying the background of your negative control.
| Parameter | Recommended Setting | Purpose |
| Excitation Wavelength | 350-380 nm | To excite the free AMC fluorophore. |
| Emission Wavelength | 450-460 nm | To detect the emitted fluorescence from free AMC. |
| PMT Gain | Instrument Dependent | Adjust to maximize signal-to-noise ratio without saturating the detector. |
| Plate Type | Black, opaque | To minimize well-to-well crosstalk and background from the plate itself. |
Q6: Can the microplate itself be a source of high background?
Yes, the type of microplate used is critical. Plastic-bottom dishes, especially those not designed for fluorescence, can fluoresce brightly. For fluorescence assays, it is essential to use black, opaque-walled microplates with clear bottoms. This design minimizes background fluorescence and prevents crosstalk between wells.
Experimental Protocols
Protocol 1: Standard DPP-IV Activity Assay using this compound
This protocol provides a general procedure for measuring DPP-IV activity.
1. Reagent Preparation:
-
DPP-IV Assay Buffer (1X): Prepare a solution of 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, and 1 mM EDTA. Dilute from a 10X stock with HPLC-grade water.
-
Substrate Solution: Prepare a stock solution of this compound in DMSO. Just before use, dilute the stock solution with the 1X Assay Buffer to the desired final concentration (e.g., 100 µM). Protect from light.
-
Enzyme Solution: Dilute the DPP-IV enzyme to the desired concentration in cold 1X Assay Buffer. Keep the enzyme on ice.
-
AMC Standard: Prepare a standard curve of free AMC (e.g., 0 to 10 µM) in 1X Assay Buffer to convert relative fluorescence units (RFU) to the amount of product formed.
2. Assay Procedure:
-
Set up the assay in a black, clear-bottom 96-well plate.
-
Standard Wells: Add 50 µL of each AMC standard concentration in duplicate.
-
Sample Wells: Add your test samples containing the enzyme.
-
Positive Control: Add a known amount of active DPP-IV enzyme.
-
Negative/Background Control: Add all reaction components except the enzyme.
-
Adjust the volume of all wells to 50 µL with 1X Assay Buffer.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells, bringing the total volume to 100 µL.
-
Immediately measure the fluorescence in a microplate reader (Ex/Em = 360/460 nm). Read the plate in kinetic mode at 37°C for at least 30 minutes, taking readings every 1-2 minutes.
3. Data Analysis:
-
Subtract the fluorescence of the blank (buffer only) from all readings.
-
Plot the AMC standard curve (RFU vs. concentration).
-
Determine the reaction rate (V) for each sample by calculating the slope of the linear portion of the kinetic curve (RFU/min).
-
Convert the reaction rate from RFU/min to µmol/min using the slope of the AMC standard curve.
Protocol 2: Troubleshooting - Diagnosing High Background Fluorescence
Use this protocol to systematically identify the source of high background.
1. Prepare Control Wells: In a 96-well plate, set up the following controls:
-
Well A (Buffer Only): 100 µL of 1X Assay Buffer.
-
Well B (Substrate Only): 50 µL of 1X Assay Buffer + 50 µL of Substrate Solution.
-
Well C (Enzyme Only): 50 µL of Enzyme Solution + 50 µL of 1X Assay Buffer.
2. Incubation and Measurement:
-
Incubate the plate at 37°C for the standard duration of your assay (e.g., 30-60 minutes).
-
Measure the fluorescence of all wells at Ex/Em = 360/460 nm.
3. Interpretation:
-
High RFU in Well A: Indicates that your assay buffer or the microplate itself is fluorescent. Prepare fresh buffer with high-purity reagents.
-
High RFU in Well B (compared to Well A): Suggests substrate autohydrolysis or contamination in the substrate stock. Prepare fresh substrate solution.
-
High RFU in Well C (compared to Well A): Indicates that your enzyme preparation contains fluorescent contaminants. Consider further purification of the enzyme.
Visualizations
Caption: Workflow for a standard this compound enzyme assay.
Caption: Decision tree for troubleshooting high background fluorescence.
References
Optimizing Suc-Gly-Pro-AMC Concentration for Enzyme Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of the fluorogenic substrate Succinyl-Glycyl-Prolyl-7-amino-4-methylcoumarin (Suc-Gly-Pro-AMC) in enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes can it be used with?
This compound is a fluorogenic substrate used to measure the activity of certain proteases. Upon cleavage of the peptide bond after the proline residue by an active enzyme, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released. The resulting increase in fluorescence is directly proportional to the enzyme's activity. This substrate is commonly used for assaying post-proline cleaving enzymes like prolyl endopeptidase (PREP) and Fibroblast Activation Protein (FAP).[1][2]
Q2: What is the recommended starting concentration for this compound in an assay?
A definitive starting concentration is highly dependent on the specific enzyme and assay conditions. However, a common starting point for optimization is a substrate concentration close to or slightly above the enzyme's Michaelis constant (K_m).[3] For many proteases that use AMC-based substrates, a concentration range of 10 µM to 100 µM is often a reasonable starting point for initial experiments.[3] Published examples have used concentrations such as 25 μM for FAP activity in cell-based assays.[2]
Q3: How do I determine the optimal concentration of this compound for my specific enzyme?
The optimal substrate concentration is best determined by performing a substrate titration experiment to find the Michaelis-Menten constant (K_m), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). For routine enzyme activity measurements, it is generally recommended to use a substrate concentration that is 10 to 20 times higher than the determined K_m value to ensure the enzyme concentration is the limiting factor.
Q4: What are the recommended excitation and emission wavelengths for detecting the released AMC fluorophore?
For the detection of the cleaved AMC fluorophore, the recommended excitation wavelength is approximately 360-380 nm, and the emission wavelength is around 460 nm. It is always advisable to confirm the optimal settings for your specific fluorescence plate reader or spectrofluorometer.
Troubleshooting Guide
This section addresses common issues encountered during the optimization of this compound concentration and provides step-by-step guidance to resolve them.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate Instability: The this compound substrate may be degrading spontaneously in the assay buffer. 2. Autofluorescence: Components in the assay buffer or the sample itself may be inherently fluorescent. | 1. Run a "no-enzyme" control containing only the substrate and buffer to measure the rate of spontaneous hydrolysis. Subtract this background rate from your sample measurements. 2. Measure the fluorescence of individual assay components to identify the source of autofluorescence. |
| Low Signal-to-Noise Ratio | 1. Suboptimal Enzyme or Substrate Concentration: The concentrations may not be in the optimal range for detection. 2. Incorrect Instrument Settings: The gain setting on the fluorescence reader may be too low. | 1. Systematically vary the concentrations of both the enzyme and the substrate to find the optimal conditions. This involves performing both an enzyme and a substrate titration. 2. Adjust the gain setting on the fluorescence reader to an optimal level. |
| Non-Linear Reaction Rate (Progress Curve Plateaus Too Quickly) | 1. Substrate Depletion: If the enzyme concentration is too high, the substrate may be consumed rapidly. 2. Enzyme Instability: The enzyme may lose activity over the course of the assay under the current conditions. | 1. Reduce the enzyme concentration. Ensure that less than 10% of the total substrate is consumed during the initial linear phase of the reaction. 2. Reduce the incubation time or add stabilizing agents such as Bovine Serum Albumin (BSA) to the buffer. |
| Substrate Insolubility | 1. Inappropriate Solvent: The substrate may not be fully dissolved before being added to the aqueous assay buffer. | 1. Dissolve the this compound in a small amount of an organic co-solvent like Dimethyl Sulfoxide (DMSO) before diluting it into the assay buffer. Ensure the final concentration of the organic solvent is low (typically <1-2%) to avoid enzyme inhibition. |
| Inner Filter Effect | 1. High Substrate Concentration: At very high concentrations, the substrate or product can absorb the excitation or emission light, leading to a lower observed fluorescence intensity. | 1. Reduce the substrate concentration or apply mathematical correction formulas if high concentrations are necessary. |
Experimental Protocols
Determining the Michaelis Constant (K_m) for this compound
This protocol outlines the steps to determine the K_m of your enzyme for the this compound substrate. This is a critical step in optimizing the substrate concentration.
1. Preliminary Enzyme Titration:
-
The goal is to find an enzyme concentration that results in a linear reaction rate over a desired time period.
-
Prepare a series of enzyme dilutions in the assay buffer.
-
Perform the assay with a fixed, non-limiting concentration of this compound (e.g., 100 µM) for each enzyme dilution.
-
Plot the initial reaction rate (fluorescence increase per unit time) against the enzyme concentration.
-
Select an enzyme concentration that falls within the linear range of this plot and provides a robust signal-to-background ratio.
2. Substrate Titration:
-
Prepare a Substrate Dilution Series: Create a series of this compound dilutions in the assay buffer. The concentration range should ideally span from 0.2 x K_m to 5 x K_m (if an estimate of K_m is available from literature). If K_m is unknown, use a wide range of concentrations (e.g., 0.5 µM to 200 µM).
-
Set Up the Assay Plate:
-
Use a black, clear-bottom 96-well microplate to minimize light scattering and background fluorescence.
-
Add the different substrate dilutions to separate wells.
-
Include "no-enzyme" control wells for each substrate concentration to measure background fluorescence.
-
-
Initiate the Reaction: Add the predetermined optimal enzyme concentration to each well to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence reader set to the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm). Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30 minutes).
3. Data Analysis:
-
Calculate Initial Velocities (v_0): For each substrate concentration, determine the initial reaction rate by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Generate a Michaelis-Menten Plot: Plot the initial velocity (v_0) against the substrate concentration ([S]). The data should resemble a hyperbolic curve.
-
Determine K_m and V_max:
-
While K_m can be estimated as the substrate concentration at which the velocity is half of V_max, this can be imprecise.
-
It is recommended to use non-linear regression analysis to fit the data to the Michaelis-Menten equation: v_0 = (V_max * [S]) / (K_m + [S]).
-
Alternatively, linearize the data using a Lineweaver-Burk plot (1/v_0 vs. 1/[S]). The x-intercept of this plot is -1/K_m, and the y-intercept is 1/V_max.
-
| Lineweaver-Burk Plot Parameters | |
| Plot | 1/v_0 versus 1/[S] |
| Y-intercept | 1/V_max |
| X-intercept | -1/K_m |
| Slope | K_m/V_max |
Note: While widely used, the Lineweaver-Burk plot can give undue weight to data points at low substrate concentrations.
Visualizations
Caption: Workflow for optimizing enzyme and substrate concentrations.
Caption: A logical guide for troubleshooting common assay problems.
References
Optimizing Suc-Gly-Pro-AMC Concentration for Enzyme Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of the fluorogenic substrate Succinyl-Glycyl-Prolyl-7-amino-4-methylcoumarin (Suc-Gly-Pro-AMC) in enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes can it be used with?
This compound is a fluorogenic substrate used to measure the activity of certain proteases. Upon cleavage of the peptide bond after the proline residue by an active enzyme, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group is released. The resulting increase in fluorescence is directly proportional to the enzyme's activity. This substrate is commonly used for assaying post-proline cleaving enzymes like prolyl endopeptidase (PREP) and Fibroblast Activation Protein (FAP).[1][2]
Q2: What is the recommended starting concentration for this compound in an assay?
A definitive starting concentration is highly dependent on the specific enzyme and assay conditions. However, a common starting point for optimization is a substrate concentration close to or slightly above the enzyme's Michaelis constant (K_m).[3] For many proteases that use AMC-based substrates, a concentration range of 10 µM to 100 µM is often a reasonable starting point for initial experiments.[3] Published examples have used concentrations such as 25 μM for FAP activity in cell-based assays.[2]
Q3: How do I determine the optimal concentration of this compound for my specific enzyme?
The optimal substrate concentration is best determined by performing a substrate titration experiment to find the Michaelis-Menten constant (K_m), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). For routine enzyme activity measurements, it is generally recommended to use a substrate concentration that is 10 to 20 times higher than the determined K_m value to ensure the enzyme concentration is the limiting factor.
Q4: What are the recommended excitation and emission wavelengths for detecting the released AMC fluorophore?
For the detection of the cleaved AMC fluorophore, the recommended excitation wavelength is approximately 360-380 nm, and the emission wavelength is around 460 nm. It is always advisable to confirm the optimal settings for your specific fluorescence plate reader or spectrofluorometer.
Troubleshooting Guide
This section addresses common issues encountered during the optimization of this compound concentration and provides step-by-step guidance to resolve them.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate Instability: The this compound substrate may be degrading spontaneously in the assay buffer. 2. Autofluorescence: Components in the assay buffer or the sample itself may be inherently fluorescent. | 1. Run a "no-enzyme" control containing only the substrate and buffer to measure the rate of spontaneous hydrolysis. Subtract this background rate from your sample measurements. 2. Measure the fluorescence of individual assay components to identify the source of autofluorescence. |
| Low Signal-to-Noise Ratio | 1. Suboptimal Enzyme or Substrate Concentration: The concentrations may not be in the optimal range for detection. 2. Incorrect Instrument Settings: The gain setting on the fluorescence reader may be too low. | 1. Systematically vary the concentrations of both the enzyme and the substrate to find the optimal conditions. This involves performing both an enzyme and a substrate titration. 2. Adjust the gain setting on the fluorescence reader to an optimal level. |
| Non-Linear Reaction Rate (Progress Curve Plateaus Too Quickly) | 1. Substrate Depletion: If the enzyme concentration is too high, the substrate may be consumed rapidly. 2. Enzyme Instability: The enzyme may lose activity over the course of the assay under the current conditions. | 1. Reduce the enzyme concentration. Ensure that less than 10% of the total substrate is consumed during the initial linear phase of the reaction. 2. Reduce the incubation time or add stabilizing agents such as Bovine Serum Albumin (BSA) to the buffer. |
| Substrate Insolubility | 1. Inappropriate Solvent: The substrate may not be fully dissolved before being added to the aqueous assay buffer. | 1. Dissolve the this compound in a small amount of an organic co-solvent like Dimethyl Sulfoxide (DMSO) before diluting it into the assay buffer. Ensure the final concentration of the organic solvent is low (typically <1-2%) to avoid enzyme inhibition. |
| Inner Filter Effect | 1. High Substrate Concentration: At very high concentrations, the substrate or product can absorb the excitation or emission light, leading to a lower observed fluorescence intensity. | 1. Reduce the substrate concentration or apply mathematical correction formulas if high concentrations are necessary. |
Experimental Protocols
Determining the Michaelis Constant (K_m) for this compound
This protocol outlines the steps to determine the K_m of your enzyme for the this compound substrate. This is a critical step in optimizing the substrate concentration.
1. Preliminary Enzyme Titration:
-
The goal is to find an enzyme concentration that results in a linear reaction rate over a desired time period.
-
Prepare a series of enzyme dilutions in the assay buffer.
-
Perform the assay with a fixed, non-limiting concentration of this compound (e.g., 100 µM) for each enzyme dilution.
-
Plot the initial reaction rate (fluorescence increase per unit time) against the enzyme concentration.
-
Select an enzyme concentration that falls within the linear range of this plot and provides a robust signal-to-background ratio.
2. Substrate Titration:
-
Prepare a Substrate Dilution Series: Create a series of this compound dilutions in the assay buffer. The concentration range should ideally span from 0.2 x K_m to 5 x K_m (if an estimate of K_m is available from literature). If K_m is unknown, use a wide range of concentrations (e.g., 0.5 µM to 200 µM).
-
Set Up the Assay Plate:
-
Use a black, clear-bottom 96-well microplate to minimize light scattering and background fluorescence.
-
Add the different substrate dilutions to separate wells.
-
Include "no-enzyme" control wells for each substrate concentration to measure background fluorescence.
-
-
Initiate the Reaction: Add the predetermined optimal enzyme concentration to each well to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence reader set to the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm). Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30 minutes).
3. Data Analysis:
-
Calculate Initial Velocities (v_0): For each substrate concentration, determine the initial reaction rate by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Generate a Michaelis-Menten Plot: Plot the initial velocity (v_0) against the substrate concentration ([S]). The data should resemble a hyperbolic curve.
-
Determine K_m and V_max:
-
While K_m can be estimated as the substrate concentration at which the velocity is half of V_max, this can be imprecise.
-
It is recommended to use non-linear regression analysis to fit the data to the Michaelis-Menten equation: v_0 = (V_max * [S]) / (K_m + [S]).
-
Alternatively, linearize the data using a Lineweaver-Burk plot (1/v_0 vs. 1/[S]). The x-intercept of this plot is -1/K_m, and the y-intercept is 1/V_max.
-
| Lineweaver-Burk Plot Parameters | |
| Plot | 1/v_0 versus 1/[S] |
| Y-intercept | 1/V_max |
| X-intercept | -1/K_m |
| Slope | K_m/V_max |
Note: While widely used, the Lineweaver-Burk plot can give undue weight to data points at low substrate concentrations.
Visualizations
Caption: Workflow for optimizing enzyme and substrate concentrations.
Caption: A logical guide for troubleshooting common assay problems.
References
Preventing Suc-gly-pro-amc degradation during storage
Welcome to the technical support center for Suc-Gly-Pro-AMC. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and troubleshooting of experiments involving this fluorogenic substrate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for this compound powder?
For long-term stability, the lyophilized powder of this compound should be stored at -20°C or below, protected from light. Under these conditions, the product is stable for at least one year.
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to dissolve this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles.[1] Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[2][3] Always protect the solution from light.[2][3]
Q3: Can I store diluted working solutions of this compound?
It is strongly recommended to prepare fresh working solutions of this compound on the day of the experiment. Storing diluted aqueous solutions, even for a short period, can lead to degradation and affect experimental results.
Q4: My this compound solution has precipitated. What should I do?
If precipitation is observed in your stock solution, you can gently warm the tube to 37°C and use sonication to aid in redissolving the compound. To prevent precipitation in your assay, ensure the final concentration of DMSO is compatible with your aqueous buffer system.
Q5: What are the primary causes of this compound degradation?
The primary causes of degradation are hydrolysis of the amide bond linking the peptide to the AMC fluorophore, particularly at non-optimal pH, and potential photodegradation due to the light-sensitive nature of the coumarin (B35378) moiety. Repeated freeze-thaw cycles can also contribute to the degradation of the peptide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence in "no enzyme" control wells | Substrate degradation (autohydrolysis) | Prepare fresh substrate solution for each experiment. Ensure the pH of your assay buffer is optimal for substrate stability (typically neutral pH). Protect the substrate from light during all handling steps. |
| Contaminated reagents | Use high-purity, sterile-filtered buffers. Check for microbial contamination. | |
| Low or no signal in positive control wells | Degraded substrate | Use a fresh aliquot of this compound stock solution. Verify the storage conditions and age of the substrate. |
| Inactive enzyme | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test with a new batch of enzyme. | |
| Incorrect instrument settings | Verify the excitation (~380 nm) and emission (~460 nm) wavelengths for AMC on the fluorometer. Ensure the gain setting is appropriate. | |
| Inconsistent results between replicates | Pipetting errors | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variability. |
| Temperature fluctuations | Ensure uniform temperature across the microplate during incubation. | |
| Substrate precipitation | Visually inspect wells for precipitation. Optimize the final DMSO concentration in the assay to maintain substrate solubility. |
Stability of this compound Stock Solution (10 mM in DMSO)
| Storage Temperature | Recommended Storage Duration | Key Considerations |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| 4°C | Not Recommended | Significant degradation can occur. |
| Room Temperature | Not Recommended | Rapid degradation will occur. |
Experimental Protocol: Assessing this compound Stability by HPLC
This protocol provides a method to assess the stability of this compound under various conditions (e.g., different pH buffers, temperatures).
Materials:
-
This compound
-
DMSO (anhydrous)
-
Buffers of various pH values (e.g., pH 5, 7.4, 9)
-
HPLC system with a C18 column and a fluorescence detector (Ex: 380 nm, Em: 460 nm)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Incubator/water bath
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a working concentration (e.g., 100 µM) in the different buffers to be tested.
-
Divide the solutions for each condition into separate tubes for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Incubate the tubes at the desired temperature(s).
-
At each time point, take a sample from each condition and immediately analyze it by HPLC or freeze it at -80°C for later analysis.
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Use a gradient elution method, for example:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: 5-95% B over 20 minutes.
-
-
Monitor the elution profile using a fluorescence detector set to the excitation and emission wavelengths of AMC.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound.
-
The appearance of a new peak corresponding to free AMC indicates degradation.
-
Quantify the peak area of the intact substrate at each time point.
-
Calculate the percentage of remaining this compound relative to the 0-hour time point to determine the degradation rate.
-
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Decision tree for proper storage of this compound.
References
Preventing Suc-gly-pro-amc degradation during storage
Welcome to the technical support center for Suc-Gly-Pro-AMC. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and troubleshooting of experiments involving this fluorogenic substrate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for this compound powder?
For long-term stability, the lyophilized powder of this compound should be stored at -20°C or below, protected from light. Under these conditions, the product is stable for at least one year.
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to dissolve this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles.[1] Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[2][3] Always protect the solution from light.[2][3]
Q3: Can I store diluted working solutions of this compound?
It is strongly recommended to prepare fresh working solutions of this compound on the day of the experiment. Storing diluted aqueous solutions, even for a short period, can lead to degradation and affect experimental results.
Q4: My this compound solution has precipitated. What should I do?
If precipitation is observed in your stock solution, you can gently warm the tube to 37°C and use sonication to aid in redissolving the compound. To prevent precipitation in your assay, ensure the final concentration of DMSO is compatible with your aqueous buffer system.
Q5: What are the primary causes of this compound degradation?
The primary causes of degradation are hydrolysis of the amide bond linking the peptide to the AMC fluorophore, particularly at non-optimal pH, and potential photodegradation due to the light-sensitive nature of the coumarin moiety. Repeated freeze-thaw cycles can also contribute to the degradation of the peptide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence in "no enzyme" control wells | Substrate degradation (autohydrolysis) | Prepare fresh substrate solution for each experiment. Ensure the pH of your assay buffer is optimal for substrate stability (typically neutral pH). Protect the substrate from light during all handling steps. |
| Contaminated reagents | Use high-purity, sterile-filtered buffers. Check for microbial contamination. | |
| Low or no signal in positive control wells | Degraded substrate | Use a fresh aliquot of this compound stock solution. Verify the storage conditions and age of the substrate. |
| Inactive enzyme | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test with a new batch of enzyme. | |
| Incorrect instrument settings | Verify the excitation (~380 nm) and emission (~460 nm) wavelengths for AMC on the fluorometer. Ensure the gain setting is appropriate. | |
| Inconsistent results between replicates | Pipetting errors | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variability. |
| Temperature fluctuations | Ensure uniform temperature across the microplate during incubation. | |
| Substrate precipitation | Visually inspect wells for precipitation. Optimize the final DMSO concentration in the assay to maintain substrate solubility. |
Stability of this compound Stock Solution (10 mM in DMSO)
| Storage Temperature | Recommended Storage Duration | Key Considerations |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| 4°C | Not Recommended | Significant degradation can occur. |
| Room Temperature | Not Recommended | Rapid degradation will occur. |
Experimental Protocol: Assessing this compound Stability by HPLC
This protocol provides a method to assess the stability of this compound under various conditions (e.g., different pH buffers, temperatures).
Materials:
-
This compound
-
DMSO (anhydrous)
-
Buffers of various pH values (e.g., pH 5, 7.4, 9)
-
HPLC system with a C18 column and a fluorescence detector (Ex: 380 nm, Em: 460 nm)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Incubator/water bath
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a working concentration (e.g., 100 µM) in the different buffers to be tested.
-
Divide the solutions for each condition into separate tubes for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Incubate the tubes at the desired temperature(s).
-
At each time point, take a sample from each condition and immediately analyze it by HPLC or freeze it at -80°C for later analysis.
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Use a gradient elution method, for example:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: 5-95% B over 20 minutes.
-
-
Monitor the elution profile using a fluorescence detector set to the excitation and emission wavelengths of AMC.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound.
-
The appearance of a new peak corresponding to free AMC indicates degradation.
-
Quantify the peak area of the intact substrate at each time point.
-
Calculate the percentage of remaining this compound relative to the 0-hour time point to determine the degradation rate.
-
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Decision tree for proper storage of this compound.
References
Factors affecting the stability of Suc-gly-pro-amc solution
Welcome to the Technical Support Center for the fluorogenic substrate, Succinyl-Glycyl-L-Prolyl-7-amino-4-methylcoumarin (Suc-Gly-Pro-AMC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound solutions and to assist in troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorogenic substrate used to measure the activity of certain proteases, particularly prolyl endopeptidases like Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP).[1] When cleaved by the target enzyme, the fluorescent 7-amino-4-methylcoumarin (AMC) group is released, resulting in a measurable increase in fluorescence.
Q2: How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). To aid dissolution, gentle warming or sonication may be applied. It is crucial to use a newly opened or properly stored anhydrous solvent, as hygroscopic DMSO can negatively impact solubility.
Q3: What are the recommended storage conditions for this compound solutions?
For long-term storage, stock solutions in an organic solvent should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[1] All solutions should be protected from light. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.
Q4: Can I store the working solution in an aqueous buffer?
It is not recommended to store this compound in aqueous buffers for extended periods, as it is susceptible to spontaneous hydrolysis, especially at non-optimal pH and elevated temperatures. This can lead to high background fluorescence in your assay. Always prepare fresh working solutions in your assay buffer immediately before use.
Q5: What are the optimal excitation and emission wavelengths for detecting the released AMC?
The released AMC fluorophore is typically detected with an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm. However, it is always advisable to confirm the optimal settings for your specific fluorescence plate reader or spectrofluorometer.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound.
High Background Fluorescence
High background fluorescence can obscure the signal from the enzymatic reaction, leading to a poor signal-to-noise ratio.
| Possible Cause | Recommended Solution |
| Substrate Instability/Spontaneous Hydrolysis | Prepare fresh substrate solution for each experiment. Avoid prolonged storage of diluted substrate solutions in aqueous buffers. Run a "substrate only" control (containing buffer and substrate but no enzyme) to quantify the rate of spontaneous AMC release. Subtract this background rate from your sample measurements. |
| Contaminated Reagents | Use high-purity, sterile water and reagents. Filter-sterilize buffers if necessary. Check for microbial contamination in buffers and cell culture media if applicable. |
| Autofluorescence of Assay Components | Measure the fluorescence of individual assay components (e.g., buffer, test compounds) to identify any sources of intrinsic fluorescence. |
Low or No Signal
A lack of a significant increase in fluorescence after adding the enzyme can indicate a problem with one or more components of the assay.
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Ensure the enzyme has been stored correctly (typically at -20°C or -80°C in a suitable buffer) and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known positive control substrate or a different batch of enzyme. |
| Sub-optimal Assay Conditions | Verify that the pH, temperature, and buffer composition are optimal for your specific enzyme. For many proteases that cleave this compound, a pH between 7.5 and 8.5 is often optimal. |
| Incorrect Enzyme or Substrate Concentration | The enzyme concentration may be too low, or the substrate concentration could be significantly below the Michaelis constant (Km), resulting in a very slow reaction rate. Perform an enzyme and substrate titration to determine optimal concentrations. |
| Presence of Inhibitors | Components in your sample or buffer (e.g., high concentrations of DMSO, certain metal ions) could be inhibiting the enzyme. Run a control with a known active enzyme in a clean buffer system. |
| Substrate Precipitation | The substrate may precipitate if the concentration of the organic solvent (like DMSO) is too low in the final reaction mixture. Visually inspect your wells for any signs of precipitation and optimize the substrate and DMSO concentrations. |
Non-linear Reaction Progress Curves
| Possible Cause | Recommended Solution |
| Enzyme Instability | The enzyme may be unstable under the assay conditions. Try adding stabilizing agents like BSA or glycerol to the buffer. |
| Product Inhibition | The product of the reaction may be inhibiting the enzyme. Analyze only the initial linear phase of the reaction to determine the rate. |
| Inner Filter Effect | As the fluorescent product accumulates, it can absorb the excitation or emission light, leading to a non-linear response. Use a lower substrate concentration or monitor the reaction for a shorter period. |
Quantitative Data on Solution Stability
While specific quantitative stability data for this compound is not extensively published, the following tables provide an illustrative guide based on the known behavior of similar fluorogenic peptide substrates. Users should perform their own stability studies for their specific experimental conditions.
Table 1: Estimated Spontaneous Hydrolysis of this compound at Different pH Values
Data is illustrative and represents the expected trend for AMC-conjugated peptides. The rate of hydrolysis is presented as the percentage increase in fluorescence over a 24-hour period at 25°C in the absence of enzyme.
| pH | Buffer System | Estimated % Hydrolysis / 24h |
| 5.0 | Acetate Buffer | < 1% |
| 6.0 | Phosphate Buffer | 1-2% |
| 7.4 | Phosphate or HEPES Buffer | 2-4% |
| 8.5 | Tris Buffer | 4-7% |
| 9.5 | Carbonate-Bicarbonate Buffer | > 10% |
Table 2: Estimated Thermal Stability of this compound in Assay Buffer (pH 7.4)
Data is illustrative and represents the expected trend. Stability is presented as the estimated percentage of intact substrate remaining after incubation for 1 hour at various temperatures.
| Temperature (°C) | Estimated % Intact Substrate after 1h |
| 4 | > 99% |
| 25 (Room Temperature) | ~98% |
| 37 | ~95% |
| 50 | < 90% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.
-
Add a sufficient volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure complete dissolution. If necessary, gently warm the vial or sonicate in a water bath.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into small, single-use volumes in light-protecting tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Assessment of this compound Spontaneous Hydrolysis
This protocol provides a method to determine the rate of non-enzymatic hydrolysis of this compound under specific assay conditions.
-
Prepare Buffers: Prepare a series of buffers at the desired pH values (e.g., pH 5.0, 6.0, 7.4, 8.5, 9.5).
-
Prepare Substrate Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it to the final working concentration in each of the prepared buffers.
-
Set up the Assay Plate: In a 96-well black microplate, add the substrate working solutions to triplicate wells for each pH condition. Include a "buffer only" control for each pH to measure background fluorescence.
-
Incubate and Measure: Incubate the plate at a constant temperature (e.g., 25°C or 37°C), protected from light. Measure the fluorescence intensity (e.g., Ex: 380 nm, Em: 460 nm) at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Data Analysis:
-
Subtract the average fluorescence of the "buffer only" control from the average fluorescence of the substrate-containing wells at each time point for each pH.
-
Plot the increase in fluorescence over time for each pH condition. The slope of the initial linear portion of the curve represents the rate of spontaneous hydrolysis.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound solution.
Caption: Logical workflow for troubleshooting common this compound assay issues.
References
Factors affecting the stability of Suc-gly-pro-amc solution
Welcome to the Technical Support Center for the fluorogenic substrate, Succinyl-Glycyl-L-Prolyl-7-amino-4-methylcoumarin (Suc-Gly-Pro-AMC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound solutions and to assist in troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorogenic substrate used to measure the activity of certain proteases, particularly prolyl endopeptidases like Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP).[1] When cleaved by the target enzyme, the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group is released, resulting in a measurable increase in fluorescence.
Q2: How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). To aid dissolution, gentle warming or sonication may be applied. It is crucial to use a newly opened or properly stored anhydrous solvent, as hygroscopic DMSO can negatively impact solubility.
Q3: What are the recommended storage conditions for this compound solutions?
For long-term storage, stock solutions in an organic solvent should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[1] All solutions should be protected from light. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.
Q4: Can I store the working solution in an aqueous buffer?
It is not recommended to store this compound in aqueous buffers for extended periods, as it is susceptible to spontaneous hydrolysis, especially at non-optimal pH and elevated temperatures. This can lead to high background fluorescence in your assay. Always prepare fresh working solutions in your assay buffer immediately before use.
Q5: What are the optimal excitation and emission wavelengths for detecting the released AMC?
The released AMC fluorophore is typically detected with an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm. However, it is always advisable to confirm the optimal settings for your specific fluorescence plate reader or spectrofluorometer.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound.
High Background Fluorescence
High background fluorescence can obscure the signal from the enzymatic reaction, leading to a poor signal-to-noise ratio.
| Possible Cause | Recommended Solution |
| Substrate Instability/Spontaneous Hydrolysis | Prepare fresh substrate solution for each experiment. Avoid prolonged storage of diluted substrate solutions in aqueous buffers. Run a "substrate only" control (containing buffer and substrate but no enzyme) to quantify the rate of spontaneous AMC release. Subtract this background rate from your sample measurements. |
| Contaminated Reagents | Use high-purity, sterile water and reagents. Filter-sterilize buffers if necessary. Check for microbial contamination in buffers and cell culture media if applicable. |
| Autofluorescence of Assay Components | Measure the fluorescence of individual assay components (e.g., buffer, test compounds) to identify any sources of intrinsic fluorescence. |
Low or No Signal
A lack of a significant increase in fluorescence after adding the enzyme can indicate a problem with one or more components of the assay.
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Ensure the enzyme has been stored correctly (typically at -20°C or -80°C in a suitable buffer) and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known positive control substrate or a different batch of enzyme. |
| Sub-optimal Assay Conditions | Verify that the pH, temperature, and buffer composition are optimal for your specific enzyme. For many proteases that cleave this compound, a pH between 7.5 and 8.5 is often optimal. |
| Incorrect Enzyme or Substrate Concentration | The enzyme concentration may be too low, or the substrate concentration could be significantly below the Michaelis constant (Km), resulting in a very slow reaction rate. Perform an enzyme and substrate titration to determine optimal concentrations. |
| Presence of Inhibitors | Components in your sample or buffer (e.g., high concentrations of DMSO, certain metal ions) could be inhibiting the enzyme. Run a control with a known active enzyme in a clean buffer system. |
| Substrate Precipitation | The substrate may precipitate if the concentration of the organic solvent (like DMSO) is too low in the final reaction mixture. Visually inspect your wells for any signs of precipitation and optimize the substrate and DMSO concentrations. |
Non-linear Reaction Progress Curves
| Possible Cause | Recommended Solution |
| Enzyme Instability | The enzyme may be unstable under the assay conditions. Try adding stabilizing agents like BSA or glycerol (B35011) to the buffer. |
| Product Inhibition | The product of the reaction may be inhibiting the enzyme. Analyze only the initial linear phase of the reaction to determine the rate. |
| Inner Filter Effect | As the fluorescent product accumulates, it can absorb the excitation or emission light, leading to a non-linear response. Use a lower substrate concentration or monitor the reaction for a shorter period. |
Quantitative Data on Solution Stability
While specific quantitative stability data for this compound is not extensively published, the following tables provide an illustrative guide based on the known behavior of similar fluorogenic peptide substrates. Users should perform their own stability studies for their specific experimental conditions.
Table 1: Estimated Spontaneous Hydrolysis of this compound at Different pH Values
Data is illustrative and represents the expected trend for AMC-conjugated peptides. The rate of hydrolysis is presented as the percentage increase in fluorescence over a 24-hour period at 25°C in the absence of enzyme.
| pH | Buffer System | Estimated % Hydrolysis / 24h |
| 5.0 | Acetate Buffer | < 1% |
| 6.0 | Phosphate Buffer | 1-2% |
| 7.4 | Phosphate or HEPES Buffer | 2-4% |
| 8.5 | Tris Buffer | 4-7% |
| 9.5 | Carbonate-Bicarbonate Buffer | > 10% |
Table 2: Estimated Thermal Stability of this compound in Assay Buffer (pH 7.4)
Data is illustrative and represents the expected trend. Stability is presented as the estimated percentage of intact substrate remaining after incubation for 1 hour at various temperatures.
| Temperature (°C) | Estimated % Intact Substrate after 1h |
| 4 | > 99% |
| 25 (Room Temperature) | ~98% |
| 37 | ~95% |
| 50 | < 90% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.
-
Add a sufficient volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure complete dissolution. If necessary, gently warm the vial or sonicate in a water bath.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into small, single-use volumes in light-protecting tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Assessment of this compound Spontaneous Hydrolysis
This protocol provides a method to determine the rate of non-enzymatic hydrolysis of this compound under specific assay conditions.
-
Prepare Buffers: Prepare a series of buffers at the desired pH values (e.g., pH 5.0, 6.0, 7.4, 8.5, 9.5).
-
Prepare Substrate Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it to the final working concentration in each of the prepared buffers.
-
Set up the Assay Plate: In a 96-well black microplate, add the substrate working solutions to triplicate wells for each pH condition. Include a "buffer only" control for each pH to measure background fluorescence.
-
Incubate and Measure: Incubate the plate at a constant temperature (e.g., 25°C or 37°C), protected from light. Measure the fluorescence intensity (e.g., Ex: 380 nm, Em: 460 nm) at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Data Analysis:
-
Subtract the average fluorescence of the "buffer only" control from the average fluorescence of the substrate-containing wells at each time point for each pH.
-
Plot the increase in fluorescence over time for each pH condition. The slope of the initial linear portion of the curve represents the rate of spontaneous hydrolysis.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound solution.
Caption: Logical workflow for troubleshooting common this compound assay issues.
References
Dealing with low signal-to-noise ratio in Suc-gly-pro-amc experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suc-Gly-Pro-AMC fluorogenic substrate. Our goal is to help you overcome challenges related to low signal-to-noise ratios and other common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (Succinyl-Glycyl-L-prolyl-7-amino-4-methylcoumarin) is a fluorogenic substrate used to measure the enzymatic activity of certain proteases. It is particularly useful for assaying the activity of prolyl endopeptidase (PREP) and fibroblast activation protein (FAP), both of which are serine proteases implicated in various physiological and pathological processes.[1][2] The cleavage of the bond between proline and AMC by these enzymes releases the fluorescent AMC group, which can be detected to quantify enzyme activity.
Q2: What are the optimal excitation and emission wavelengths for detecting the released AMC?
The released 7-amino-4-methylcoumarin (AMC) fluorophore is typically excited at a wavelength of around 360-380 nm, with the emission maximum observed around 460 nm.[3][4] It is always recommended to confirm the optimal settings for your specific fluorescence plate reader.
Q3: What is a good starting concentration for this compound in my assay?
A common starting concentration for this compound is in the range of 20-25 µM.[3] However, the optimal concentration can vary depending on the specific enzyme and assay conditions. It is highly recommended to perform a substrate titration to determine the optimal concentration for your experiment. Be aware that substrate inhibition has been observed at higher concentrations (in the range of 10-1000 µM) with some enzyme preparations, so it is crucial to avoid excessively high concentrations.
Q4: How should I prepare and store the this compound substrate?
This compound is typically supplied as a lyophilized powder and should be stored at -20°C or lower, protected from light. For use, it is often dissolved in an organic solvent like DMSO to create a stock solution. It is advisable to prepare fresh working solutions from the stock for each experiment to minimize degradation. Aliquoting the stock solution and storing it at -20°C or -80°C can help avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low signal-to-noise ratio is a frequent challenge in fluorescence-based assays. This guide will help you identify and address the root causes of this issue in your this compound experiments.
Low Signal
| Potential Cause | Recommended Solution |
| Inactive or Insufficient Enzyme | - Verify the storage conditions and handling of your enzyme. Avoid multiple freeze-thaw cycles. - Perform an enzyme titration to determine the optimal concentration that yields a linear reaction rate. - Include a positive control with a known active enzyme to confirm assay components are working. |
| Suboptimal Assay Conditions | - Ensure the pH of your assay buffer is optimal for your enzyme's activity (typically pH 7.5-8.0 for PREP and FAP). - Confirm that the assay is performed at the optimal temperature for your enzyme (often 37°C). - Optimize the incubation time to ensure the reaction is in the linear range. |
| Incorrect Instrument Settings | - Verify that the excitation and emission wavelengths on your fluorometer are set correctly for AMC (Ex: 360-380 nm, Em: 460 nm). - Ensure the gain setting is appropriate to detect the signal without saturating the detector. |
| Substrate Degradation | - Prepare fresh substrate solutions for each experiment. - Protect the substrate from light during storage and handling. |
High Background
| Potential Cause | Recommended Solution |
| Substrate Autohydrolysis | - Run a "no-enzyme" control (substrate in assay buffer) to measure the rate of spontaneous AMC release. Subtract this background from your measurements. - Prepare substrate solutions fresh before use. |
| Contaminated Reagents | - Use high-purity water and reagents. - Filter-sterilize buffers if necessary. |
| Autofluorescence from Sample/Buffer | - If using cell lysates or other biological samples, consider including a "no-substrate" control to measure endogenous fluorescence. - If your buffer contains components that fluoresce, consider using an alternative buffer system. |
| Well-to-Well Contamination | - Use careful pipetting techniques to avoid cross-contamination, especially when preparing serial dilutions. |
Experimental Protocols
General Protocol for Measuring Enzyme Activity using this compound
This protocol provides a general framework. Optimal conditions should be determined empirically for each specific enzyme and experimental setup.
Materials:
-
This compound substrate
-
Enzyme of interest (e.g., purified PREP or FAP, cell lysate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of your enzyme in Assay Buffer.
-
-
Assay Setup:
-
Add your enzyme dilutions to the wells of the 96-well plate.
-
Include the following controls:
-
No-Enzyme Control: Assay Buffer + Substrate
-
No-Substrate Control: Enzyme + Assay Buffer
-
-
-
Initiate Reaction:
-
Add the this compound substrate to each well to a final concentration within the optimal range (e.g., 20-25 µM).
-
-
Measurement:
-
Immediately begin reading the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) or at a fixed endpoint. Use an excitation wavelength of 360-380 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (the slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the rate of the no-enzyme control from all other measurements.
-
Visualizing Experimental Concepts
To further clarify the experimental process and troubleshooting logic, the following diagrams are provided.
Enzymatic cleavage of this compound by FAP or PREP.
A typical experimental workflow for a this compound assay.
Troubleshooting flowchart for low signal-to-noise ratio.
References
Dealing with low signal-to-noise ratio in Suc-gly-pro-amc experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suc-Gly-Pro-AMC fluorogenic substrate. Our goal is to help you overcome challenges related to low signal-to-noise ratios and other common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (Succinyl-Glycyl-L-prolyl-7-amino-4-methylcoumarin) is a fluorogenic substrate used to measure the enzymatic activity of certain proteases. It is particularly useful for assaying the activity of prolyl endopeptidase (PREP) and fibroblast activation protein (FAP), both of which are serine proteases implicated in various physiological and pathological processes.[1][2] The cleavage of the bond between proline and AMC by these enzymes releases the fluorescent AMC group, which can be detected to quantify enzyme activity.
Q2: What are the optimal excitation and emission wavelengths for detecting the released AMC?
The released 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore is typically excited at a wavelength of around 360-380 nm, with the emission maximum observed around 460 nm.[3][4] It is always recommended to confirm the optimal settings for your specific fluorescence plate reader.
Q3: What is a good starting concentration for this compound in my assay?
A common starting concentration for this compound is in the range of 20-25 µM.[3] However, the optimal concentration can vary depending on the specific enzyme and assay conditions. It is highly recommended to perform a substrate titration to determine the optimal concentration for your experiment. Be aware that substrate inhibition has been observed at higher concentrations (in the range of 10-1000 µM) with some enzyme preparations, so it is crucial to avoid excessively high concentrations.
Q4: How should I prepare and store the this compound substrate?
This compound is typically supplied as a lyophilized powder and should be stored at -20°C or lower, protected from light. For use, it is often dissolved in an organic solvent like DMSO to create a stock solution. It is advisable to prepare fresh working solutions from the stock for each experiment to minimize degradation. Aliquoting the stock solution and storing it at -20°C or -80°C can help avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low signal-to-noise ratio is a frequent challenge in fluorescence-based assays. This guide will help you identify and address the root causes of this issue in your this compound experiments.
Low Signal
| Potential Cause | Recommended Solution |
| Inactive or Insufficient Enzyme | - Verify the storage conditions and handling of your enzyme. Avoid multiple freeze-thaw cycles. - Perform an enzyme titration to determine the optimal concentration that yields a linear reaction rate. - Include a positive control with a known active enzyme to confirm assay components are working. |
| Suboptimal Assay Conditions | - Ensure the pH of your assay buffer is optimal for your enzyme's activity (typically pH 7.5-8.0 for PREP and FAP). - Confirm that the assay is performed at the optimal temperature for your enzyme (often 37°C). - Optimize the incubation time to ensure the reaction is in the linear range. |
| Incorrect Instrument Settings | - Verify that the excitation and emission wavelengths on your fluorometer are set correctly for AMC (Ex: 360-380 nm, Em: 460 nm). - Ensure the gain setting is appropriate to detect the signal without saturating the detector. |
| Substrate Degradation | - Prepare fresh substrate solutions for each experiment. - Protect the substrate from light during storage and handling. |
High Background
| Potential Cause | Recommended Solution |
| Substrate Autohydrolysis | - Run a "no-enzyme" control (substrate in assay buffer) to measure the rate of spontaneous AMC release. Subtract this background from your measurements. - Prepare substrate solutions fresh before use. |
| Contaminated Reagents | - Use high-purity water and reagents. - Filter-sterilize buffers if necessary. |
| Autofluorescence from Sample/Buffer | - If using cell lysates or other biological samples, consider including a "no-substrate" control to measure endogenous fluorescence. - If your buffer contains components that fluoresce, consider using an alternative buffer system. |
| Well-to-Well Contamination | - Use careful pipetting techniques to avoid cross-contamination, especially when preparing serial dilutions. |
Experimental Protocols
General Protocol for Measuring Enzyme Activity using this compound
This protocol provides a general framework. Optimal conditions should be determined empirically for each specific enzyme and experimental setup.
Materials:
-
This compound substrate
-
Enzyme of interest (e.g., purified PREP or FAP, cell lysate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of your enzyme in Assay Buffer.
-
-
Assay Setup:
-
Add your enzyme dilutions to the wells of the 96-well plate.
-
Include the following controls:
-
No-Enzyme Control: Assay Buffer + Substrate
-
No-Substrate Control: Enzyme + Assay Buffer
-
-
-
Initiate Reaction:
-
Add the this compound substrate to each well to a final concentration within the optimal range (e.g., 20-25 µM).
-
-
Measurement:
-
Immediately begin reading the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) or at a fixed endpoint. Use an excitation wavelength of 360-380 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (the slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the rate of the no-enzyme control from all other measurements.
-
Visualizing Experimental Concepts
To further clarify the experimental process and troubleshooting logic, the following diagrams are provided.
Enzymatic cleavage of this compound by FAP or PREP.
A typical experimental workflow for a this compound assay.
Troubleshooting flowchart for low signal-to-noise ratio.
References
How to establish a reliable standard curve for Suc-gly-pro-amc assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals establish a reliable standard curve for Suc-Gly-Pro-AMC assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound assay?
The this compound assay is a fluorometric method used to measure the activity of certain proteases, such as prolyl endopeptidase (PREP) and fibroblast activation protein (FAP).[1][2] The substrate, Succinyl-Glycyl-L-Proline-7-amino-4-methylcoumarin (this compound), is a non-fluorescent molecule. In the presence of the target enzyme, the peptide bond between the proline residue and the 7-amino-4-methylcoumarin (AMC) group is cleaved. This releases the AMC fluorophore, which emits a strong fluorescent signal upon excitation. The rate of this fluorescence increase is directly proportional to the enzyme's activity.
Q2: Why is a standard curve necessary for this assay?
A standard curve is crucial for converting the relative fluorescence units (RFU) measured by the fluorometer into a precise concentration of the product (free AMC).[3] This allows for the quantitative analysis of enzyme kinetics, such as determining the reaction velocity. A reliable standard curve ensures the accuracy and reproducibility of your results.
Q3: What are the recommended excitation and emission wavelengths for AMC?
The released AMC fluorophore is typically excited at a wavelength between 360-380 nm and the emission is measured at approximately 460 nm.[4][5] It is always recommended to confirm the optimal settings for your specific plate reader or spectrofluorometer.
Q4: How should I prepare and store the this compound substrate?
The this compound substrate is usually a lyophilized powder. It should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. It is important to prepare fresh substrate solutions and protect them from light. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of AMC Standard Curve
This protocol outlines the steps for generating a standard curve using free AMC.
Materials:
-
7-amino-4-methylcoumarin (AMC) standard
-
Dimethyl sulfoxide (DMSO)
-
Assay buffer (e.g., 20 mM Tris/HCl, pH 8.0, 0.1 M NaCl, 1 mM EDTA)
-
96-well black microplate (clear bottom optional)
-
Fluorometer/plate reader
Procedure:
-
Prepare a 1 mM AMC stock solution: Dissolve the AMC standard in DMSO.
-
Prepare serial dilutions: Perform a series of dilutions of the AMC stock solution in the assay buffer to obtain a range of concentrations (e.g., 0-20 µM).
-
Plate the standards: Add a fixed volume (e.g., 100 µL) of each AMC dilution to the wells of the 96-well plate. Include a blank with assay buffer only.
-
Measure fluorescence: Read the fluorescence intensity on a microplate reader using the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).
-
Plot the standard curve: Plot the fluorescence readings (RFU) against the corresponding AMC concentrations.
-
Perform linear regression: Fit a linear regression to the data points. The resulting equation (y = mx + c) will be used to convert RFU values from your enzymatic assay into AMC concentrations. An R-squared value close to 1 indicates a good linear fit.
Protocol 2: Enzymatic Assay Using this compound
This protocol provides a general guideline for measuring enzyme activity.
Materials:
-
This compound substrate
-
Enzyme sample
-
Assay buffer
-
96-well black microplate
-
Fluorometer/plate reader
Procedure:
-
Prepare reagents: Thaw all components to room temperature and prepare the necessary dilutions of your enzyme and substrate in the assay buffer.
-
Set up the reaction: In the wells of the microplate, add the assay buffer, enzyme solution, and any potential inhibitors.
-
Initiate the reaction: Add the this compound substrate to each well to start the reaction. The final substrate concentration should be optimized for your specific enzyme, often near its Michaelis constant (Km).
-
Monitor fluorescence: Immediately begin measuring the fluorescence kinetically over a set period at the optimal temperature for your enzyme (e.g., 37°C).
-
Calculate enzyme activity: Determine the initial reaction velocity (V₀) from the linear phase of the fluorescence increase over time. Convert the change in RFU/minute to µM/minute using the slope of your AMC standard curve.
Troubleshooting Guide
Standard Curve Issues
| Problem | Possible Cause | Solution |
| Non-linear standard curve | Pipetting errors leading to inaccurate dilutions. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for dilutions where possible. |
| Substrate precipitation at higher concentrations. | Visually inspect wells for precipitation. Optimize the concentration of the organic solvent (e.g., DMSO) in the final reaction mixture. | |
| Inner filter effect at high AMC concentrations. | Use a lower range of AMC concentrations for your standard curve. | |
| High background fluorescence in the blank | Contaminated assay buffer or reagents. | Use fresh, high-purity reagents and sterile techniques. |
| Autofluorescence of the microplate. | Use a high-quality black microplate designed for fluorescence assays. | |
| Spontaneous hydrolysis of the substrate. | Run a "no-enzyme" control to measure the rate of spontaneous hydrolysis and subtract this from your sample readings. | |
| Low fluorescence signal | Incorrect filter settings on the fluorometer. | Verify the excitation and emission wavelengths are correctly set for AMC. |
| Degraded AMC standard. | Use a fresh or properly stored AMC standard. |
General Assay Issues
| Problem | Possible Cause | Solution |
| No or very low enzyme activity | Inactive enzyme. | Ensure the enzyme has been stored correctly and avoid repeated freeze-thaw cycles. Test with a new enzyme lot or a positive control. |
| Sub-optimal assay conditions (pH, temperature). | Verify the pH of your buffer and ensure the assay is run at the optimal temperature for your enzyme. | |
| Inconsistent readings between replicates | Inaccurate pipetting. | Use calibrated pipettes and be consistent with your technique. |
| Temperature fluctuations across the plate. | Ensure uniform heating of the microplate. |
Visualizations
Caption: Workflow for this compound assay from preparation to data analysis.
Caption: Troubleshooting workflow for a non-linear standard curve.
References
How to establish a reliable standard curve for Suc-gly-pro-amc assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals establish a reliable standard curve for Suc-Gly-Pro-AMC assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound assay?
The this compound assay is a fluorometric method used to measure the activity of certain proteases, such as prolyl endopeptidase (PREP) and fibroblast activation protein (FAP).[1][2] The substrate, Succinyl-Glycyl-L-Proline-7-amino-4-methylcoumarin (this compound), is a non-fluorescent molecule. In the presence of the target enzyme, the peptide bond between the proline residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) group is cleaved. This releases the AMC fluorophore, which emits a strong fluorescent signal upon excitation. The rate of this fluorescence increase is directly proportional to the enzyme's activity.
Q2: Why is a standard curve necessary for this assay?
A standard curve is crucial for converting the relative fluorescence units (RFU) measured by the fluorometer into a precise concentration of the product (free AMC).[3] This allows for the quantitative analysis of enzyme kinetics, such as determining the reaction velocity. A reliable standard curve ensures the accuracy and reproducibility of your results.
Q3: What are the recommended excitation and emission wavelengths for AMC?
The released AMC fluorophore is typically excited at a wavelength between 360-380 nm and the emission is measured at approximately 460 nm.[4][5] It is always recommended to confirm the optimal settings for your specific plate reader or spectrofluorometer.
Q4: How should I prepare and store the this compound substrate?
The this compound substrate is usually a lyophilized powder. It should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. It is important to prepare fresh substrate solutions and protect them from light. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of AMC Standard Curve
This protocol outlines the steps for generating a standard curve using free AMC.
Materials:
-
7-amino-4-methylcoumarin (AMC) standard
-
Dimethyl sulfoxide (DMSO)
-
Assay buffer (e.g., 20 mM Tris/HCl, pH 8.0, 0.1 M NaCl, 1 mM EDTA)
-
96-well black microplate (clear bottom optional)
-
Fluorometer/plate reader
Procedure:
-
Prepare a 1 mM AMC stock solution: Dissolve the AMC standard in DMSO.
-
Prepare serial dilutions: Perform a series of dilutions of the AMC stock solution in the assay buffer to obtain a range of concentrations (e.g., 0-20 µM).
-
Plate the standards: Add a fixed volume (e.g., 100 µL) of each AMC dilution to the wells of the 96-well plate. Include a blank with assay buffer only.
-
Measure fluorescence: Read the fluorescence intensity on a microplate reader using the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).
-
Plot the standard curve: Plot the fluorescence readings (RFU) against the corresponding AMC concentrations.
-
Perform linear regression: Fit a linear regression to the data points. The resulting equation (y = mx + c) will be used to convert RFU values from your enzymatic assay into AMC concentrations. An R-squared value close to 1 indicates a good linear fit.
Protocol 2: Enzymatic Assay Using this compound
This protocol provides a general guideline for measuring enzyme activity.
Materials:
-
This compound substrate
-
Enzyme sample
-
Assay buffer
-
96-well black microplate
-
Fluorometer/plate reader
Procedure:
-
Prepare reagents: Thaw all components to room temperature and prepare the necessary dilutions of your enzyme and substrate in the assay buffer.
-
Set up the reaction: In the wells of the microplate, add the assay buffer, enzyme solution, and any potential inhibitors.
-
Initiate the reaction: Add the this compound substrate to each well to start the reaction. The final substrate concentration should be optimized for your specific enzyme, often near its Michaelis constant (Km).
-
Monitor fluorescence: Immediately begin measuring the fluorescence kinetically over a set period at the optimal temperature for your enzyme (e.g., 37°C).
-
Calculate enzyme activity: Determine the initial reaction velocity (V₀) from the linear phase of the fluorescence increase over time. Convert the change in RFU/minute to µM/minute using the slope of your AMC standard curve.
Troubleshooting Guide
Standard Curve Issues
| Problem | Possible Cause | Solution |
| Non-linear standard curve | Pipetting errors leading to inaccurate dilutions. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for dilutions where possible. |
| Substrate precipitation at higher concentrations. | Visually inspect wells for precipitation. Optimize the concentration of the organic solvent (e.g., DMSO) in the final reaction mixture. | |
| Inner filter effect at high AMC concentrations. | Use a lower range of AMC concentrations for your standard curve. | |
| High background fluorescence in the blank | Contaminated assay buffer or reagents. | Use fresh, high-purity reagents and sterile techniques. |
| Autofluorescence of the microplate. | Use a high-quality black microplate designed for fluorescence assays. | |
| Spontaneous hydrolysis of the substrate. | Run a "no-enzyme" control to measure the rate of spontaneous hydrolysis and subtract this from your sample readings. | |
| Low fluorescence signal | Incorrect filter settings on the fluorometer. | Verify the excitation and emission wavelengths are correctly set for AMC. |
| Degraded AMC standard. | Use a fresh or properly stored AMC standard. |
General Assay Issues
| Problem | Possible Cause | Solution |
| No or very low enzyme activity | Inactive enzyme. | Ensure the enzyme has been stored correctly and avoid repeated freeze-thaw cycles. Test with a new enzyme lot or a positive control. |
| Sub-optimal assay conditions (pH, temperature). | Verify the pH of your buffer and ensure the assay is run at the optimal temperature for your enzyme. | |
| Inconsistent readings between replicates | Inaccurate pipetting. | Use calibrated pipettes and be consistent with your technique. |
| Temperature fluctuations across the plate. | Ensure uniform heating of the microplate. |
Visualizations
Caption: Workflow for this compound assay from preparation to data analysis.
Caption: Troubleshooting workflow for a non-linear standard curve.
References
Common pitfalls to avoid when using Suc-gly-pro-amc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the fluorogenic substrate Suc-gly-pro-amc in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (Succinyl-Glycyl-Prolyl-7-amino-4-methylcoumarin) is a fluorogenic substrate used to measure the enzymatic activity of certain proteases. Its primary application is in the study of Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP), also known as Post-Proline Cleaving Enzyme.[1][2][3][4][5] Upon cleavage of the peptide bond between proline and the AMC (7-amino-4-methylcoumarin) group by these enzymes, the highly fluorescent AMC is released, and its fluorescence can be measured to determine enzyme activity.
Q2: Which enzymes are known to cleave this compound?
The primary enzymes that cleave this compound are:
-
Fibroblast Activation Protein (FAP): A serine protease with both exopeptidase and endopeptidase activity.
-
Prolyl Endopeptidase (PREP) (also known as Post-Proline Cleaving Enzyme): A serine protease that cleaves peptide bonds on the C-terminal side of proline residues.
It's important to note that while this substrate is frequently used for FAP and PREP, other proteases with similar substrate specificity might also show some activity.
Q3: What are the recommended excitation and emission wavelengths for detecting the released AMC fluorophore?
The released AMC fluorophore is typically detected with an excitation wavelength in the range of 360-380 nm and an emission wavelength in the range of 460 nm. It is always recommended to confirm the optimal settings for your specific fluorescence plate reader.
Q4: How should I prepare and store the this compound substrate?
This compound is typically supplied as a lyophilized powder. It should be dissolved in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution and store it at -20°C or -80°C, protected from light. For use in assays, the stock solution is then diluted to the final working concentration in the assay buffer. The final concentration of DMSO in the assay should be kept low (typically below 1%) to prevent enzyme inhibition.
Troubleshooting Guide
Issue 1: High Background Fluorescence
Description: You observe a high fluorescence signal in your negative control wells (e.g., no enzyme or enzyme with a known inhibitor).
| Potential Cause | Troubleshooting Steps |
| Substrate Instability/Autohydrolysis | The this compound substrate may be degrading spontaneously in your assay buffer. Prepare the substrate solution fresh before each experiment. Run a "substrate only" control (buffer + substrate, no enzyme) to measure the rate of spontaneous hydrolysis and subtract this from your experimental values. |
| Contaminated Reagents | Your buffer, water, or other reagents may be contaminated with fluorescent compounds or other proteases. Use high-purity, sterile reagents. Filter your buffers if necessary. |
| Well/Plate Autofluorescence | The microplate itself might be contributing to the background signal. Use black, opaque microplates designed for fluorescence assays to minimize this effect. |
Issue 2: Low or No Signal
Description: You do not observe a significant increase in fluorescence after adding the enzyme.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | The enzyme may have lost its activity due to improper storage or handling. Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. Test the enzyme's activity with a known positive control if available. |
| Suboptimal Assay Conditions | The pH, temperature, or buffer composition may not be optimal for your enzyme. Consult the literature for the recommended conditions for FAP or PREP activity assays. The optimal pH is often in the range of 7.4-8.0. |
| Presence of Inhibitors | Your sample or buffer may contain inhibitors of FAP or PREP. For example, high concentrations of DMSO can inhibit enzyme activity. Keep the final DMSO concentration low (ideally <1%). |
| Incorrect Instrument Settings | Ensure your fluorescence plate reader is set to the correct excitation and emission wavelengths for AMC (Ex: ~380 nm, Em: ~460 nm). Check that the instrument's gain setting is appropriate for detecting the signal. |
Issue 3: Non-linear Reaction Progress Curves
Description: The rate of fluorescence increase is not linear over time and may plateau quickly.
| Potential Cause | Troubleshooting Steps |
| Substrate Depletion | The enzyme concentration may be too high, leading to rapid consumption of the substrate. Reduce the enzyme concentration to ensure you are measuring the initial reaction velocity where less than 10-15% of the substrate is consumed. |
| Product Inhibition | The released AMC or the cleaved peptide fragment may be inhibiting the enzyme. Analyze only the initial linear phase of the reaction to determine the rate. |
| Enzyme Instability | The enzyme may not be stable under the assay conditions for the duration of the experiment. Reduce the incubation time or consider adding stabilizing agents like bovine serum albumin (BSA) to the assay buffer. |
| Inner Filter Effect | At high concentrations of the substrate or the fluorescent product (AMC), the excitation or emission light can be absorbed by the solution, leading to a non-linear relationship between fluorescence and concentration. To mitigate this, you can dilute your sample or use a lower substrate concentration. It is also advisable to keep the total absorbance of the solution below 0.1 at the excitation wavelength. |
| Photobleaching | The AMC fluorophore can be susceptible to photobleaching upon prolonged exposure to the excitation light. Minimize the exposure time of your samples to the light source. If possible, take endpoint readings instead of continuous kinetic measurements. |
Quantitative Data
The following tables provide examples of kinetic parameters and inhibitor potencies for FAP and PREP. Note that these values can vary depending on the specific assay conditions.
Table 1: Inhibitor IC50 Values for Human FAP using a Fluorogenic Substrate
| Inhibitor | IC50 (nM) |
| natGa-SB02055 | 0.41 ± 0.06 |
| natGa-SB04028 | 13.9 ± 1.29 |
| natGa-PNT6555 | 78.1 ± 4.59 |
| ARI-3099 | 36 ± 4.8 |
| N-(4-quinolinoyl)-Gly-boroPro | 3.7 ± 0.2 |
Data adapted from studies on FAP inhibitors.
Table 2: FAP vs. PREP Selectivity of Various Inhibitors
| Compound | FAP IC50 (nM) | PREP IC50 (nM) | FAP Selectivity (PREP IC50 / FAP IC50) |
| 1 | 2900 ± 200 | >2,600,000 | >900 |
| 2 | 1.1 ± 0.1 | 2.1 ± 0.1 | 1.9 |
| 5 | 0.47 ± 0.04 | 0.63 ± 0.05 | 1.3 |
| 6 | 36 ± 4.8 | 13,000 ± 1,500 | 360 |
Data adapted from a study on selective inhibitors of FAP and PREP.
Experimental Protocols
Protocol 1: FAP Activity Assay
This protocol provides a general guideline for measuring FAP activity in a 96-well plate format.
Materials:
-
Recombinant human FAP
-
This compound
-
Assay Buffer: 50 mM Tris, 140 mM NaCl, pH 7.5
-
DMSO
-
Black, opaque 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare Working Solutions:
-
Dilute the FAP enzyme to the desired concentration in Assay Buffer. A starting concentration of 1-2 nM is often used.
-
Dilute the this compound stock solution in Assay Buffer to a working concentration. A final assay concentration of 25 µM is a common starting point.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the diluted FAP enzyme solution to the sample wells. For control wells, add 25 µL of Assay Buffer.
-
If testing inhibitors, add 25 µL of the inhibitor solution to the appropriate wells.
-
-
Initiate Reaction: Add 25 µL of the this compound working solution to all wells to start the reaction. The total volume in each well should be 100 µL.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence kinetically for a set period (e.g., 30-60 minutes) with excitation at ~380 nm and emission at ~460 nm.
-
Data Analysis: Determine the reaction rate (Vmax) from the linear portion of the fluorescence versus time plot. The FAP activity is proportional to this rate.
Protocol 2: PREP Activity Assay
This protocol provides a general guideline for measuring PREP activity from a tissue homogenate.
Materials:
-
Tissue sample
-
This compound
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4
-
Stop Solution: 1 M Sodium Acetate, pH 4.2
-
DMSO
-
Black, opaque 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Sample Preparation: Homogenize the tissue sample in ice-cold Assay Buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 4 mM.
-
Assay Setup:
-
Add an appropriate volume of the tissue supernatant to the wells of a 96-well plate.
-
Add Assay Buffer to bring the total volume to 75 µL.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate Reaction: Add 25 µL of the 4 mM this compound stock solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Add 100 µL of Stop Solution to each well to terminate the enzymatic reaction.
-
Measurement: Read the endpoint fluorescence in a plate reader with excitation at ~360 nm and emission at ~460 nm.
-
Data Analysis: The fluorescence intensity is proportional to the PREP activity in the sample. A standard curve using free AMC can be used to quantify the amount of product formed.
Visualizations
Caption: FAP-mediated signaling pathways in the tumor microenvironment.
Caption: General workflow for a PREP endpoint activity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidomics of prolyl endopeptidase in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
Common pitfalls to avoid when using Suc-gly-pro-amc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the fluorogenic substrate Suc-gly-pro-amc in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (Succinyl-Glycyl-Prolyl-7-amino-4-methylcoumarin) is a fluorogenic substrate used to measure the enzymatic activity of certain proteases. Its primary application is in the study of Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP), also known as Post-Proline Cleaving Enzyme.[1][2][3][4][5] Upon cleavage of the peptide bond between proline and the AMC (7-amino-4-methylcoumarin) group by these enzymes, the highly fluorescent AMC is released, and its fluorescence can be measured to determine enzyme activity.
Q2: Which enzymes are known to cleave this compound?
The primary enzymes that cleave this compound are:
-
Fibroblast Activation Protein (FAP): A serine protease with both exopeptidase and endopeptidase activity.
-
Prolyl Endopeptidase (PREP) (also known as Post-Proline Cleaving Enzyme): A serine protease that cleaves peptide bonds on the C-terminal side of proline residues.
It's important to note that while this substrate is frequently used for FAP and PREP, other proteases with similar substrate specificity might also show some activity.
Q3: What are the recommended excitation and emission wavelengths for detecting the released AMC fluorophore?
The released AMC fluorophore is typically detected with an excitation wavelength in the range of 360-380 nm and an emission wavelength in the range of 460 nm. It is always recommended to confirm the optimal settings for your specific fluorescence plate reader.
Q4: How should I prepare and store the this compound substrate?
This compound is typically supplied as a lyophilized powder. It should be dissolved in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution and store it at -20°C or -80°C, protected from light. For use in assays, the stock solution is then diluted to the final working concentration in the assay buffer. The final concentration of DMSO in the assay should be kept low (typically below 1%) to prevent enzyme inhibition.
Troubleshooting Guide
Issue 1: High Background Fluorescence
Description: You observe a high fluorescence signal in your negative control wells (e.g., no enzyme or enzyme with a known inhibitor).
| Potential Cause | Troubleshooting Steps |
| Substrate Instability/Autohydrolysis | The this compound substrate may be degrading spontaneously in your assay buffer. Prepare the substrate solution fresh before each experiment. Run a "substrate only" control (buffer + substrate, no enzyme) to measure the rate of spontaneous hydrolysis and subtract this from your experimental values. |
| Contaminated Reagents | Your buffer, water, or other reagents may be contaminated with fluorescent compounds or other proteases. Use high-purity, sterile reagents. Filter your buffers if necessary. |
| Well/Plate Autofluorescence | The microplate itself might be contributing to the background signal. Use black, opaque microplates designed for fluorescence assays to minimize this effect. |
Issue 2: Low or No Signal
Description: You do not observe a significant increase in fluorescence after adding the enzyme.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | The enzyme may have lost its activity due to improper storage or handling. Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. Test the enzyme's activity with a known positive control if available. |
| Suboptimal Assay Conditions | The pH, temperature, or buffer composition may not be optimal for your enzyme. Consult the literature for the recommended conditions for FAP or PREP activity assays. The optimal pH is often in the range of 7.4-8.0. |
| Presence of Inhibitors | Your sample or buffer may contain inhibitors of FAP or PREP. For example, high concentrations of DMSO can inhibit enzyme activity. Keep the final DMSO concentration low (ideally <1%). |
| Incorrect Instrument Settings | Ensure your fluorescence plate reader is set to the correct excitation and emission wavelengths for AMC (Ex: ~380 nm, Em: ~460 nm). Check that the instrument's gain setting is appropriate for detecting the signal. |
Issue 3: Non-linear Reaction Progress Curves
Description: The rate of fluorescence increase is not linear over time and may plateau quickly.
| Potential Cause | Troubleshooting Steps |
| Substrate Depletion | The enzyme concentration may be too high, leading to rapid consumption of the substrate. Reduce the enzyme concentration to ensure you are measuring the initial reaction velocity where less than 10-15% of the substrate is consumed. |
| Product Inhibition | The released AMC or the cleaved peptide fragment may be inhibiting the enzyme. Analyze only the initial linear phase of the reaction to determine the rate. |
| Enzyme Instability | The enzyme may not be stable under the assay conditions for the duration of the experiment. Reduce the incubation time or consider adding stabilizing agents like bovine serum albumin (BSA) to the assay buffer. |
| Inner Filter Effect | At high concentrations of the substrate or the fluorescent product (AMC), the excitation or emission light can be absorbed by the solution, leading to a non-linear relationship between fluorescence and concentration. To mitigate this, you can dilute your sample or use a lower substrate concentration. It is also advisable to keep the total absorbance of the solution below 0.1 at the excitation wavelength. |
| Photobleaching | The AMC fluorophore can be susceptible to photobleaching upon prolonged exposure to the excitation light. Minimize the exposure time of your samples to the light source. If possible, take endpoint readings instead of continuous kinetic measurements. |
Quantitative Data
The following tables provide examples of kinetic parameters and inhibitor potencies for FAP and PREP. Note that these values can vary depending on the specific assay conditions.
Table 1: Inhibitor IC50 Values for Human FAP using a Fluorogenic Substrate
| Inhibitor | IC50 (nM) |
| natGa-SB02055 | 0.41 ± 0.06 |
| natGa-SB04028 | 13.9 ± 1.29 |
| natGa-PNT6555 | 78.1 ± 4.59 |
| ARI-3099 | 36 ± 4.8 |
| N-(4-quinolinoyl)-Gly-boroPro | 3.7 ± 0.2 |
Data adapted from studies on FAP inhibitors.
Table 2: FAP vs. PREP Selectivity of Various Inhibitors
| Compound | FAP IC50 (nM) | PREP IC50 (nM) | FAP Selectivity (PREP IC50 / FAP IC50) |
| 1 | 2900 ± 200 | >2,600,000 | >900 |
| 2 | 1.1 ± 0.1 | 2.1 ± 0.1 | 1.9 |
| 5 | 0.47 ± 0.04 | 0.63 ± 0.05 | 1.3 |
| 6 | 36 ± 4.8 | 13,000 ± 1,500 | 360 |
Data adapted from a study on selective inhibitors of FAP and PREP.
Experimental Protocols
Protocol 1: FAP Activity Assay
This protocol provides a general guideline for measuring FAP activity in a 96-well plate format.
Materials:
-
Recombinant human FAP
-
This compound
-
Assay Buffer: 50 mM Tris, 140 mM NaCl, pH 7.5
-
DMSO
-
Black, opaque 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare Working Solutions:
-
Dilute the FAP enzyme to the desired concentration in Assay Buffer. A starting concentration of 1-2 nM is often used.
-
Dilute the this compound stock solution in Assay Buffer to a working concentration. A final assay concentration of 25 µM is a common starting point.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the diluted FAP enzyme solution to the sample wells. For control wells, add 25 µL of Assay Buffer.
-
If testing inhibitors, add 25 µL of the inhibitor solution to the appropriate wells.
-
-
Initiate Reaction: Add 25 µL of the this compound working solution to all wells to start the reaction. The total volume in each well should be 100 µL.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence kinetically for a set period (e.g., 30-60 minutes) with excitation at ~380 nm and emission at ~460 nm.
-
Data Analysis: Determine the reaction rate (Vmax) from the linear portion of the fluorescence versus time plot. The FAP activity is proportional to this rate.
Protocol 2: PREP Activity Assay
This protocol provides a general guideline for measuring PREP activity from a tissue homogenate.
Materials:
-
Tissue sample
-
This compound
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4
-
Stop Solution: 1 M Sodium Acetate, pH 4.2
-
DMSO
-
Black, opaque 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Sample Preparation: Homogenize the tissue sample in ice-cold Assay Buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 4 mM.
-
Assay Setup:
-
Add an appropriate volume of the tissue supernatant to the wells of a 96-well plate.
-
Add Assay Buffer to bring the total volume to 75 µL.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate Reaction: Add 25 µL of the 4 mM this compound stock solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Add 100 µL of Stop Solution to each well to terminate the enzymatic reaction.
-
Measurement: Read the endpoint fluorescence in a plate reader with excitation at ~360 nm and emission at ~460 nm.
-
Data Analysis: The fluorescence intensity is proportional to the PREP activity in the sample. A standard curve using free AMC can be used to quantify the amount of product formed.
Visualizations
Caption: FAP-mediated signaling pathways in the tumor microenvironment.
Caption: General workflow for a PREP endpoint activity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidomics of prolyl endopeptidase in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
Validation & Comparative
A Head-to-Head Comparison of Suc-Gly-Pro-AMC and Z-Gly-Pro-AMC for Fibroblast Activation Protein (FAP) Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Fibroblast Activation Protein (FAP), a serine protease with both dipeptidyl peptidase and endopeptidase activity, is a compelling therapeutic target due to its selective expression on cancer-associated fibroblasts in the tumor microenvironment.[1] Accurate and reliable measurement of FAP activity is crucial for basic research and the development of FAP-targeted therapies. This guide provides an objective comparison of two commonly used fluorogenic substrates, Succinyl-Glycyl-L-prolyl-7-amino-4-methylcoumarin (Suc-Gly-Pro-AMC) and N-Carbobenzoxy-Glycyl-L-prolyl-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC), for the determination of FAP activity.
Performance Data at a Glance
The choice of substrate can significantly impact the sensitivity and accuracy of FAP activity assays. While both this compound and Z-Gly-Pro-AMC are utilized, their kinetic parameters with FAP can differ. The following table summarizes available quantitative data for each substrate. Note: Kinetic parameters are often context-dependent and can vary based on experimental conditions. The data presented here is compiled from available literature and may not represent a direct head-to-head comparison under identical conditions.
| Substrate | Michaelis Constant (Km) | Catalytic Rate Constant (kcat) | Catalytic Efficiency (kcat/Km) | Notes |
| This compound | Data not readily available in a comparative context with Z-Gly-Pro-AMC for FAP. | Data not readily available. | Data not readily available. | Also a substrate for other prolyl endopeptidases like PREP, which can affect specificity. |
| Z-Gly-Pro-AMC | Lower Km values indicate higher affinity. One study reported an ~18-fold increase in catalytic efficiency for FAP with Z-Gly-Pro-AMC compared to the unblocked Gly-Pro-AMC. | Data not readily available. | Reported to have lower cleavage efficiency and selectivity compared to some newer, more specific FAP substrates. | Commonly used as a reference substrate in FAP inhibitor screening assays. |
Deciphering the Enzymatic Reaction: A Visual Workflow
The enzymatic assay for FAP activity using either this compound or Z-Gly-Pro-AMC follows a straightforward principle. The substrate, which is non-fluorescent, is cleaved by FAP at the C-terminal side of the proline residue. This releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) group, which can be quantified to determine the rate of the enzymatic reaction.
Caption: Workflow for a typical FAP enzymatic activity assay.
FAP's Role in Cellular Signaling
FAP is implicated in several signaling pathways that are crucial for tumor growth, invasion, and metastasis. Understanding these pathways provides context for the importance of accurately measuring FAP's enzymatic activity. FAP can influence signaling cascades such as the Transforming Growth Factor-beta (TGF-β), Phosphoinositide 3-kinase (PI3K)/AKT, and Extracellular signal-regulated kinase (ERK) pathways.[2]
Caption: Key signaling pathways influenced by FAP activity.
Detailed Experimental Protocols
The following provides a generalized, yet detailed, protocol for a continuous kinetic fluorometric assay to measure FAP activity. This protocol can be adapted for use with either this compound or Z-Gly-Pro-AMC.
Materials:
-
Recombinant Human FAP (e.g., R&D Systems, Cat# 3715-SE)
-
This compound or Z-Gly-Pro-AMC (e.g., MedchemExpress)
-
Assay Buffer: 50 mM Tris, pH 7.5, 1 M NaCl, 1 mg/mL BSA
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the chosen substrate (this compound or Z-Gly-Pro-AMC) in DMSO. A typical stock concentration is 10 mM.
-
Dilute the recombinant FAP enzyme to the desired concentration in Assay Buffer. The optimal enzyme concentration should be determined empirically but a starting concentration of 0.2 µg/mL is a reasonable starting point.
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer. The final substrate concentration in the assay should ideally be at or below the Km value, if known, to ensure the reaction rate is proportional to the enzyme concentration. A typical starting concentration is 100 µM.
-
-
Assay Protocol:
-
Add 50 µL of the diluted FAP enzyme solution to each well of the 96-well black microplate.
-
Include control wells:
-
Substrate Blank: 50 µL of Assay Buffer without the enzyme. This is to measure the background fluorescence of the substrate.
-
No-Enzyme Control: 50 µL of Assay Buffer.
-
Positive Control (optional): A known FAP inhibitor to confirm assay performance.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well, bringing the total reaction volume to 100 µL.
-
Immediately place the microplate in the fluorescence reader, pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the increase in fluorescence intensity kinetically over a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes. The excitation wavelength should be set to approximately 380 nm and the emission wavelength to approximately 460 nm.
-
Determine the reaction velocity (Vmax) from the linear portion of the fluorescence versus time plot.
-
Subtract the rate of fluorescence increase from the substrate blank from all other readings.
-
The FAP activity can be calculated using a standard curve of free AMC to convert the change in fluorescence units per minute to the amount of product formed per minute.
-
Conclusion
Both this compound and Z-Gly-Pro-AMC can serve as effective fluorogenic substrates for the measurement of FAP activity. The choice between them may depend on the specific experimental goals, such as routine activity screening versus detailed kinetic characterization. Z-Gly-Pro-AMC is a well-established substrate and has been used extensively in the literature, providing a good basis for comparison with other studies. However, researchers should be aware of the potential for cross-reactivity of this compound with other prolyl endopeptidases, which may necessitate the use of specific inhibitors to ensure the measured activity is solely from FAP. For the most accurate and specific FAP activity measurements, the use of more recently developed, highly selective FAP substrates should also be considered.
References
A Head-to-Head Comparison of Suc-Gly-Pro-AMC and Z-Gly-Pro-AMC for Fibroblast Activation Protein (FAP) Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Fibroblast Activation Protein (FAP), a serine protease with both dipeptidyl peptidase and endopeptidase activity, is a compelling therapeutic target due to its selective expression on cancer-associated fibroblasts in the tumor microenvironment.[1] Accurate and reliable measurement of FAP activity is crucial for basic research and the development of FAP-targeted therapies. This guide provides an objective comparison of two commonly used fluorogenic substrates, Succinyl-Glycyl-L-prolyl-7-amino-4-methylcoumarin (Suc-Gly-Pro-AMC) and N-Carbobenzoxy-Glycyl-L-prolyl-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC), for the determination of FAP activity.
Performance Data at a Glance
The choice of substrate can significantly impact the sensitivity and accuracy of FAP activity assays. While both this compound and Z-Gly-Pro-AMC are utilized, their kinetic parameters with FAP can differ. The following table summarizes available quantitative data for each substrate. Note: Kinetic parameters are often context-dependent and can vary based on experimental conditions. The data presented here is compiled from available literature and may not represent a direct head-to-head comparison under identical conditions.
| Substrate | Michaelis Constant (Km) | Catalytic Rate Constant (kcat) | Catalytic Efficiency (kcat/Km) | Notes |
| This compound | Data not readily available in a comparative context with Z-Gly-Pro-AMC for FAP. | Data not readily available. | Data not readily available. | Also a substrate for other prolyl endopeptidases like PREP, which can affect specificity. |
| Z-Gly-Pro-AMC | Lower Km values indicate higher affinity. One study reported an ~18-fold increase in catalytic efficiency for FAP with Z-Gly-Pro-AMC compared to the unblocked Gly-Pro-AMC. | Data not readily available. | Reported to have lower cleavage efficiency and selectivity compared to some newer, more specific FAP substrates. | Commonly used as a reference substrate in FAP inhibitor screening assays. |
Deciphering the Enzymatic Reaction: A Visual Workflow
The enzymatic assay for FAP activity using either this compound or Z-Gly-Pro-AMC follows a straightforward principle. The substrate, which is non-fluorescent, is cleaved by FAP at the C-terminal side of the proline residue. This releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group, which can be quantified to determine the rate of the enzymatic reaction.
Caption: Workflow for a typical FAP enzymatic activity assay.
FAP's Role in Cellular Signaling
FAP is implicated in several signaling pathways that are crucial for tumor growth, invasion, and metastasis. Understanding these pathways provides context for the importance of accurately measuring FAP's enzymatic activity. FAP can influence signaling cascades such as the Transforming Growth Factor-beta (TGF-β), Phosphoinositide 3-kinase (PI3K)/AKT, and Extracellular signal-regulated kinase (ERK) pathways.[2]
Caption: Key signaling pathways influenced by FAP activity.
Detailed Experimental Protocols
The following provides a generalized, yet detailed, protocol for a continuous kinetic fluorometric assay to measure FAP activity. This protocol can be adapted for use with either this compound or Z-Gly-Pro-AMC.
Materials:
-
Recombinant Human FAP (e.g., R&D Systems, Cat# 3715-SE)
-
This compound or Z-Gly-Pro-AMC (e.g., MedchemExpress)
-
Assay Buffer: 50 mM Tris, pH 7.5, 1 M NaCl, 1 mg/mL BSA
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the chosen substrate (this compound or Z-Gly-Pro-AMC) in DMSO. A typical stock concentration is 10 mM.
-
Dilute the recombinant FAP enzyme to the desired concentration in Assay Buffer. The optimal enzyme concentration should be determined empirically but a starting concentration of 0.2 µg/mL is a reasonable starting point.
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer. The final substrate concentration in the assay should ideally be at or below the Km value, if known, to ensure the reaction rate is proportional to the enzyme concentration. A typical starting concentration is 100 µM.
-
-
Assay Protocol:
-
Add 50 µL of the diluted FAP enzyme solution to each well of the 96-well black microplate.
-
Include control wells:
-
Substrate Blank: 50 µL of Assay Buffer without the enzyme. This is to measure the background fluorescence of the substrate.
-
No-Enzyme Control: 50 µL of Assay Buffer.
-
Positive Control (optional): A known FAP inhibitor to confirm assay performance.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well, bringing the total reaction volume to 100 µL.
-
Immediately place the microplate in the fluorescence reader, pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the increase in fluorescence intensity kinetically over a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes. The excitation wavelength should be set to approximately 380 nm and the emission wavelength to approximately 460 nm.
-
Determine the reaction velocity (Vmax) from the linear portion of the fluorescence versus time plot.
-
Subtract the rate of fluorescence increase from the substrate blank from all other readings.
-
The FAP activity can be calculated using a standard curve of free AMC to convert the change in fluorescence units per minute to the amount of product formed per minute.
-
Conclusion
Both this compound and Z-Gly-Pro-AMC can serve as effective fluorogenic substrates for the measurement of FAP activity. The choice between them may depend on the specific experimental goals, such as routine activity screening versus detailed kinetic characterization. Z-Gly-Pro-AMC is a well-established substrate and has been used extensively in the literature, providing a good basis for comparison with other studies. However, researchers should be aware of the potential for cross-reactivity of this compound with other prolyl endopeptidases, which may necessitate the use of specific inhibitors to ensure the measured activity is solely from FAP. For the most accurate and specific FAP activity measurements, the use of more recently developed, highly selective FAP substrates should also be considered.
References
A Researcher's Guide to Measuring Prolyl Endopeptidase Activity: A Comparative Analysis of Alternative Substrates
For researchers, scientists, and drug development professionals, the accurate measurement of prolyl endopeptidase (PREP) activity is crucial for advancing our understanding of its role in health and disease. This guide provides an objective comparison of commonly used substrates for PREP activity assays, supported by quantitative data and detailed experimental protocols to aid in the selection of the most appropriate method for your research needs.
Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that plays a significant role in the maturation and degradation of neuropeptides and peptide hormones.[1] Its involvement in neurological disorders and other diseases has made it a key target for therapeutic intervention. The selection of a suitable substrate is paramount for obtaining reliable and reproducible measurements of PREP activity. This guide compares the performance of fluorogenic, chromogenic, and internally quenched fluorogenic substrates.
Quantitative Comparison of Substrate Performance
The efficiency of a substrate is determined by its kinetic parameters: the Michaelis constant (Km), maximal velocity (Vmax), and the catalytic constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a greater turnover number. The kcat/Km ratio is a measure of the enzyme's catalytic efficiency.
Below is a summary of the kinetic parameters for various substrates with human prolyl endopeptidase.
| Substrate Type | Substrate Name | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Key Considerations |
| Fluorogenic | Z-Gly-Pro-AMC | 116.52 | 0.44 | 3,770 | High sensitivity; potential cross-reactivity with FAP.[2][3] |
| Z-Ala-Pro-AMC | 162.23 | 1.39 | 8,560 | Higher turnover than Z-Gly-Pro-AMC.[2] | |
| Ala-Ala-Pro-AMC | 3200 | 1.15 | 360 | Lower affinity compared to Z-protected substrates.[2] | |
| Chromogenic | Z-Gly-Pro-pNA | ~810 | 505 | 623,000 | Less sensitive than fluorogenic substrates; requires spectrophotometer. |
| Suc-Ala-Pro-pNA | Varies | Varies | Varies | Lower solubility can be a limitation. | |
| Internally Quenched Fluorogenic | Abz-RPPGFSPFRQ-EDDnp | 0.74 | N/A | N/A | High sensitivity; requires specialized synthesis. |
| Abz-FPQ-EDDnp | 0.65 | N/A | N/A | Considered specific for a urinary prolyl endopeptidase. |
Z-Gly-Pro-AMC: N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin Z-Ala-Pro-AMC: N-benzyloxycarbonyl-alanyl-prolyl-7-amino-4-methylcoumarin Ala-Ala-Pro-AMC: Alanyl-alanyl-prolyl-7-amino-4-methylcoumarin Z-Gly-Pro-pNA: N-benzyloxycarbonyl-glycyl-prolyl-p-nitroanilide Suc-Ala-Pro-pNA: Succinyl-alanyl-prolyl-p-nitroanilide Abz-RPPGFSPFRQ-EDDnp: ortho-aminobenzoyl-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-Gln-N-[2,4-dinitrophenyl]ethylenediamine Abz-FPQ-EDDnp: ortho-aminobenzoyl-Phe-Pro-Gln-N-[2,4-dinitrophenyl]ethylenediamine N/A: Data not available in the searched literature. Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition) and the source of the enzyme.
Experimental Protocols
Detailed methodologies are essential for the successful implementation of PREP activity assays. Below are protocols for the key substrate types.
This protocol is adapted from standard methodologies for measuring PREP activity using a fluorogenic substrate.
Materials:
-
Purified prolyl endopeptidase
-
Z-Gly-Pro-AMC (stock solution in DMSO)
-
Assay Buffer: 0.1 M sodium/potassium phosphate (B84403) buffer, pH 7.0, containing 0.1 mM DTT
-
96-well black microtiter plates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Z-Gly-Pro-AMC in DMSO.
-
Dilute the PREP enzyme to the desired concentration in the assay buffer.
-
Prepare a working solution of Z-Gly-Pro-AMC in the assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the desired volume of assay buffer.
-
Add the PREP enzyme solution to each well.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the Z-Gly-Pro-AMC working solution to each well.
-
Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the increase in fluorescence intensity over time at an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the fluorescence versus time plot.
-
For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
-
This protocol is based on the principle of measuring the release of p-nitroaniline (pNA).
Materials:
-
Purified prolyl endopeptidase
-
Z-Gly-Pro-pNA (stock solution in a suitable solvent like DMSO)
-
Assay Buffer: e.g., 20 mM Tris-HCl (pH 8.0) with 100 mM NaCl
-
96-well clear microtiter plates
-
Spectrophotometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Z-Gly-Pro-pNA in DMSO.
-
Dilute the PREP enzyme to the desired concentration in the assay buffer.
-
Prepare a series of substrate dilutions in the assay buffer.
-
-
Assay Setup:
-
Add the assay buffer and the PREP enzyme solution to the wells of the microplate.
-
Pre-warm the plate to the desired reaction temperature (e.g., 34°C).
-
-
Reaction Initiation and Measurement:
-
Start the reaction by adding the Z-Gly-Pro-pNA substrate solution to each well.
-
Monitor the increase in absorbance at 410 nm over time.
-
-
Data Analysis:
-
Determine the initial velocity (V₀) from the linear phase of the absorbance versus time curve.
-
Use a standard curve of pNA to convert the change in absorbance to the concentration of product formed.
-
For kinetic analysis, plot 1/V₀ versus 1/[Substrate] (Lineweaver-Burk plot) to determine Km and Vmax.
-
This is a generalized protocol for using an internally quenched fluorogenic substrate.
Materials:
-
Purified prolyl endopeptidase
-
Internally quenched fluorogenic substrate (e.g., containing a fluorophore like o-aminobenzoyl (Abz) and a quencher like 2,4-dinitrophenyl (Dnp))
-
Assay Buffer appropriate for the specific enzyme and substrate
-
96-well black microtiter plates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Dissolve the IQFS in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Dilute the PREP enzyme and the IQFS to their working concentrations in the assay buffer.
-
-
Assay Setup:
-
Add the assay buffer and enzyme solution to the microplate wells.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the IQFS solution.
-
Continuously monitor the increase in fluorescence as the enzyme cleaves the substrate, separating the fluorophore from the quencher. The excitation and emission wavelengths will be specific to the fluorophore used.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence increase over time.
-
Determine kinetic parameters by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.
-
Visualizing Experimental and Biological Context
To better understand the experimental process and the biological relevance of PREP, the following diagrams are provided.
References
A Researcher's Guide to Measuring Prolyl Endopeptidase Activity: A Comparative Analysis of Alternative Substrates
For researchers, scientists, and drug development professionals, the accurate measurement of prolyl endopeptidase (PREP) activity is crucial for advancing our understanding of its role in health and disease. This guide provides an objective comparison of commonly used substrates for PREP activity assays, supported by quantitative data and detailed experimental protocols to aid in the selection of the most appropriate method for your research needs.
Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that plays a significant role in the maturation and degradation of neuropeptides and peptide hormones.[1] Its involvement in neurological disorders and other diseases has made it a key target for therapeutic intervention. The selection of a suitable substrate is paramount for obtaining reliable and reproducible measurements of PREP activity. This guide compares the performance of fluorogenic, chromogenic, and internally quenched fluorogenic substrates.
Quantitative Comparison of Substrate Performance
The efficiency of a substrate is determined by its kinetic parameters: the Michaelis constant (Km), maximal velocity (Vmax), and the catalytic constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a greater turnover number. The kcat/Km ratio is a measure of the enzyme's catalytic efficiency.
Below is a summary of the kinetic parameters for various substrates with human prolyl endopeptidase.
| Substrate Type | Substrate Name | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Key Considerations |
| Fluorogenic | Z-Gly-Pro-AMC | 116.52 | 0.44 | 3,770 | High sensitivity; potential cross-reactivity with FAP.[2][3] |
| Z-Ala-Pro-AMC | 162.23 | 1.39 | 8,560 | Higher turnover than Z-Gly-Pro-AMC.[2] | |
| Ala-Ala-Pro-AMC | 3200 | 1.15 | 360 | Lower affinity compared to Z-protected substrates.[2] | |
| Chromogenic | Z-Gly-Pro-pNA | ~810 | 505 | 623,000 | Less sensitive than fluorogenic substrates; requires spectrophotometer. |
| Suc-Ala-Pro-pNA | Varies | Varies | Varies | Lower solubility can be a limitation. | |
| Internally Quenched Fluorogenic | Abz-RPPGFSPFRQ-EDDnp | 0.74 | N/A | N/A | High sensitivity; requires specialized synthesis. |
| Abz-FPQ-EDDnp | 0.65 | N/A | N/A | Considered specific for a urinary prolyl endopeptidase. |
Z-Gly-Pro-AMC: N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin Z-Ala-Pro-AMC: N-benzyloxycarbonyl-alanyl-prolyl-7-amino-4-methylcoumarin Ala-Ala-Pro-AMC: Alanyl-alanyl-prolyl-7-amino-4-methylcoumarin Z-Gly-Pro-pNA: N-benzyloxycarbonyl-glycyl-prolyl-p-nitroanilide Suc-Ala-Pro-pNA: Succinyl-alanyl-prolyl-p-nitroanilide Abz-RPPGFSPFRQ-EDDnp: ortho-aminobenzoyl-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-Gln-N-[2,4-dinitrophenyl]ethylenediamine Abz-FPQ-EDDnp: ortho-aminobenzoyl-Phe-Pro-Gln-N-[2,4-dinitrophenyl]ethylenediamine N/A: Data not available in the searched literature. Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition) and the source of the enzyme.
Experimental Protocols
Detailed methodologies are essential for the successful implementation of PREP activity assays. Below are protocols for the key substrate types.
This protocol is adapted from standard methodologies for measuring PREP activity using a fluorogenic substrate.
Materials:
-
Purified prolyl endopeptidase
-
Z-Gly-Pro-AMC (stock solution in DMSO)
-
Assay Buffer: 0.1 M sodium/potassium phosphate buffer, pH 7.0, containing 0.1 mM DTT
-
96-well black microtiter plates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Z-Gly-Pro-AMC in DMSO.
-
Dilute the PREP enzyme to the desired concentration in the assay buffer.
-
Prepare a working solution of Z-Gly-Pro-AMC in the assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the desired volume of assay buffer.
-
Add the PREP enzyme solution to each well.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the Z-Gly-Pro-AMC working solution to each well.
-
Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the increase in fluorescence intensity over time at an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the fluorescence versus time plot.
-
For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
-
This protocol is based on the principle of measuring the release of p-nitroaniline (pNA).
Materials:
-
Purified prolyl endopeptidase
-
Z-Gly-Pro-pNA (stock solution in a suitable solvent like DMSO)
-
Assay Buffer: e.g., 20 mM Tris-HCl (pH 8.0) with 100 mM NaCl
-
96-well clear microtiter plates
-
Spectrophotometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Z-Gly-Pro-pNA in DMSO.
-
Dilute the PREP enzyme to the desired concentration in the assay buffer.
-
Prepare a series of substrate dilutions in the assay buffer.
-
-
Assay Setup:
-
Add the assay buffer and the PREP enzyme solution to the wells of the microplate.
-
Pre-warm the plate to the desired reaction temperature (e.g., 34°C).
-
-
Reaction Initiation and Measurement:
-
Start the reaction by adding the Z-Gly-Pro-pNA substrate solution to each well.
-
Monitor the increase in absorbance at 410 nm over time.
-
-
Data Analysis:
-
Determine the initial velocity (V₀) from the linear phase of the absorbance versus time curve.
-
Use a standard curve of pNA to convert the change in absorbance to the concentration of product formed.
-
For kinetic analysis, plot 1/V₀ versus 1/[Substrate] (Lineweaver-Burk plot) to determine Km and Vmax.
-
This is a generalized protocol for using an internally quenched fluorogenic substrate.
Materials:
-
Purified prolyl endopeptidase
-
Internally quenched fluorogenic substrate (e.g., containing a fluorophore like o-aminobenzoyl (Abz) and a quencher like 2,4-dinitrophenyl (Dnp))
-
Assay Buffer appropriate for the specific enzyme and substrate
-
96-well black microtiter plates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Dissolve the IQFS in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Dilute the PREP enzyme and the IQFS to their working concentrations in the assay buffer.
-
-
Assay Setup:
-
Add the assay buffer and enzyme solution to the microplate wells.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the IQFS solution.
-
Continuously monitor the increase in fluorescence as the enzyme cleaves the substrate, separating the fluorophore from the quencher. The excitation and emission wavelengths will be specific to the fluorophore used.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence increase over time.
-
Determine kinetic parameters by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.
-
Visualizing Experimental and Biological Context
To better understand the experimental process and the biological relevance of PREP, the following diagrams are provided.
References
Validation of a Suc-Gly-Pro-AMC-Based Assay for Clinical Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a Suc-Gly-Pro-AMC-based fluorometric assay for the quantification of Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP) activity in clinical samples, with alternative methods such as ELISA. This document is intended to assist researchers in selecting the appropriate assay for their specific needs by presenting objective performance data and detailed experimental protocols.
Introduction to this compound-Based Assays
The fluorogenic substrate succinyl-glycyl-L-prolyl-7-amido-4-methylcoumarin (this compound) is a valuable tool for measuring the enzymatic activity of post-proline cleaving enzymes. Primarily, it is utilized for the assessment of Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP, also known as Prolyl Oligopeptidase or POP).[1][2][3] Both FAP and PREP are serine proteases implicated in various physiological and pathological processes, including cancer progression and inflammation, making them important targets in clinical research and drug development.[4][5] The assay relies on the enzymatic cleavage of the amide bond C-terminal to the proline residue, which releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), allowing for a quantitative measure of enzyme activity.
Comparative Performance Data
The selection of an appropriate assay depends on various factors, including the required sensitivity, specificity, sample type, and throughput. Below is a comparison of the this compound-based fluorometric assay with a commercially available FAP ELISA.
Disclaimer: The following tables are compiled from different studies and commercial kit datasheets. The data is not from a direct head-to-head comparison in a single study and should be interpreted accordingly.
Table 1: Performance Characteristics of Fluorometric FAP/PREP Assay vs. FAP ELISA
| Parameter | Fluorometric Assay (Z-Gly-Pro-AMC) in Plasma | FAP Sandwich ELISA in Plasma/Serum | FAP Sandwich ELISA (SimpleStep®) in Plasma/Serum |
| Analyte Measured | Enzymatic Activity | Protein Concentration | Protein Concentration |
| Limit of Detection (LOD) | 0.009 U/L (combined FAP-PREP) | 12 pg/mL | 14.96 pg/mL |
| Limit of Quantitation (LOQ) | 0.027 U/L (combined FAP-PREP) | 16.38 pg/mL | 39.06 pg/mL |
| Assay Range | Not explicitly stated, depends on kinetic read | 16.38 - 4,000 pg/mL | 39.06 - 2,500 pg/mL |
| Precision (Intra-assay CV%) | PREP: 3%, FAP: 4% | <10% | Not specified |
| Precision (Inter-assay CV%) | PREP: 7%, FAP: 12% | <12% | Not specified |
| Sample Volume | 5 µL plasma | 1 µL plasma/serum | Not specified, typically 50-100 µL |
| Assay Time | ~45 minutes (kinetic read) | ~4 hours 45 minutes | ~1 hour 30 minutes |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any assay. Below are representative protocols for the this compound-based fluorometric assay and a standard FAP ELISA.
Protocol 1: Combined Kinetic Fluorometric Assay for FAP and PREP Activity in Human Plasma
This protocol is adapted from Bracke et al. (2019) and allows for the differentiation of FAP and PREP activity using specific inhibitors.
Materials:
-
Human EDTA-plasma samples
-
Z-Gly-Pro-AMC substrate (a close analog of this compound)
-
FAP inhibitor (e.g., UAMC1110)
-
PREP inhibitor (e.g., S17092)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Sample Preparation: Centrifuge blood samples to obtain platelet-poor plasma. Store plasma at -80°C until use.
-
Reaction Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Activity: 5 µL plasma + 10 µL DMSO (vehicle control)
-
PREP Activity: 5 µL plasma + 10 µL FAP inhibitor (final concentration ~250 nM)
-
FAP Activity: 5 µL plasma + 10 µL PREP inhibitor (final concentration ~250 nM)
-
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C.
-
Initiate Reaction: Add 35 µL of pre-heated Z-Gly-Pro-AMC substrate (final concentration ~266 µM) to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorometer pre-heated to 37°C and measure the fluorescence kinetically for 30 minutes.
-
Data Analysis: Calculate the rate of AMC production (slope of the fluorescence versus time curve). FAP activity is determined from the wells with the PREP inhibitor, and PREP activity from the wells with the FAP inhibitor.
Protocol 2: Human FAP Sandwich ELISA
This is a general protocol based on commercially available kits.
Materials:
-
Human serum or plasma samples
-
FAP ELISA kit containing:
-
Pre-coated 96-well plate with capture antibody
-
FAP standard
-
Biotinylated detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution
-
Wash buffer
-
-
Microplate reader (450 nm)
Procedure:
-
Standard and Sample Preparation: Reconstitute the FAP standard and prepare a serial dilution series. Dilute samples as recommended in the kit manual.
-
Assay Procedure:
-
Add 100 µL of standards and samples to the appropriate wells.
-
Incubate as per the kit instructions (typically 2.5 hours at room temperature).
-
Wash the wells multiple times with wash buffer.
-
Add 100 µL of biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate for 45 minutes at room temperature.
-
Wash the wells.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
-
Measurement: Read the absorbance at 450 nm within 30 minutes.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of FAP in the samples from the standard curve.
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
To further clarify the methodologies and the biological context, the following diagrams have been generated using the DOT language.
References
Validation of a Suc-Gly-Pro-AMC-Based Assay for Clinical Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a Suc-Gly-Pro-AMC-based fluorometric assay for the quantification of Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP) activity in clinical samples, with alternative methods such as ELISA. This document is intended to assist researchers in selecting the appropriate assay for their specific needs by presenting objective performance data and detailed experimental protocols.
Introduction to this compound-Based Assays
The fluorogenic substrate succinyl-glycyl-L-prolyl-7-amido-4-methylcoumarin (this compound) is a valuable tool for measuring the enzymatic activity of post-proline cleaving enzymes. Primarily, it is utilized for the assessment of Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP, also known as Prolyl Oligopeptidase or POP).[1][2][3] Both FAP and PREP are serine proteases implicated in various physiological and pathological processes, including cancer progression and inflammation, making them important targets in clinical research and drug development.[4][5] The assay relies on the enzymatic cleavage of the amide bond C-terminal to the proline residue, which releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), allowing for a quantitative measure of enzyme activity.
Comparative Performance Data
The selection of an appropriate assay depends on various factors, including the required sensitivity, specificity, sample type, and throughput. Below is a comparison of the this compound-based fluorometric assay with a commercially available FAP ELISA.
Disclaimer: The following tables are compiled from different studies and commercial kit datasheets. The data is not from a direct head-to-head comparison in a single study and should be interpreted accordingly.
Table 1: Performance Characteristics of Fluorometric FAP/PREP Assay vs. FAP ELISA
| Parameter | Fluorometric Assay (Z-Gly-Pro-AMC) in Plasma | FAP Sandwich ELISA in Plasma/Serum | FAP Sandwich ELISA (SimpleStep®) in Plasma/Serum |
| Analyte Measured | Enzymatic Activity | Protein Concentration | Protein Concentration |
| Limit of Detection (LOD) | 0.009 U/L (combined FAP-PREP) | 12 pg/mL | 14.96 pg/mL |
| Limit of Quantitation (LOQ) | 0.027 U/L (combined FAP-PREP) | 16.38 pg/mL | 39.06 pg/mL |
| Assay Range | Not explicitly stated, depends on kinetic read | 16.38 - 4,000 pg/mL | 39.06 - 2,500 pg/mL |
| Precision (Intra-assay CV%) | PREP: 3%, FAP: 4% | <10% | Not specified |
| Precision (Inter-assay CV%) | PREP: 7%, FAP: 12% | <12% | Not specified |
| Sample Volume | 5 µL plasma | 1 µL plasma/serum | Not specified, typically 50-100 µL |
| Assay Time | ~45 minutes (kinetic read) | ~4 hours 45 minutes | ~1 hour 30 minutes |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any assay. Below are representative protocols for the this compound-based fluorometric assay and a standard FAP ELISA.
Protocol 1: Combined Kinetic Fluorometric Assay for FAP and PREP Activity in Human Plasma
This protocol is adapted from Bracke et al. (2019) and allows for the differentiation of FAP and PREP activity using specific inhibitors.
Materials:
-
Human EDTA-plasma samples
-
Z-Gly-Pro-AMC substrate (a close analog of this compound)
-
FAP inhibitor (e.g., UAMC1110)
-
PREP inhibitor (e.g., S17092)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Sample Preparation: Centrifuge blood samples to obtain platelet-poor plasma. Store plasma at -80°C until use.
-
Reaction Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Activity: 5 µL plasma + 10 µL DMSO (vehicle control)
-
PREP Activity: 5 µL plasma + 10 µL FAP inhibitor (final concentration ~250 nM)
-
FAP Activity: 5 µL plasma + 10 µL PREP inhibitor (final concentration ~250 nM)
-
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C.
-
Initiate Reaction: Add 35 µL of pre-heated Z-Gly-Pro-AMC substrate (final concentration ~266 µM) to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorometer pre-heated to 37°C and measure the fluorescence kinetically for 30 minutes.
-
Data Analysis: Calculate the rate of AMC production (slope of the fluorescence versus time curve). FAP activity is determined from the wells with the PREP inhibitor, and PREP activity from the wells with the FAP inhibitor.
Protocol 2: Human FAP Sandwich ELISA
This is a general protocol based on commercially available kits.
Materials:
-
Human serum or plasma samples
-
FAP ELISA kit containing:
-
Pre-coated 96-well plate with capture antibody
-
FAP standard
-
Biotinylated detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution
-
Wash buffer
-
-
Microplate reader (450 nm)
Procedure:
-
Standard and Sample Preparation: Reconstitute the FAP standard and prepare a serial dilution series. Dilute samples as recommended in the kit manual.
-
Assay Procedure:
-
Add 100 µL of standards and samples to the appropriate wells.
-
Incubate as per the kit instructions (typically 2.5 hours at room temperature).
-
Wash the wells multiple times with wash buffer.
-
Add 100 µL of biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate for 45 minutes at room temperature.
-
Wash the wells.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
-
Measurement: Read the absorbance at 450 nm within 30 minutes.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of FAP in the samples from the standard curve.
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
To further clarify the methodologies and the biological context, the following diagrams have been generated using the DOT language.
References
Navigating Protease Specificity: A Comparative Guide to Suc-Gly-Pro-AMC Cross-Reactivity
For researchers and drug development professionals, the precise characterization of protease activity is fundamental. The fluorogenic substrate Succinyl-Glycyl-L-Prolyl-7-amino-4-methylcoumarin (Suc-Gly-Pro-AMC) is a widely utilized tool for the sensitive detection of specific serine protease activity. This guide provides an objective comparison of the substrate's performance with key serine proteases, supported by available experimental data, detailed protocols, and visual representations of experimental workflows and relevant signaling pathways.
Quantitative Comparison of Serine Protease Activity with this compound
The specificity of this compound is primarily directed towards proteases that recognize and cleave peptide bonds C-terminal to a proline residue. The following table summarizes the known and expected reactivity of this substrate with several key serine proteases. Direct comparative studies across a wide range of proteases using this compound are limited; therefore, some data are inferred from studies using structurally similar substrates, such as Z-Gly-Pro-AMC, and the known specificity of the enzymes.
| Protease | P1-P1' Cleavage Specificity | Expected Reactivity with this compound | Kinetic Parameters (kcat/Km, M⁻¹s⁻¹) |
| Fibroblast Activation Protein (FAP) | Gly-Pro↓ | High | 7.4 x 10³ (for Z-Gly-Pro-AMC) |
| Prolyl Endopeptidase (PREP/POP) | Pro-Xaa↓ | High | Data not available; exhibits substrate inhibition kinetics[1][2] |
| Dipeptidyl Peptidase IV (DPP-4) | X-Pro↓ (dipeptides) | Low to Negligible | Very low for N-terminally blocked substrates |
| Trypsin | Lys/Arg↓ | Negligible | Not reported |
| Chymotrypsin | Phe/Tyr/Trp↓ | Negligible | Not reported |
| Neutrophil Elastase | Val/Ala/Ile↓ | Negligible | Not reported |
Note: The kinetic parameter for FAP is based on the substrate Z-Gly-Pro-AMC, which is structurally similar to this compound. The N-terminal blocking group can influence enzyme-substrate interactions.
Experimental Protocols
General Protocol for Assessing Serine Protease Activity using this compound
This protocol provides a generalized method for determining the activity of a serine protease of interest using this compound in a 96-well plate format.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Purified serine protease of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm
Procedure:
-
Substrate Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Protect the stock solution from light and store it at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the assay, dilute the stock solution to the desired working concentrations in Assay Buffer.
-
-
Enzyme Preparation:
-
Reconstitute or dilute the purified serine protease to a working stock concentration in Assay Buffer.
-
The optimal final enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired measurement period.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the appropriate volume of Assay Buffer.
-
Add the enzyme solution to the designated wells.
-
Include the following controls:
-
No-Enzyme Control: Assay Buffer and substrate solution only (to measure substrate auto-hydrolysis).
-
No-Substrate Control: Assay Buffer and enzyme solution only (to measure background fluorescence).
-
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the this compound working solution to all wells.
-
Immediately place the plate in the pre-warmed fluorometric microplate reader.
-
Measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-substrate and no-enzyme controls) from the experimental readings.
-
Determine the initial reaction velocity (V₀) for each reaction by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Enzyme activity can be expressed in relative fluorescence units (RFU) per minute or converted to molar concentration of product formed per minute using a standard curve generated with free 7-amino-4-methylcoumarin (B1665955) (AMC).
-
Visualizing Experimental and Biological Pathways
To aid in the conceptualization of the experimental process and the biological context of a key target protease, the following diagrams are provided.
References
Navigating Protease Specificity: A Comparative Guide to Suc-Gly-Pro-AMC Cross-Reactivity
For researchers and drug development professionals, the precise characterization of protease activity is fundamental. The fluorogenic substrate Succinyl-Glycyl-L-Prolyl-7-amino-4-methylcoumarin (Suc-Gly-Pro-AMC) is a widely utilized tool for the sensitive detection of specific serine protease activity. This guide provides an objective comparison of the substrate's performance with key serine proteases, supported by available experimental data, detailed protocols, and visual representations of experimental workflows and relevant signaling pathways.
Quantitative Comparison of Serine Protease Activity with this compound
The specificity of this compound is primarily directed towards proteases that recognize and cleave peptide bonds C-terminal to a proline residue. The following table summarizes the known and expected reactivity of this substrate with several key serine proteases. Direct comparative studies across a wide range of proteases using this compound are limited; therefore, some data are inferred from studies using structurally similar substrates, such as Z-Gly-Pro-AMC, and the known specificity of the enzymes.
| Protease | P1-P1' Cleavage Specificity | Expected Reactivity with this compound | Kinetic Parameters (kcat/Km, M⁻¹s⁻¹) |
| Fibroblast Activation Protein (FAP) | Gly-Pro↓ | High | 7.4 x 10³ (for Z-Gly-Pro-AMC) |
| Prolyl Endopeptidase (PREP/POP) | Pro-Xaa↓ | High | Data not available; exhibits substrate inhibition kinetics[1][2] |
| Dipeptidyl Peptidase IV (DPP-4) | X-Pro↓ (dipeptides) | Low to Negligible | Very low for N-terminally blocked substrates |
| Trypsin | Lys/Arg↓ | Negligible | Not reported |
| Chymotrypsin | Phe/Tyr/Trp↓ | Negligible | Not reported |
| Neutrophil Elastase | Val/Ala/Ile↓ | Negligible | Not reported |
Note: The kinetic parameter for FAP is based on the substrate Z-Gly-Pro-AMC, which is structurally similar to this compound. The N-terminal blocking group can influence enzyme-substrate interactions.
Experimental Protocols
General Protocol for Assessing Serine Protease Activity using this compound
This protocol provides a generalized method for determining the activity of a serine protease of interest using this compound in a 96-well plate format.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Purified serine protease of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm
Procedure:
-
Substrate Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Protect the stock solution from light and store it at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the assay, dilute the stock solution to the desired working concentrations in Assay Buffer.
-
-
Enzyme Preparation:
-
Reconstitute or dilute the purified serine protease to a working stock concentration in Assay Buffer.
-
The optimal final enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired measurement period.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the appropriate volume of Assay Buffer.
-
Add the enzyme solution to the designated wells.
-
Include the following controls:
-
No-Enzyme Control: Assay Buffer and substrate solution only (to measure substrate auto-hydrolysis).
-
No-Substrate Control: Assay Buffer and enzyme solution only (to measure background fluorescence).
-
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the this compound working solution to all wells.
-
Immediately place the plate in the pre-warmed fluorometric microplate reader.
-
Measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-substrate and no-enzyme controls) from the experimental readings.
-
Determine the initial reaction velocity (V₀) for each reaction by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Enzyme activity can be expressed in relative fluorescence units (RFU) per minute or converted to molar concentration of product formed per minute using a standard curve generated with free 7-amino-4-methylcoumarin (AMC).
-
Visualizing Experimental and Biological Pathways
To aid in the conceptualization of the experimental process and the biological context of a key target protease, the following diagrams are provided.
References
A Comparative Guide to Fluorogenic and Colorimetric Assays for Measuring Fibroblast Activation Protein (FAP) Activity
For Researchers, Scientists, and Drug Development Professionals
Fibroblast Activation Protein (FAP), a serine protease with post-proline dipeptidyl peptidase and endopeptidase activity, is a compelling therapeutic target and biomarker, particularly in oncology and fibrosis. Its enzymatic activity is a critical parameter in understanding its pathological roles and in the development of targeted inhibitors. The two most common methods for quantifying FAP activity are fluorogenic and colorimetric assays. This guide provides an objective comparison of these two methodologies, supported by experimental principles and data, to aid researchers in selecting the most appropriate assay for their needs.
At a Glance: Fluorogenic vs. Colorimetric FAP Activity Assays
| Feature | Fluorogenic Assays | Colorimetric Assays |
| Principle | Enzymatic cleavage of a non-fluorescent substrate to release a fluorescent product. | Enzymatic cleavage of a chromogenic substrate to release a colored product. |
| Typical Substrate | Peptides conjugated to a fluorophore (e.g., AMC, AFC). A common example is (Z)-Gly-Pro-AMC. | Peptides conjugated to a chromogen (e.g., p-nitroaniline). A potential substrate is Gly-Pro-p-nitroanilide. |
| Sensitivity | High. Capable of detecting low picogram levels of FAP.[1] | Moderate to Low. Generally less sensitive than fluorogenic assays.[2] |
| Dynamic Range | Wide. | Narrower compared to fluorogenic assays. |
| Throughput | High. Amenable to high-throughput screening (HTS).[3] | Moderate. Can be adapted for multi-well plate formats. |
| Instrumentation | Fluorescence plate reader or spectrofluorometer required. | Standard spectrophotometer or microplate reader required. |
| Cost | Generally higher due to more complex substrate synthesis and instrumentation. | Generally lower cost for substrates and instrumentation.[2] |
| Interference | Potential for interference from fluorescent compounds in the sample. | Potential for interference from colored compounds or light-scattering in the sample. |
| Primary Application | Kinetic studies, inhibitor screening, and quantification of low FAP activity.[3] | End-point assays where high sensitivity is not the primary requirement. |
The Enzymatic Activity of FAP: A Central Signaling Pathway
Fibroblast Activation Protein is a type II transmembrane serine protease that plays a significant role in tissue remodeling, particularly in the tumor microenvironment and fibrotic tissues. Its enzymatic activity, specifically its ability to cleave peptides after a proline residue, is central to its function. Understanding this activity is key to developing targeted therapies.
Figure 1. FAP Enzymatic Activity Pathway.
Fluorogenic Assays for FAP Activity
Fluorogenic assays are the most widely used method for quantifying FAP activity due to their high sensitivity and suitability for high-throughput applications.
Principle
These assays employ a synthetic peptide substrate that contains a sequence recognized and cleaved by FAP (commonly Gly-Pro). This peptide is conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC), in a manner that quenches its fluorescence. Upon enzymatic cleavage by FAP, the fluorophore is released, resulting in a significant increase in fluorescence intensity that is directly proportional to FAP activity.
References
A Comparative Guide to Fluorogenic and Colorimetric Assays for Measuring Fibroblast Activation Protein (FAP) Activity
For Researchers, Scientists, and Drug Development Professionals
Fibroblast Activation Protein (FAP), a serine protease with post-proline dipeptidyl peptidase and endopeptidase activity, is a compelling therapeutic target and biomarker, particularly in oncology and fibrosis. Its enzymatic activity is a critical parameter in understanding its pathological roles and in the development of targeted inhibitors. The two most common methods for quantifying FAP activity are fluorogenic and colorimetric assays. This guide provides an objective comparison of these two methodologies, supported by experimental principles and data, to aid researchers in selecting the most appropriate assay for their needs.
At a Glance: Fluorogenic vs. Colorimetric FAP Activity Assays
| Feature | Fluorogenic Assays | Colorimetric Assays |
| Principle | Enzymatic cleavage of a non-fluorescent substrate to release a fluorescent product. | Enzymatic cleavage of a chromogenic substrate to release a colored product. |
| Typical Substrate | Peptides conjugated to a fluorophore (e.g., AMC, AFC). A common example is (Z)-Gly-Pro-AMC. | Peptides conjugated to a chromogen (e.g., p-nitroaniline). A potential substrate is Gly-Pro-p-nitroanilide. |
| Sensitivity | High. Capable of detecting low picogram levels of FAP.[1] | Moderate to Low. Generally less sensitive than fluorogenic assays.[2] |
| Dynamic Range | Wide. | Narrower compared to fluorogenic assays. |
| Throughput | High. Amenable to high-throughput screening (HTS).[3] | Moderate. Can be adapted for multi-well plate formats. |
| Instrumentation | Fluorescence plate reader or spectrofluorometer required. | Standard spectrophotometer or microplate reader required. |
| Cost | Generally higher due to more complex substrate synthesis and instrumentation. | Generally lower cost for substrates and instrumentation.[2] |
| Interference | Potential for interference from fluorescent compounds in the sample. | Potential for interference from colored compounds or light-scattering in the sample. |
| Primary Application | Kinetic studies, inhibitor screening, and quantification of low FAP activity.[3] | End-point assays where high sensitivity is not the primary requirement. |
The Enzymatic Activity of FAP: A Central Signaling Pathway
Fibroblast Activation Protein is a type II transmembrane serine protease that plays a significant role in tissue remodeling, particularly in the tumor microenvironment and fibrotic tissues. Its enzymatic activity, specifically its ability to cleave peptides after a proline residue, is central to its function. Understanding this activity is key to developing targeted therapies.
Figure 1. FAP Enzymatic Activity Pathway.
Fluorogenic Assays for FAP Activity
Fluorogenic assays are the most widely used method for quantifying FAP activity due to their high sensitivity and suitability for high-throughput applications.
Principle
These assays employ a synthetic peptide substrate that contains a sequence recognized and cleaved by FAP (commonly Gly-Pro). This peptide is conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC), in a manner that quenches its fluorescence. Upon enzymatic cleavage by FAP, the fluorophore is released, resulting in a significant increase in fluorescence intensity that is directly proportional to FAP activity.
References
A Comparative Guide to Fluorogenic Substrates for Collagenase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Collagenases, a class of matrix metalloproteinases (MMPs), are critical enzymes involved in the turnover of extracellular matrix proteins. Their dysregulation is implicated in a variety of physiological and pathological processes, including tissue remodeling, wound healing, arthritis, and cancer metastasis.[1][2] Accurate and sensitive measurement of collagenase activity is therefore paramount for both basic research and the development of therapeutic inhibitors. This guide provides a comparative overview of different fluorogenic substrates used for the quantification of collagenase activity, supported by experimental data and detailed protocols.
Principle of Fluorogenic Collagenase Assays
The most prevalent method for measuring collagenase activity relies on the principle of Förster Resonance Energy Transfer (FRET).[1][2] These assays utilize synthetic peptide substrates that mimic the collagen cleavage site. A fluorescent reporter molecule (fluorophore) and a quencher molecule are attached to the peptide. In the intact substrate, the proximity of the quencher to the fluorophore suppresses its fluorescence. Upon cleavage by collagenase, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1]
An alternative approach involves the use of native collagen labeled with a fluorophore, such as 2-methoxy-2,4-diphenyl-3(2H)-furanone, where the fluorescence of the intact substrate is quenched and increases upon degradation. Another method employs a two-step reaction where unlabeled native collagen or acetyl-peptides are first cleaved by collagenase, and the resulting fragments are then reacted with a fluorogenic reagent to produce a fluorescent signal.
Comparative Performance of Fluorogenic Substrates
The choice of substrate can significantly impact the sensitivity, specificity, and kinetic parameters of a collagenase assay. Below is a summary of quantitative data for various fluorogenic substrates.
| Substrate Type | Substrate Sequence/Name | Collagenase Type/Source | Km (µM) | Vmax (RFU/min/µg) | kcat/Km (µM⁻¹·h⁻¹) | Reference |
| FRET Peptide | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | Vertebrate Collagenase | 3 | - | 5.4 | |
| FRET Peptide | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | Vertebrate Gelatinase | 7 | - | 440 | |
| FRET Peptide | (Sequence not specified) | Collagenase Class I | 24.7 ± 4.8 | 808.8 ± 59.5 | - | |
| FRET Peptide | (Sequence not specified) | Collagenase Class I (with Ca²⁺) | 36.7 ± 10.2 | 1845.0 ± 226.0 | - | |
| Triple-Helical Peptide (fTHP-3) | Gly-Pro-Lys(Mca)-Gly-Pro-Gln-Gly~Leu-Arg-Gly-Gln-Lys(Dnp)-Gly-Ile/Val-Arg | MMP-1 | 61.2 | - | - | |
| Native Collagen | Type I Collagen (Calf Skin) | Vertebrate Collagenase | - | - | ~46 | |
| Acetyl Peptide | Ac-GPQGIAGQ | Human Collagenase-3 (MMP-13) | 1500 | - | - | |
| Native Collagen | Collagen IV | Human Collagenase-3 (MMP-13) | 1.65 | - | - |
Experimental Protocols
Below are detailed methodologies for performing a general collagenase activity assay and a screen for collagenase inhibitors using fluorogenic substrates.
General Collagenase Activity Assay
This protocol provides a framework for measuring the activity of purified or recombinant collagenase.
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 5 mM CaCl₂, and 0.05% Brij-35.
-
Fluorogenic Substrate: Reconstitute the substrate in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in Assay Buffer to the desired final working concentration (e.g., 10 µM). Protect the solution from light.
-
Collagenase Enzyme: Prepare a stock solution of the collagenase in cold Assay Buffer. The optimal concentration should be determined empirically, but a starting point of 1-10 µg/mL is common.
Assay Procedure:
-
In a 96-well black microplate, add 50 µL of Assay Buffer to the blank wells.
-
Add 50 µL of the collagenase solution to the sample wells.
-
To a set of control wells, add 50 µL of Assay Buffer (no enzyme control).
-
Initiate the reaction by adding 50 µL of the substrate working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 495/515 nm for FITC-based substrates).
-
Monitor the increase in fluorescence intensity over time.
Data Analysis:
-
Subtract the background fluorescence from the blank wells from all other readings.
-
Plot the fluorescence intensity versus time.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve. The collagenase activity is proportional to V₀.
Screening for Collagenase Inhibitors
This protocol is adapted for high-throughput screening of potential collagenase inhibitors.
Reagent Preparation:
-
As described in the General Assay protocol.
-
Inhibitor/Test Compounds: Dissolve test compounds and a known collagenase inhibitor (e.g., 1,10-Phenanthroline) in a suitable solvent (e.g., DMSO) to create stock solutions.
Assay Procedure:
-
In a 96-well plate, add 40 µL of Assay Buffer to each well.
-
Add 10 µL of the test compound solution to the sample wells. For controls, add 10 µL of solvent (vehicle control) or a known inhibitor solution.
-
Add 25 µL of the collagenase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 25 µL of the substrate working solution to all wells.
-
Monitor fluorescence as described in the General Assay protocol.
Visualizations
Signaling Pathway: Collagenase in Cancer Metastasis
Caption: Role of collagenase in tumor cell invasion and metastasis.
Experimental Workflow: Collagenase Activity Assay
Caption: A typical workflow for a fluorogenic collagenase assay.
Logical Relationship: FRET-Based Substrate Cleavage
Caption: The mechanism of a FRET-based fluorogenic substrate.
References
A Comparative Guide to Fluorogenic Substrates for Collagenase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Collagenases, a class of matrix metalloproteinases (MMPs), are critical enzymes involved in the turnover of extracellular matrix proteins. Their dysregulation is implicated in a variety of physiological and pathological processes, including tissue remodeling, wound healing, arthritis, and cancer metastasis.[1][2] Accurate and sensitive measurement of collagenase activity is therefore paramount for both basic research and the development of therapeutic inhibitors. This guide provides a comparative overview of different fluorogenic substrates used for the quantification of collagenase activity, supported by experimental data and detailed protocols.
Principle of Fluorogenic Collagenase Assays
The most prevalent method for measuring collagenase activity relies on the principle of Förster Resonance Energy Transfer (FRET).[1][2] These assays utilize synthetic peptide substrates that mimic the collagen cleavage site. A fluorescent reporter molecule (fluorophore) and a quencher molecule are attached to the peptide. In the intact substrate, the proximity of the quencher to the fluorophore suppresses its fluorescence. Upon cleavage by collagenase, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1]
An alternative approach involves the use of native collagen labeled with a fluorophore, such as 2-methoxy-2,4-diphenyl-3(2H)-furanone, where the fluorescence of the intact substrate is quenched and increases upon degradation. Another method employs a two-step reaction where unlabeled native collagen or acetyl-peptides are first cleaved by collagenase, and the resulting fragments are then reacted with a fluorogenic reagent to produce a fluorescent signal.
Comparative Performance of Fluorogenic Substrates
The choice of substrate can significantly impact the sensitivity, specificity, and kinetic parameters of a collagenase assay. Below is a summary of quantitative data for various fluorogenic substrates.
| Substrate Type | Substrate Sequence/Name | Collagenase Type/Source | Km (µM) | Vmax (RFU/min/µg) | kcat/Km (µM⁻¹·h⁻¹) | Reference |
| FRET Peptide | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | Vertebrate Collagenase | 3 | - | 5.4 | |
| FRET Peptide | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | Vertebrate Gelatinase | 7 | - | 440 | |
| FRET Peptide | (Sequence not specified) | Collagenase Class I | 24.7 ± 4.8 | 808.8 ± 59.5 | - | |
| FRET Peptide | (Sequence not specified) | Collagenase Class I (with Ca²⁺) | 36.7 ± 10.2 | 1845.0 ± 226.0 | - | |
| Triple-Helical Peptide (fTHP-3) | Gly-Pro-Lys(Mca)-Gly-Pro-Gln-Gly~Leu-Arg-Gly-Gln-Lys(Dnp)-Gly-Ile/Val-Arg | MMP-1 | 61.2 | - | - | |
| Native Collagen | Type I Collagen (Calf Skin) | Vertebrate Collagenase | - | - | ~46 | |
| Acetyl Peptide | Ac-GPQGIAGQ | Human Collagenase-3 (MMP-13) | 1500 | - | - | |
| Native Collagen | Collagen IV | Human Collagenase-3 (MMP-13) | 1.65 | - | - |
Experimental Protocols
Below are detailed methodologies for performing a general collagenase activity assay and a screen for collagenase inhibitors using fluorogenic substrates.
General Collagenase Activity Assay
This protocol provides a framework for measuring the activity of purified or recombinant collagenase.
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 5 mM CaCl₂, and 0.05% Brij-35.
-
Fluorogenic Substrate: Reconstitute the substrate in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in Assay Buffer to the desired final working concentration (e.g., 10 µM). Protect the solution from light.
-
Collagenase Enzyme: Prepare a stock solution of the collagenase in cold Assay Buffer. The optimal concentration should be determined empirically, but a starting point of 1-10 µg/mL is common.
Assay Procedure:
-
In a 96-well black microplate, add 50 µL of Assay Buffer to the blank wells.
-
Add 50 µL of the collagenase solution to the sample wells.
-
To a set of control wells, add 50 µL of Assay Buffer (no enzyme control).
-
Initiate the reaction by adding 50 µL of the substrate working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 495/515 nm for FITC-based substrates).
-
Monitor the increase in fluorescence intensity over time.
Data Analysis:
-
Subtract the background fluorescence from the blank wells from all other readings.
-
Plot the fluorescence intensity versus time.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve. The collagenase activity is proportional to V₀.
Screening for Collagenase Inhibitors
This protocol is adapted for high-throughput screening of potential collagenase inhibitors.
Reagent Preparation:
-
As described in the General Assay protocol.
-
Inhibitor/Test Compounds: Dissolve test compounds and a known collagenase inhibitor (e.g., 1,10-Phenanthroline) in a suitable solvent (e.g., DMSO) to create stock solutions.
Assay Procedure:
-
In a 96-well plate, add 40 µL of Assay Buffer to each well.
-
Add 10 µL of the test compound solution to the sample wells. For controls, add 10 µL of solvent (vehicle control) or a known inhibitor solution.
-
Add 25 µL of the collagenase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 25 µL of the substrate working solution to all wells.
-
Monitor fluorescence as described in the General Assay protocol.
Visualizations
Signaling Pathway: Collagenase in Cancer Metastasis
Caption: Role of collagenase in tumor cell invasion and metastasis.
Experimental Workflow: Collagenase Activity Assay
Caption: A typical workflow for a fluorogenic collagenase assay.
Logical Relationship: FRET-Based Substrate Cleavage
Caption: The mechanism of a FRET-based fluorogenic substrate.
References
A Researcher's Guide to Validating the Specificity of Suc-Gly-Pro-AMC for a Target Enzyme
For researchers in enzymology and drug development, the fluorogenic substrate Succinyl-Glycyl-L-Prolyl-7-amino-4-methylcoumarin (Suc-Gly-Pro-AMC) is a valuable tool for assaying the activity of certain serine proteases. However, its utility is contingent on a thorough validation of its specificity for the intended target enzyme. This guide provides a comparative framework for validating the specificity of this compound, focusing on its primary targets: Fibroblast Activation Protein (FAP) and Prolyl Oligopeptidase (POP), also known as Prolyl Endopeptidase (PREP).
Due to the overlapping substrate specificities of FAP and POP, researchers must employ rigorous methods to discern the activity of their enzyme of interest.[1] This guide outlines a comparative approach, presenting key kinetic data, a detailed experimental protocol for determining specificity, and visual aids to clarify the underlying principles and workflows.
Comparative Analysis of Substrate Kinetics
A direct comparison of the kinetic parameters of this compound and an alternative substrate, Z-Gly-Pro-AMC, against both FAP and POP is the most effective method for validating specificity. The catalytic efficiency (kcat/Km) is a critical metric for this comparison, as it reflects how efficiently an enzyme can process a substrate.
Table 1: Comparison of Kinetic Parameters for Fluorogenic Substrates with FAP and POP
| Substrate | Target Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | FAP | Data not available | Data not available | Data not available |
| POP | Data not available | Data not available | Data not available | |
| Z-Gly-Pro-AMC | FAP | ~25 (for inhibition assays)[1] | Data not available | Data not available |
| POP | 20[2] | Data not available | Data not available |
The lack of consolidated public data underscores the importance of performing in-house kinetic studies to accurately assess substrate specificity.
Experimental Protocol: Validating Substrate Specificity Using Competitive Inhibition
To definitively establish the specificity of this compound for a target enzyme, a competitive inhibition assay using a known selective inhibitor is recommended. This protocol outlines the steps to differentiate the activity of your target enzyme from that of a potentially contaminating enzyme.
Objective: To determine the specificity of this compound for a target enzyme (e.g., FAP) in the presence of a potential off-target enzyme (e.g., POP) by using a selective inhibitor.
Materials:
-
Purified target enzyme (e.g., recombinant human FAP)
-
Purified potential off-target enzyme (e.g., recombinant human POP)
-
This compound
-
Selective inhibitor for the target enzyme (e.g., a FAP-specific inhibitor)[1][3]
-
Selective inhibitor for the potential off-target enzyme (e.g., a POP-specific inhibitor)
-
Assay buffer (e.g., 25 mM Tris, 250 mM NaCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare stock solutions of your target enzyme and the potential off-target enzyme in assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to the desired working concentration.
-
-
Inhibitor Preparation:
-
Prepare serial dilutions of the selective inhibitors in assay buffer.
-
-
Assay Setup:
-
In the 96-well plate, set up the following reactions in triplicate:
-
Control (Target Enzyme): Target enzyme + this compound
-
Control (Off-target Enzyme): Off-target enzyme + this compound
-
Inhibition (Target Enzyme): Target enzyme + this compound + serial dilutions of the target enzyme inhibitor
-
Inhibition (Off-target Enzyme): Off-target enzyme + this compound + serial dilutions of the off-target enzyme inhibitor
-
Specificity Test in a Mixed Sample: A mixture of target and off-target enzymes + this compound + each selective inhibitor individually.
-
-
-
Reaction Initiation and Measurement:
-
Add the enzyme to the wells containing buffer and inhibitor (if applicable) and incubate for a pre-determined time (e.g., 15 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the this compound substrate.
-
Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.
-
For the inhibition experiments, plot the percentage of enzyme activity versus the inhibitor concentration and determine the IC₅₀ value.
-
A highly specific substrate for your target enzyme will show significant inhibition only in the presence of the target-specific inhibitor.
-
Visualizing the Concepts
To further clarify the experimental design and the underlying enzymatic reaction, the following diagrams are provided.
References
- 1. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
A Researcher's Guide to Validating the Specificity of Suc-Gly-Pro-AMC for a Target Enzyme
For researchers in enzymology and drug development, the fluorogenic substrate Succinyl-Glycyl-L-Prolyl-7-amino-4-methylcoumarin (Suc-Gly-Pro-AMC) is a valuable tool for assaying the activity of certain serine proteases. However, its utility is contingent on a thorough validation of its specificity for the intended target enzyme. This guide provides a comparative framework for validating the specificity of this compound, focusing on its primary targets: Fibroblast Activation Protein (FAP) and Prolyl Oligopeptidase (POP), also known as Prolyl Endopeptidase (PREP).
Due to the overlapping substrate specificities of FAP and POP, researchers must employ rigorous methods to discern the activity of their enzyme of interest.[1] This guide outlines a comparative approach, presenting key kinetic data, a detailed experimental protocol for determining specificity, and visual aids to clarify the underlying principles and workflows.
Comparative Analysis of Substrate Kinetics
A direct comparison of the kinetic parameters of this compound and an alternative substrate, Z-Gly-Pro-AMC, against both FAP and POP is the most effective method for validating specificity. The catalytic efficiency (kcat/Km) is a critical metric for this comparison, as it reflects how efficiently an enzyme can process a substrate.
Table 1: Comparison of Kinetic Parameters for Fluorogenic Substrates with FAP and POP
| Substrate | Target Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | FAP | Data not available | Data not available | Data not available |
| POP | Data not available | Data not available | Data not available | |
| Z-Gly-Pro-AMC | FAP | ~25 (for inhibition assays)[1] | Data not available | Data not available |
| POP | 20[2] | Data not available | Data not available |
The lack of consolidated public data underscores the importance of performing in-house kinetic studies to accurately assess substrate specificity.
Experimental Protocol: Validating Substrate Specificity Using Competitive Inhibition
To definitively establish the specificity of this compound for a target enzyme, a competitive inhibition assay using a known selective inhibitor is recommended. This protocol outlines the steps to differentiate the activity of your target enzyme from that of a potentially contaminating enzyme.
Objective: To determine the specificity of this compound for a target enzyme (e.g., FAP) in the presence of a potential off-target enzyme (e.g., POP) by using a selective inhibitor.
Materials:
-
Purified target enzyme (e.g., recombinant human FAP)
-
Purified potential off-target enzyme (e.g., recombinant human POP)
-
This compound
-
Selective inhibitor for the target enzyme (e.g., a FAP-specific inhibitor)[1][3]
-
Selective inhibitor for the potential off-target enzyme (e.g., a POP-specific inhibitor)
-
Assay buffer (e.g., 25 mM Tris, 250 mM NaCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare stock solutions of your target enzyme and the potential off-target enzyme in assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to the desired working concentration.
-
-
Inhibitor Preparation:
-
Prepare serial dilutions of the selective inhibitors in assay buffer.
-
-
Assay Setup:
-
In the 96-well plate, set up the following reactions in triplicate:
-
Control (Target Enzyme): Target enzyme + this compound
-
Control (Off-target Enzyme): Off-target enzyme + this compound
-
Inhibition (Target Enzyme): Target enzyme + this compound + serial dilutions of the target enzyme inhibitor
-
Inhibition (Off-target Enzyme): Off-target enzyme + this compound + serial dilutions of the off-target enzyme inhibitor
-
Specificity Test in a Mixed Sample: A mixture of target and off-target enzymes + this compound + each selective inhibitor individually.
-
-
-
Reaction Initiation and Measurement:
-
Add the enzyme to the wells containing buffer and inhibitor (if applicable) and incubate for a pre-determined time (e.g., 15 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the this compound substrate.
-
Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.
-
For the inhibition experiments, plot the percentage of enzyme activity versus the inhibitor concentration and determine the IC₅₀ value.
-
A highly specific substrate for your target enzyme will show significant inhibition only in the presence of the target-specific inhibitor.
-
Visualizing the Concepts
To further clarify the experimental design and the underlying enzymatic reaction, the following diagrams are provided.
References
- 1. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
A Researcher's Guide to Suc-gly-pro-amc: A Comparative Analysis for Enzyme Activity Assays
For researchers in drug discovery and related scientific fields, the accurate measurement of enzyme activity is paramount. The fluorogenic substrate Succinyl-Glycyl-Prolyl-7-amino-4-methylcoumarin (Suc-gly-pro-amc) has emerged as a widely utilized tool for this purpose, particularly in the study of proteases such as Dipeptidyl Peptidase IV (DPP4), Fibroblast Activation Protein (FAP), and Prolyl Endopeptidase (PREP). This guide provides a comprehensive comparison of this compound with its common alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate substrate for their specific needs.
Unveiling the Utility of this compound
This compound is a synthetic peptide linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). When the peptide bond between the proline residue and the AMC group is cleaved by a target enzyme, the AMC is released, resulting in a measurable increase in fluorescence. This fluorogenic property forms the basis of its application in high-throughput screening assays for enzyme activity and inhibitor discovery.
Advantages of this compound
The primary advantage of this compound lies in its high sensitivity . Fluorometric assays using this substrate are generally more sensitive than their colorimetric counterparts, allowing for the detection of lower enzyme concentrations and the use of smaller sample volumes. This is particularly beneficial in high-throughput screening where sample conservation is crucial.
Limitations of this compound
Despite its sensitivity, the major drawback of this compound is its lack of specificity . The Gly-Pro dipeptide sequence is recognized by several proteases, including DPP4, FAP, and PREP. This cross-reactivity can lead to ambiguous results when studying complex biological samples containing multiple proteases. Therefore, attributing the observed activity solely to one enzyme requires the use of specific inhibitors or knockout models to dissect the contribution of each enzyme.
Performance Comparison: this compound vs. Alternatives
To provide a clear comparison, the following table summarizes the performance of this compound against two common alternatives: a colorimetric substrate (Gly-Pro-p-nitroanilide) and a luminescent substrate (Gly-Pro-aminoluciferin).
| Feature | This compound (Fluorogenic) | Gly-Pro-p-nitroanilide (Colorimetric) | Gly-Pro-aminoluciferin (Luminescent) |
| Detection Method | Fluorescence (Ex/Em: ~360/~460 nm) | Absorbance (~405 nm) | Luminescence |
| Relative Sensitivity | High (approx. 10-fold > Colorimetric)[1] | Low | Very High (> Fluorogenic)[1] |
| Specificity | Low (cleaved by DPP4, FAP, PREP) | Moderate (primarily DPP4) | Low (cleaved by DPP family members)[2] |
| Kinetic Parameters (DPP4) | Km: ~50-200 µM[3] | Km: ~0.5 - 0.69 mM[1] | Apparent Km: ~10 µM |
| Kinetic Parameters (FAP) | Data not readily available | Not a primary substrate | Not a primary substrate |
| Kinetic Parameters (PREP) | Km: ~20 µM | Not a primary substrate | Not a primary substrate |
| Advantages | Good sensitivity, widely available | Simple, requires standard spectrophotometer | Highest sensitivity, suitable for low enzyme concentrations |
| Disadvantages | Lack of specificity, potential for fluorescent interference | Lower sensitivity | Requires a luminometer, potential for luciferase inhibition |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for measuring DPP4 activity using each of the compared substrates.
Protocol 1: DPP4 Activity Assay using this compound (Fluorogenic)
Materials:
-
DPP4 enzyme
-
This compound substrate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the DPP4 enzyme and the substrate to their final working concentrations in the assay buffer. A typical final substrate concentration is 50-200 µM.
-
In a 96-well plate, add the DPP4 enzyme solution.
-
To initiate the reaction, add the this compound solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Enzyme activity is proportional to the rate of increase in fluorescence.
Protocol 2: DPP4 Activity Assay using Gly-Pro-p-nitroanilide (Colorimetric)
Materials:
-
DPP4 enzyme
-
Gly-Pro-p-nitroanilide (Gly-Pro-pNA) substrate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Prepare a stock solution of Gly-Pro-pNA in a suitable solvent (e.g., DMSO or buffer).
-
Dilute the DPP4 enzyme and the substrate to their final working concentrations in the assay buffer. A typical final substrate concentration is 0.5 mM.
-
In a 96-well plate, add the DPP4 enzyme solution.
-
To start the reaction, add the Gly-Pro-pNA solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10-60 minutes).
-
Measure the absorbance at 405 nm. The release of p-nitroaniline results in a yellow color.
-
Enzyme activity is determined by the change in absorbance over time.
Protocol 3: DPP4 Activity Assay using Gly-Pro-aminoluciferin (Luminescent)
Materials:
-
DPP4 enzyme
-
DPPIV-Glo™ Protease Assay kit (containing Gly-Pro-aminoluciferin, luciferase, and buffer)
-
96-well white or black microplate with a clear bottom
-
Luminometer
Procedure:
-
Prepare the DPPIV-Glo™ reagent according to the manufacturer's instructions. This typically involves reconstituting the lyophilized components.
-
In a 96-well plate, add the DPP4 enzyme solution.
-
Add an equal volume of the DPPIV-Glo™ reagent to each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for at least 30 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
-
DPP4 activity is directly proportional to the luminescent signal.
Visualizing Key Processes
To further aid in the understanding of the underlying biological and experimental processes, the following diagrams have been generated using Graphviz.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the Roles of GLP-1, DPP-4, and SGLT2 at the Crossroads of Cardiovascular, Renal, and Metabolic Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Suc-gly-pro-amc: A Comparative Analysis for Enzyme Activity Assays
For researchers in drug discovery and related scientific fields, the accurate measurement of enzyme activity is paramount. The fluorogenic substrate Succinyl-Glycyl-Prolyl-7-amino-4-methylcoumarin (Suc-gly-pro-amc) has emerged as a widely utilized tool for this purpose, particularly in the study of proteases such as Dipeptidyl Peptidase IV (DPP4), Fibroblast Activation Protein (FAP), and Prolyl Endopeptidase (PREP). This guide provides a comprehensive comparison of this compound with its common alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate substrate for their specific needs.
Unveiling the Utility of this compound
This compound is a synthetic peptide linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). When the peptide bond between the proline residue and the AMC group is cleaved by a target enzyme, the AMC is released, resulting in a measurable increase in fluorescence. This fluorogenic property forms the basis of its application in high-throughput screening assays for enzyme activity and inhibitor discovery.
Advantages of this compound
The primary advantage of this compound lies in its high sensitivity . Fluorometric assays using this substrate are generally more sensitive than their colorimetric counterparts, allowing for the detection of lower enzyme concentrations and the use of smaller sample volumes. This is particularly beneficial in high-throughput screening where sample conservation is crucial.
Limitations of this compound
Despite its sensitivity, the major drawback of this compound is its lack of specificity . The Gly-Pro dipeptide sequence is recognized by several proteases, including DPP4, FAP, and PREP. This cross-reactivity can lead to ambiguous results when studying complex biological samples containing multiple proteases. Therefore, attributing the observed activity solely to one enzyme requires the use of specific inhibitors or knockout models to dissect the contribution of each enzyme.
Performance Comparison: this compound vs. Alternatives
To provide a clear comparison, the following table summarizes the performance of this compound against two common alternatives: a colorimetric substrate (Gly-Pro-p-nitroanilide) and a luminescent substrate (Gly-Pro-aminoluciferin).
| Feature | This compound (Fluorogenic) | Gly-Pro-p-nitroanilide (Colorimetric) | Gly-Pro-aminoluciferin (Luminescent) |
| Detection Method | Fluorescence (Ex/Em: ~360/~460 nm) | Absorbance (~405 nm) | Luminescence |
| Relative Sensitivity | High (approx. 10-fold > Colorimetric)[1] | Low | Very High (> Fluorogenic)[1] |
| Specificity | Low (cleaved by DPP4, FAP, PREP) | Moderate (primarily DPP4) | Low (cleaved by DPP family members)[2] |
| Kinetic Parameters (DPP4) | Km: ~50-200 µM[3] | Km: ~0.5 - 0.69 mM[1] | Apparent Km: ~10 µM |
| Kinetic Parameters (FAP) | Data not readily available | Not a primary substrate | Not a primary substrate |
| Kinetic Parameters (PREP) | Km: ~20 µM | Not a primary substrate | Not a primary substrate |
| Advantages | Good sensitivity, widely available | Simple, requires standard spectrophotometer | Highest sensitivity, suitable for low enzyme concentrations |
| Disadvantages | Lack of specificity, potential for fluorescent interference | Lower sensitivity | Requires a luminometer, potential for luciferase inhibition |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for measuring DPP4 activity using each of the compared substrates.
Protocol 1: DPP4 Activity Assay using this compound (Fluorogenic)
Materials:
-
DPP4 enzyme
-
This compound substrate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the DPP4 enzyme and the substrate to their final working concentrations in the assay buffer. A typical final substrate concentration is 50-200 µM.
-
In a 96-well plate, add the DPP4 enzyme solution.
-
To initiate the reaction, add the this compound solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Enzyme activity is proportional to the rate of increase in fluorescence.
Protocol 2: DPP4 Activity Assay using Gly-Pro-p-nitroanilide (Colorimetric)
Materials:
-
DPP4 enzyme
-
Gly-Pro-p-nitroanilide (Gly-Pro-pNA) substrate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Prepare a stock solution of Gly-Pro-pNA in a suitable solvent (e.g., DMSO or buffer).
-
Dilute the DPP4 enzyme and the substrate to their final working concentrations in the assay buffer. A typical final substrate concentration is 0.5 mM.
-
In a 96-well plate, add the DPP4 enzyme solution.
-
To start the reaction, add the Gly-Pro-pNA solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10-60 minutes).
-
Measure the absorbance at 405 nm. The release of p-nitroaniline results in a yellow color.
-
Enzyme activity is determined by the change in absorbance over time.
Protocol 3: DPP4 Activity Assay using Gly-Pro-aminoluciferin (Luminescent)
Materials:
-
DPP4 enzyme
-
DPPIV-Glo™ Protease Assay kit (containing Gly-Pro-aminoluciferin, luciferase, and buffer)
-
96-well white or black microplate with a clear bottom
-
Luminometer
Procedure:
-
Prepare the DPPIV-Glo™ reagent according to the manufacturer's instructions. This typically involves reconstituting the lyophilized components.
-
In a 96-well plate, add the DPP4 enzyme solution.
-
Add an equal volume of the DPPIV-Glo™ reagent to each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for at least 30 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
-
DPP4 activity is directly proportional to the luminescent signal.
Visualizing Key Processes
To further aid in the understanding of the underlying biological and experimental processes, the following diagrams have been generated using Graphviz.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the Roles of GLP-1, DPP-4, and SGLT2 at the Crossroads of Cardiovascular, Renal, and Metabolic Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Proteolytic Activity: A Comparative Guide to the Suc-Gly-Pro-AMC Assay and Alternative Methods
For researchers, scientists, and drug development professionals navigating the landscape of enzyme activity assays, selecting the optimal method is paramount for generating robust and reliable data. This guide provides a comprehensive comparison of the widely used fluorogenic Suc-Gly-Pro-AMC assay with other analytical techniques for measuring the activity of prolyl endopeptidases (PEPs), a class of enzymes implicated in a range of physiological and pathological processes.
The this compound (Succinyl-Glycyl-L-Prolyl-7-amino-4-methylcoumarin) assay is a sensitive and specific method for determining the activity of various prolyl endopeptidases, including Fibroblast Activation Protein (FAP) and prolyl oligopeptidase (POP).[1] The principle of this continuous kinetic assay lies in the enzymatic cleavage of the synthetic substrate, this compound. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), and the resulting increase in fluorescence intensity over time is directly proportional to the enzyme's activity.[2] This method is favored for its high sensitivity, making it suitable for detecting low levels of enzyme activity.[3]
Correlating with Other Analytical Methods
While the this compound assay is a powerful tool, it is often beneficial to correlate its results with data from other analytical methods to gain a more comprehensive understanding of enzyme function and inhibition. Different assay formats offer distinct advantages and may be more suitable for specific applications or experimental conditions.
One common alternative is the use of a colorimetric substrate, such as Z-Gly-Pro-pNA (Benzyloxycarbonyl-Glycyl-L-Prolyl-p-nitroanilide).[4] In this assay, the enzymatic cleavage of the substrate releases p-nitroaniline (pNA), which can be detected spectrophotometrically.[5] This method, while often less sensitive than fluorometric assays, can be more cost-effective and is less susceptible to interference from fluorescent compounds in the sample.
Other methods for assessing protease activity include High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These techniques can be used to directly measure the formation of cleavage products or the depletion of the substrate, offering a high degree of specificity and the ability to analyze complex mixtures. However, they typically require more extensive sample preparation and specialized instrumentation.
Quantitative Comparison of Assay Methods
The choice of assay can significantly impact experimental outcomes. The following table summarizes key performance characteristics of the this compound assay compared to a common colorimetric alternative.
| Feature | This compound Assay (Fluorometric) | Z-Gly-Pro-pNA Assay (Colorimetric) | HPLC-based Assay | Mass Spectrometry-based Assay |
| Principle | Enzymatic cleavage releases fluorescent AMC | Enzymatic cleavage releases chromogenic pNA | Separation and quantification of substrate and product | Mass-based detection of substrate and product |
| Detection | Fluorometer (Excitation: ~360-380 nm, Emission: ~440-460 nm) | Spectrophotometer (Absorbance: ~405-410 nm) | UV or Fluorescence Detector | Mass Analyzer |
| Sensitivity | High | Moderate to Low | Moderate to High | Very High |
| Throughput | High (microplate compatible) | High (microplate compatible) | Low to Moderate | Low to Moderate |
| Cost | Moderate | Low | High | Very High |
| Interference | Fluorescent compounds, light scattering | Colored compounds, turbidity | Co-eluting compounds | Ion suppression |
| Advantages | High sensitivity, continuous monitoring | Cost-effective, simple instrumentation | High specificity, direct quantification | High specificity and sensitivity, can identify unknown cleavage products |
| Disadvantages | Potential for photobleaching, susceptibility to fluorescent interference | Lower sensitivity, potential for colorimetric interference | Lower throughput, requires specialized equipment | Complex instrumentation and data analysis, potential for matrix effects |
Experimental Protocols
Accurate and reproducible results are contingent on well-defined experimental protocols. Below are detailed methodologies for the this compound and Z-Gly-Pro-pNA assays.
This compound Assay Protocol
This protocol is a general guideline and should be optimized for the specific enzyme and experimental conditions.
Materials:
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Enzyme solution (e.g., purified FAP or cell lysate)
-
Inhibitor solution (if applicable)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).
-
Dilute the substrate stock solution in Assay Buffer to the desired final working concentration (e.g., 100 µM).
-
Prepare the enzyme solution in Assay Buffer to a concentration that yields a linear rate of fluorescence increase over the desired time course.
-
-
Assay Setup:
-
Add 50 µL of the enzyme solution to each well of the microplate.
-
If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
To initiate the reaction, add 50 µL of the substrate working solution to each well.
-
-
Measurement:
-
Immediately place the microplate in a fluorometric reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at ~360-380 nm and emission at ~440-460 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time curve.
-
Enzyme activity can be calculated by converting the rate of fluorescence increase to the rate of AMC production using a standard curve generated with known concentrations of free AMC.
-
Z-Gly-Pro-pNA Assay Protocol
This protocol provides a general framework for a colorimetric prolyl endopeptidase assay.
Materials:
-
Z-Gly-Pro-pNA substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Enzyme solution
-
Inhibitor solution (if applicable)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve Z-Gly-Pro-pNA in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Dilute the substrate stock solution in Assay Buffer to the desired final working concentration.
-
Prepare the enzyme solution in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of the enzyme solution to each well.
-
If applicable, pre-incubate the enzyme with the inhibitor.
-
Initiate the reaction by adding 50 µL of the substrate working solution.
-
-
Measurement:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Measure the absorbance at 405-410 nm at regular intervals or as an endpoint reading after a specific incubation time.
-
-
Data Analysis:
-
Calculate the rate of reaction from the change in absorbance over time.
-
Determine the enzyme activity using the molar extinction coefficient of p-nitroaniline.
-
Visualizing Workflows and Pathways
Understanding the experimental workflow and the biological context of the enzyme is crucial for data interpretation.
Caption: Experimental workflow for the this compound assay.
Prolyl endopeptidases like FAP are often involved in complex signaling pathways, particularly in the tumor microenvironment.
Caption: Simplified signaling pathway involving FAP in the tumor microenvironment.
By carefully considering the strengths and limitations of each analytical method and adhering to robust experimental protocols, researchers can confidently and accurately measure prolyl endopeptidase activity, advancing our understanding of their roles in health and disease.
References
Unveiling Proteolytic Activity: A Comparative Guide to the Suc-Gly-Pro-AMC Assay and Alternative Methods
For researchers, scientists, and drug development professionals navigating the landscape of enzyme activity assays, selecting the optimal method is paramount for generating robust and reliable data. This guide provides a comprehensive comparison of the widely used fluorogenic Suc-Gly-Pro-AMC assay with other analytical techniques for measuring the activity of prolyl endopeptidases (PEPs), a class of enzymes implicated in a range of physiological and pathological processes.
The this compound (Succinyl-Glycyl-L-Prolyl-7-amino-4-methylcoumarin) assay is a sensitive and specific method for determining the activity of various prolyl endopeptidases, including Fibroblast Activation Protein (FAP) and prolyl oligopeptidase (POP).[1] The principle of this continuous kinetic assay lies in the enzymatic cleavage of the synthetic substrate, this compound. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), and the resulting increase in fluorescence intensity over time is directly proportional to the enzyme's activity.[2] This method is favored for its high sensitivity, making it suitable for detecting low levels of enzyme activity.[3]
Correlating with Other Analytical Methods
While the this compound assay is a powerful tool, it is often beneficial to correlate its results with data from other analytical methods to gain a more comprehensive understanding of enzyme function and inhibition. Different assay formats offer distinct advantages and may be more suitable for specific applications or experimental conditions.
One common alternative is the use of a colorimetric substrate, such as Z-Gly-Pro-pNA (Benzyloxycarbonyl-Glycyl-L-Prolyl-p-nitroanilide).[4] In this assay, the enzymatic cleavage of the substrate releases p-nitroaniline (pNA), which can be detected spectrophotometrically.[5] This method, while often less sensitive than fluorometric assays, can be more cost-effective and is less susceptible to interference from fluorescent compounds in the sample.
Other methods for assessing protease activity include High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These techniques can be used to directly measure the formation of cleavage products or the depletion of the substrate, offering a high degree of specificity and the ability to analyze complex mixtures. However, they typically require more extensive sample preparation and specialized instrumentation.
Quantitative Comparison of Assay Methods
The choice of assay can significantly impact experimental outcomes. The following table summarizes key performance characteristics of the this compound assay compared to a common colorimetric alternative.
| Feature | This compound Assay (Fluorometric) | Z-Gly-Pro-pNA Assay (Colorimetric) | HPLC-based Assay | Mass Spectrometry-based Assay |
| Principle | Enzymatic cleavage releases fluorescent AMC | Enzymatic cleavage releases chromogenic pNA | Separation and quantification of substrate and product | Mass-based detection of substrate and product |
| Detection | Fluorometer (Excitation: ~360-380 nm, Emission: ~440-460 nm) | Spectrophotometer (Absorbance: ~405-410 nm) | UV or Fluorescence Detector | Mass Analyzer |
| Sensitivity | High | Moderate to Low | Moderate to High | Very High |
| Throughput | High (microplate compatible) | High (microplate compatible) | Low to Moderate | Low to Moderate |
| Cost | Moderate | Low | High | Very High |
| Interference | Fluorescent compounds, light scattering | Colored compounds, turbidity | Co-eluting compounds | Ion suppression |
| Advantages | High sensitivity, continuous monitoring | Cost-effective, simple instrumentation | High specificity, direct quantification | High specificity and sensitivity, can identify unknown cleavage products |
| Disadvantages | Potential for photobleaching, susceptibility to fluorescent interference | Lower sensitivity, potential for colorimetric interference | Lower throughput, requires specialized equipment | Complex instrumentation and data analysis, potential for matrix effects |
Experimental Protocols
Accurate and reproducible results are contingent on well-defined experimental protocols. Below are detailed methodologies for the this compound and Z-Gly-Pro-pNA assays.
This compound Assay Protocol
This protocol is a general guideline and should be optimized for the specific enzyme and experimental conditions.
Materials:
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Enzyme solution (e.g., purified FAP or cell lysate)
-
Inhibitor solution (if applicable)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).
-
Dilute the substrate stock solution in Assay Buffer to the desired final working concentration (e.g., 100 µM).
-
Prepare the enzyme solution in Assay Buffer to a concentration that yields a linear rate of fluorescence increase over the desired time course.
-
-
Assay Setup:
-
Add 50 µL of the enzyme solution to each well of the microplate.
-
If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
To initiate the reaction, add 50 µL of the substrate working solution to each well.
-
-
Measurement:
-
Immediately place the microplate in a fluorometric reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at ~360-380 nm and emission at ~440-460 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time curve.
-
Enzyme activity can be calculated by converting the rate of fluorescence increase to the rate of AMC production using a standard curve generated with known concentrations of free AMC.
-
Z-Gly-Pro-pNA Assay Protocol
This protocol provides a general framework for a colorimetric prolyl endopeptidase assay.
Materials:
-
Z-Gly-Pro-pNA substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Enzyme solution
-
Inhibitor solution (if applicable)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve Z-Gly-Pro-pNA in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Dilute the substrate stock solution in Assay Buffer to the desired final working concentration.
-
Prepare the enzyme solution in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of the enzyme solution to each well.
-
If applicable, pre-incubate the enzyme with the inhibitor.
-
Initiate the reaction by adding 50 µL of the substrate working solution.
-
-
Measurement:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Measure the absorbance at 405-410 nm at regular intervals or as an endpoint reading after a specific incubation time.
-
-
Data Analysis:
-
Calculate the rate of reaction from the change in absorbance over time.
-
Determine the enzyme activity using the molar extinction coefficient of p-nitroaniline.
-
Visualizing Workflows and Pathways
Understanding the experimental workflow and the biological context of the enzyme is crucial for data interpretation.
Caption: Experimental workflow for the this compound assay.
Prolyl endopeptidases like FAP are often involved in complex signaling pathways, particularly in the tumor microenvironment.
Caption: Simplified signaling pathway involving FAP in the tumor microenvironment.
By carefully considering the strengths and limitations of each analytical method and adhering to robust experimental protocols, researchers can confidently and accurately measure prolyl endopeptidase activity, advancing our understanding of their roles in health and disease.
References
Safety Operating Guide
Navigating the Proper Disposal of Suc-gly-pro-amc: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the responsible disposal of chemical reagents is a critical aspect of maintaining a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the proper disposal of Suc-gly-pro-amc, a fluorogenic substrate commonly used in enzyme activity assays. By adhering to these protocols, laboratories can minimize environmental impact and ensure the safety of all personnel.
Hazard Assessment and Pre-Disposal Considerations
General guidelines for the disposal of non-hazardous research-grade peptides recommend treating them as chemical waste rather than general refuse[3][4]. This approach ensures that any potential, uncharacterized hazards are appropriately managed. Always consult and strictly follow your institution's specific chemical waste disposal protocols and local regulations.
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key information regarding the handling and disposal of this compound and its components.
| Characteristic | Recommendation | Source |
| Personal Protective Equipment (PPE) | Lab coat, chemical-resistant gloves (e.g., nitrile), safety goggles or face shield. | |
| Handling Precautions | Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. | |
| Waste Categorization | Chemical Waste (Non-Hazardous unless mixed with hazardous solvents). | |
| Solid Waste Disposal | Collect in a clearly labeled, sealed container designated for "Chemical Waste." | |
| Aqueous Waste Disposal | Collect in a clearly labeled, sealed container designated for "Aqueous Chemical Waste." Do not pour down the drain. | |
| Storage of Waste | Store waste containers in a designated, secure secondary containment area away from incompatible materials. | |
| Final Disposal | Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of both solid this compound and solutions containing the compound.
1. Personal Protective Equipment (PPE) and a Safe Workspace:
-
Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Conduct all disposal procedures within a fume hood to prevent inhalation of any airborne particles or solution aerosols.
-
Ensure that an eyewash station and safety shower are readily accessible.
2. Disposal of Solid this compound:
-
Carefully transfer any remaining solid this compound into a designated waste container.
-
This container should be clearly labeled "Chemical Waste" and should list "this compound" as a component.
-
Ensure the container is made of a compatible material, is in good condition, and has a secure, tight-fitting lid.
-
Store the sealed container in a designated chemical waste accumulation area within your laboratory.
3. Disposal of this compound Solutions:
-
Pour the liquid waste into a designated container for aqueous chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.
-
The container should be clearly labeled "Aqueous Chemical Waste" and list all components of the solution (e.g., "this compound in PBS").
-
Securely cap the container and store it in the designated chemical waste accumulation area.
4. Final Disposal Arrangements:
-
Once your waste containers are ready for disposal, follow your institution's procedures to arrange for their collection.
-
This may involve submitting an online request or contacting your EHS department directly.
-
Provide accurate and complete information about the contents of the waste containers to ensure proper handling and disposal by trained personnel.
Experimental Workflow for Disposal
To provide a clear visual guide, the following flowchart illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By implementing these procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.
References
Navigating the Proper Disposal of Suc-gly-pro-amc: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the responsible disposal of chemical reagents is a critical aspect of maintaining a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the proper disposal of Suc-gly-pro-amc, a fluorogenic substrate commonly used in enzyme activity assays. By adhering to these protocols, laboratories can minimize environmental impact and ensure the safety of all personnel.
Hazard Assessment and Pre-Disposal Considerations
General guidelines for the disposal of non-hazardous research-grade peptides recommend treating them as chemical waste rather than general refuse[3][4]. This approach ensures that any potential, uncharacterized hazards are appropriately managed. Always consult and strictly follow your institution's specific chemical waste disposal protocols and local regulations.
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key information regarding the handling and disposal of this compound and its components.
| Characteristic | Recommendation | Source |
| Personal Protective Equipment (PPE) | Lab coat, chemical-resistant gloves (e.g., nitrile), safety goggles or face shield. | |
| Handling Precautions | Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. | |
| Waste Categorization | Chemical Waste (Non-Hazardous unless mixed with hazardous solvents). | |
| Solid Waste Disposal | Collect in a clearly labeled, sealed container designated for "Chemical Waste." | |
| Aqueous Waste Disposal | Collect in a clearly labeled, sealed container designated for "Aqueous Chemical Waste." Do not pour down the drain. | |
| Storage of Waste | Store waste containers in a designated, secure secondary containment area away from incompatible materials. | |
| Final Disposal | Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of both solid this compound and solutions containing the compound.
1. Personal Protective Equipment (PPE) and a Safe Workspace:
-
Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Conduct all disposal procedures within a fume hood to prevent inhalation of any airborne particles or solution aerosols.
-
Ensure that an eyewash station and safety shower are readily accessible.
2. Disposal of Solid this compound:
-
Carefully transfer any remaining solid this compound into a designated waste container.
-
This container should be clearly labeled "Chemical Waste" and should list "this compound" as a component.
-
Ensure the container is made of a compatible material, is in good condition, and has a secure, tight-fitting lid.
-
Store the sealed container in a designated chemical waste accumulation area within your laboratory.
3. Disposal of this compound Solutions:
-
Pour the liquid waste into a designated container for aqueous chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.
-
The container should be clearly labeled "Aqueous Chemical Waste" and list all components of the solution (e.g., "this compound in PBS").
-
Securely cap the container and store it in the designated chemical waste accumulation area.
4. Final Disposal Arrangements:
-
Once your waste containers are ready for disposal, follow your institution's procedures to arrange for their collection.
-
This may involve submitting an online request or contacting your EHS department directly.
-
Provide accurate and complete information about the contents of the waste containers to ensure proper handling and disposal by trained personnel.
Experimental Workflow for Disposal
To provide a clear visual guide, the following flowchart illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By implementing these procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.
References
Personal protective equipment for handling Suc-gly-pro-amc
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is critical to minimize exposure and prevent contamination when working with Suc-gly-pro-amc, particularly in its powdered form. The following table summarizes the recommended PPE for various laboratory activities.[1][2][3]
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator.[1] |
| Reconstituting the Peptide | Disposable nitrile gloves, safety goggles with side shields, and a lab coat.[1] |
| Cell Culture and In Vitro Assays | Disposable nitrile gloves, lab coat, and safety glasses. |
| Spill Cleanup (Powder) | Chemical-resistant gloves, chemical safety goggles, and a respirator. |
| Spill Cleanup (Liquid) | Chemical-resistant gloves, safety goggles, and a lab coat. |
Operational Plan for Safe Handling and Disposal
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
Receiving and Storage: Upon receipt, inspect the container for any damage. The recommended storage for this compound is typically at -20°C for long-term stability. Stock solutions, once prepared, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.
Experimental Procedures: Follow standard laboratory practices when using this compound in experiments. Ensure all equipment is properly calibrated and maintained. For enzymatic assays, typical concentrations of this compound may range from 25 µM to 4 mM.
Disposal Plan: As a general principle, this compound and materials contaminated with it should be treated as chemical waste. Do not discharge down the drain or discard in regular trash. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
Unused Solid (Powder): Collect in a clearly labeled, sealed container designated for solid chemical waste.
-
Solutions: Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof hazardous waste container. The container must be clearly labeled with the chemical name and approximate concentration.
-
Contaminated Labware:
-
Sharps (needles, pipette tips): Dispose of in a designated sharps container for chemical contamination.
-
Glassware (vials, flasks): Triple-rinse with a suitable solvent (e.g., DMSO followed by ethanol (B145695) or methanol). The first two rinses should be collected as hazardous chemical waste.
-
Emergency Procedures
In the event of accidental exposure, take the following immediate actions:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for using this compound in an enzyme activity assay.
Caption: General workflow for an enzyme activity assay using this compound.
References
Personal protective equipment for handling Suc-gly-pro-amc
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is critical to minimize exposure and prevent contamination when working with Suc-gly-pro-amc, particularly in its powdered form. The following table summarizes the recommended PPE for various laboratory activities.[1][2][3]
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator.[1] |
| Reconstituting the Peptide | Disposable nitrile gloves, safety goggles with side shields, and a lab coat.[1] |
| Cell Culture and In Vitro Assays | Disposable nitrile gloves, lab coat, and safety glasses. |
| Spill Cleanup (Powder) | Chemical-resistant gloves, chemical safety goggles, and a respirator. |
| Spill Cleanup (Liquid) | Chemical-resistant gloves, safety goggles, and a lab coat. |
Operational Plan for Safe Handling and Disposal
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
Receiving and Storage: Upon receipt, inspect the container for any damage. The recommended storage for this compound is typically at -20°C for long-term stability. Stock solutions, once prepared, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.
Experimental Procedures: Follow standard laboratory practices when using this compound in experiments. Ensure all equipment is properly calibrated and maintained. For enzymatic assays, typical concentrations of this compound may range from 25 µM to 4 mM.
Disposal Plan: As a general principle, this compound and materials contaminated with it should be treated as chemical waste. Do not discharge down the drain or discard in regular trash. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
Unused Solid (Powder): Collect in a clearly labeled, sealed container designated for solid chemical waste.
-
Solutions: Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof hazardous waste container. The container must be clearly labeled with the chemical name and approximate concentration.
-
Contaminated Labware:
-
Sharps (needles, pipette tips): Dispose of in a designated sharps container for chemical contamination.
-
Glassware (vials, flasks): Triple-rinse with a suitable solvent (e.g., DMSO followed by ethanol or methanol). The first two rinses should be collected as hazardous chemical waste.
-
Emergency Procedures
In the event of accidental exposure, take the following immediate actions:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for using this compound in an enzyme activity assay.
Caption: General workflow for an enzyme activity assay using this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
